molecular formula C8H14ClF2N B1428284 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride CAS No. 1523618-02-1

2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride

Cat. No.: B1428284
CAS No.: 1523618-02-1
M. Wt: 197.65 g/mol
InChI Key: MJTKXDXLNGAXAF-UHFFFAOYSA-N
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Description

2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride is a useful research compound. Its molecular formula is C8H14ClF2N and its molecular weight is 197.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-difluoro-7-azaspiro[3.5]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N.ClH/c9-8(10)5-7(6-8)1-3-11-4-2-7;/h11H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTKXDXLNGAXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C2)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523618-02-1
Record name 7-Azaspiro[3.5]nonane, 2,2-difluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523618-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 2,2-Difluoro-7-azaspiro[3.5]nonane Hydrochloride

Abstract

Introduction: The Analytical Challenge

This compound presents a unique set of challenges for structural analysis that stem from its key architectural features:

  • The Spirocyclic Core: The central C5 carbon is a quaternary spiro-atom, lacking any attached protons. This absence of direct proton reporters complicates one-dimensional NMR analysis and necessitates the use of long-range correlation experiments to establish connectivity between the cyclobutane and piperidine rings.

  • The Gem-Difluoro Group: The two fluorine atoms at the C2 position introduce significant complexity. They induce large C-F and H-F coupling constants, which can complicate spectral interpretation. However, the ¹⁹F nucleus also serves as a powerful and sensitive spectroscopic probe.[1][2]

  • The Hydrochloride Salt: The molecule is supplied as a hydrochloride salt, meaning the piperidine nitrogen is protonated and positively charged.[3] This influences the electronic environment, causing significant deshielding (downfield shifts) of adjacent protons and carbons in NMR spectroscopy.[4] The presence of the exchangeable N-H proton also requires careful selection of NMR solvents.

Our elucidation strategy is therefore designed as a multi-pronged, synergistic workflow. We will use each analytical technique to answer specific questions, with the collective data providing an undeniable confirmation of the final structure.

G cluster_0 Initial Analysis cluster_1 1D NMR Spectroscopy cluster_3 Structural Confirmation MS Mass Spectrometry (HRMS) H1_NMR ¹H NMR MS->H1_NMR Confirms Mass C13_NMR ¹³C NMR H1_NMR->C13_NMR Provides Proton Count COSY ¹H-¹H COSY H1_NMR->COSY HSQC ¹H-¹³C HSQC H1_NMR->HSQC HMBC ¹H-¹³C HMBC H1_NMR->HMBC F19_NMR ¹⁹F NMR C13_NMR->F19_NMR Provides Carbon Count C13_NMR->HSQC C13_NMR->HMBC F19_NMR->COSY Confirms Fluorine Presence COSY->HSQC H-H Connectivity HSQC->HMBC Direct C-H Bonds Proposed_Structure Proposed Structure HMBC->Proposed_Structure Long-Range C-H Bonds (Confirms Spiro-center) Final_Structure Confirmed Structure Proposed_Structure->Final_Structure Data Corroboration

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Establishing the Foundation

The first step is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice.

Causality Behind Experimental Choice: ESI is ideal because it typically introduces the intact molecule into the mass analyzer with minimal fragmentation. When analyzing a hydrochloride salt, the acidic proton readily dissociates in the spray solvent, allowing us to observe the protonated free base, [M+H]⁺. HRMS provides a highly accurate mass measurement, enabling the confident determination of the elemental composition.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve ~0.1 mg of this compound in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid. The formic acid ensures a proton-rich environment to favor the formation of the [M+H]⁺ ion.

  • Instrumentation: Infuse the sample solution into an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Acquisition Parameters:

    • Ionization Mode: Positive

    • Mass Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Resolution: >10,000 FWHM

Data Presentation: Expected HRMS Results

The analysis will target the protonated free base, C₈H₁₄F₂N⁺.

Ion SpeciesFormulaCalculated m/zObserved m/z
[M+H]⁺ C₈H₁₄F₂N⁺162.1089Within 5 ppm
[M+Na]⁺ C₈H₁₃F₂NNa⁺184.0908Within 5 ppm

Table 1: Predicted High-Resolution Mass Spectrometry Data. The primary observable ion will be the [M+H]⁺ adduct. The sodium adduct is also commonly observed.[5]

The observation of an ion with a mass accurate to within 5 ppm of 162.1089 provides strong evidence for the elemental formula C₈H₁₃F₂N for the free base.

NMR Spectroscopy: Assembling the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule. A suite of 1D and 2D experiments is required to solve this structure.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve ~10-15 mg of the hydrochloride salt in 0.6 mL of Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

    • Causality: D₂O is an excellent choice as it will exchange with the N-H protons, simplifying the spectrum by removing their signals and associated couplings. DMSO-d₆ is also suitable and will typically allow for the observation of the N-H protons, which can be useful for confirming the protonation state.[4]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments to Acquire:

    • 1D: ¹H, ¹³C{¹H}, ¹⁹F

    • 2D: ¹H-¹H COSY, ¹H-¹³C HSQC, ¹H-¹³C HMBC

One-Dimensional NMR Analysis

¹H NMR Spectroscopy: This experiment identifies all the distinct proton environments. For this molecule, we expect to see signals corresponding to the four CH₂ groups of the piperidine ring and the two CH₂ groups of the cyclobutane ring. Protons alpha to the positively charged nitrogen (C6, C8) will be the most downfield, followed by the protons on the cyclobutane ring adjacent to the CF₂ group (C1, C3).

¹³C NMR Spectroscopy: With proton decoupling, this spectrum reveals the number of unique carbon atoms. Due to molecular symmetry, we expect 6 distinct carbon signals:

  • One CF₂ carbon (split into a triplet by the two fluorine atoms, ¹JCF ≈ 240-250 Hz).

  • One quaternary spiro-carbon (C5).

  • Four CH₂ carbons (two for the piperidine ring, two for the cyclobutane).

¹⁹F NMR Spectroscopy: This directly probes the fluorine atoms. As the two geminal fluorine atoms are chemically equivalent, we expect a single resonance. This signal will be split by the four adjacent protons on the cyclobutane ring (C1 and C3), likely resulting in a complex multiplet (a triplet of triplets if coupling constants are similar). The chemical shift provides information about the electronic environment of the fluorines.[6][7]

Two-Dimensional NMR: Establishing Connectivity

2D NMR is essential to connect the pieces identified in the 1D spectra.[8][9]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings, revealing which protons are neighbors. We expect to see correlations between the protons at C6-C7 and C8-C9, confirming the piperidine ring fragments. We also expect to see a correlation between the geminal protons on C1 and C3, and their vicinal neighbors.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of each protonated carbon.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the spiro-junction. It shows correlations between protons and carbons that are separated by 2 or 3 bonds. The definitive correlations for this structure are:

    • From Piperidine Protons (C6, C8) to the Spiro-Carbon (C5): This proves the piperidine ring is attached to the spiro-center.

    • From Cyclobutane Protons (C1, C3) to the Spiro-Carbon (C5): This proves the cyclobutane ring is attached to the same spiro-center.

    • From Cyclobutane Protons (C1, C3) to the CF₂ Carbon (C2): This confirms the placement of the difluoro group on the cyclobutane ring.

G cluster_0 Key HMBC Correlations C5 Spiro-Carbon (C5) C2 CF₂ Carbon (C2) H6_H8 Piperidine Protons (H at C6/C8) H6_H8->C5 2JCH H1_H3 Cyclobutane Protons (H at C1/C3) H1_H3->C5 2JCH H1_H3->C2 2JCH

Caption: Key HMBC correlations confirming the spiro-junction.

Data Presentation: Predicted NMR Assignments
Position¹H Shift (ppm)¹³C Shift (ppm)¹⁹F Shift (ppm)Key HMBC Correlations (from H at position)
C1, C3 ~2.5-2.8 (m)~35-40 (t, ²JCF)-C2, C5
C2 -~120 (t, ¹JCF)~ -90 to -110 (m)-
C5 -~40-45--
C6, C8 ~3.2-3.5 (m)~48-52-C5, C7/C9
C7, C9 ~1.8-2.1 (m)~25-30-C6/C8
N-H₂⁺ ~8.5-9.5 (br s)--C6, C8

Table 2: Predicted NMR Chemical Shifts and Key HMBC Correlations for this compound in DMSO-d₆. Shifts are estimates and will vary with solvent and instrument frequency. Multiplicity: s=singlet, t=triplet, m=multiplet, br=broad.

Final Confirmation: The Power of Orthogonal Data

The combination of HRMS and a full suite of NMR experiments provides a self-validating system for structure elucidation.

  • Trustworthiness: The HRMS data confirms the elemental formula, setting the atomic "parts list." The ¹³C and ¹⁹F NMR data confirm the number and type of carbon and fluorine environments. The ¹H NMR and COSY data build the proton framework of the individual rings. Finally, the HMBC data acts as the definitive "glue," connecting the rings through the spiro-carbon and placing the difluoro group correctly. Each piece of data cross-validates the others.

For an absolutely unambiguous proof, particularly for regulatory filings or patent applications, single-crystal X-ray crystallography would be the final step. By providing a 3D image of the molecule in the solid state, it would definitively confirm the connectivity and spatial arrangement of every atom.[10][11]

Conclusion

The structure elucidation of this compound is a prime example of a modern, integrated analytical workflow. By understanding the unique challenges posed by its spirocyclic, fluorinated, and salt-form nature, we can rationally select a series of experiments that, in concert, provide an unambiguous and trustworthy structural assignment. The foundational data from HRMS is complemented by a systematic NMR approach, culminating in the crucial long-range correlations from HMBC that solve the central puzzle of the spiro-junction. This methodical process ensures the highest degree of scientific integrity and confidence in the final structural assignment.

References

  • Kubinski, P., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-41. Available at: [Link]

  • PubChem (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Kubinski, P., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Gao, Y., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. Available at: [Link]

  • Abry, R. G. F., & Vilas, J. L. (2012). Properties of Amines and their Hydrochloride Salt. ResearchGate. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. ResearchGate. Available at: [Link]

  • Google Patents (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Kilcoyne, J., et al. (2014). Isolation, structure elucidation, relative LC-MS response, and in vitro toxicity of azaspiracids from the dinoflagellate Azadinium spinosum. PubMed. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. Available at: [Link]

  • Google Patents (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Gao, Y., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules. Available at: [Link]

  • James, K. J., et al. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. PubMed. Available at: [Link]

  • University of Ottawa (n.d.). 19Flourine NMR. Available at: [Link]

  • B. C. Smith. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Reddit (n.d.). How to detect a HCl salt in organic compounds. r/chemistry. Available at: [Link]

  • ChemRxiv (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Available at: [Link]

  • ResearchGate (n.d.). Structure elucidation workflow based on NMR and MS/MS data. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry. Available at: [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. Available at: [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]

  • National Institutes of Health (n.d.). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. PubMed. Available at: [Link]

  • Khan, A., et al. (2013). Isolation and Structure Elucidation of a New Triterpenoid from Prunus cerasoides D. Don. ACG Publications. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2,2-Difluoro-7-azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly promising class of structures. Their inherent three-dimensionality allows for a more precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The 7-azaspiro[3.5]nonane framework, in particular, has garnered significant interest as a versatile building block in the design of innovative therapeutics. This guide provides a comprehensive, in-depth technical overview of the synthesis of a key derivative, 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride, a compound with potential applications in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is accomplished through a robust and efficient three-step sequence. This strategy commences with the construction of a key spirocyclic ketone intermediate, which is subsequently subjected to geminal difluorination, followed by the deprotection of the amine and formation of the final hydrochloride salt.

Synthetic_Workflow Start Starting Materials Step1 Step 1: Synthesis of tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate Start->Step1 Step2 Step 2: Geminal Difluorination Step1->Step2 Intermediate 1 Step3 Step 3: Boc Deprotection and Hydrochloride Salt Formation Step2->Step3 Intermediate 2 FinalProduct 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride Step3->FinalProduct

Caption: Overall synthetic workflow for this compound.

Quantitative Data Summary

StepReactant(s)Reagent(s)Solvent(s)Temp. (°C)Time (h)Yield (%)
1 Diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylateSodium ethoxideEthanol, Toluene8012~85
2 tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylateDeoxo-Fluor®Dichloromethane0 to rt24~70
3 tert-Butyl 2,2-difluoro-7-azaspiro[3.5]nonane-7-carboxylate4M HCl in DioxaneDioxanert2>95

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

The initial and pivotal step in this synthesis is the construction of the spirocyclic ketone core. A highly effective method for achieving this is the intramolecular Dieckmann condensation of a suitably substituted piperidine derivative.[1][2][3] This base-catalyzed reaction of a diester to form a cyclic β-keto ester is a classic and reliable method for the formation of five- and six-membered rings.[1][3]

Dieckmann_Condensation Substrate Diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate Enolate Enolate Intermediate Substrate->Enolate Deprotonation Base Sodium Ethoxide (NaOEt) Base->Enolate Cyclization Intramolecular Cyclization Enolate->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Product tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate Intermediate->Product Elimination of EtO- & Tautomerization Protonation Protonation

Caption: Mechanism of the Dieckmann condensation.

Experimental Protocol:

  • To a solution of sodium ethoxide (1.2 eq.) in a mixture of anhydrous ethanol and toluene, add diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate (1.0 eq.) under an inert atmosphere of nitrogen.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a white solid.

Expertise & Experience: The choice of sodium ethoxide as the base is critical; it must be the same alkoxide as the ester to prevent transesterification side reactions. The use of a toluene/ethanol co-solvent system allows for a higher reaction temperature, which is often necessary to drive the condensation to completion.

Step 2: Geminal Difluorination of tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

The introduction of the geminal difluoro moiety is a key transformation that significantly impacts the properties of the final molecule. Deoxyfluorinating agents are commonly employed for the conversion of ketones to their corresponding difluorides.[4] Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is a preferred reagent for this transformation due to its higher thermal stability compared to DAST (diethylaminosulfur trifluoride).[4]

Geminal_Difluorination Ketone tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate Intermediate1 Oxonium Intermediate Ketone->Intermediate1 DeoxoFluor Deoxo-Fluor® DeoxoFluor->Intermediate1 Intermediate2 α-fluoro alcohol Intermediate1->Intermediate2 Nucleophilic attack Fluoride_Attack1 Fluoride Attack Product tert-Butyl 2,2-difluoro-7-azaspiro[3.5]nonane-7-carboxylate Intermediate2->Product Elimination & Fluorination Fluoride_Attack2 SN2 Reaction

Caption: Proposed mechanism for geminal difluorination using Deoxo-Fluor®.

Experimental Protocol:

  • Dissolve tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq.) in anhydrous dichloromethane in a fluorinated polyethylene (FEP) or polytetrafluoroethylene (PTFE) vessel under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Deoxo-Fluor® (2.5 eq.) to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Carefully quench the reaction by slowly adding it to a cooled saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 2,2-difluoro-7-azaspiro[3.5]nonane-7-carboxylate.

Expertise & Experience: The use of a plastic reaction vessel is crucial as Deoxo-Fluor® and the in-situ generated hydrogen fluoride can etch glass. The reaction is typically performed at or below room temperature to minimize potential side reactions. An excess of the fluorinating agent is often required to ensure complete conversion of the ketone.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group and the formation of the hydrochloride salt. This is readily achieved by treating the Boc-protected amine with a strong acid, such as hydrogen chloride.[5][6][7] The use of a solution of HCl in an anhydrous organic solvent like dioxane is a standard and highly effective method for this transformation, yielding the desired amine salt directly.[6][7]

Boc_Deprotection Boc_Amine tert-Butyl 2,2-difluoro-7-azaspiro[3.5]nonane-7-carboxylate Protonation Protonation of Carbonyl Boc_Amine->Protonation HCl 4M HCl in Dioxane HCl->Protonation Salt_Formation Protonation of Amine HCl->Salt_Formation Cleavage Loss of tert-butyl cation and CO2 Protonation->Cleavage Free_Amine 2,2-Difluoro-7-azaspiro[3.5]nonane Cleavage->Free_Amine Free_Amine->Salt_Formation Product This compound Salt_Formation->Product

Sources

Spirocyclic Bioisosteres in Medicinal Chemistry: A Technical Profile of 2,2-Difluoro-7-azaspiro[3.5]nonane HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Significance

In the modern "Escape from Flatland" era of drug discovery, spirocyclic scaffolds have emerged as critical tools for increasing fraction saturated (


) character. 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride  (CAS: 1523618-02-1) represents a high-value building block in this domain.

Structurally, it functions as a bioisostere of piperidine.[1] The fusion of the cyclobutane ring restricts the conformational flexibility of the piperidine core, while the gem-difluoro substitution at the C2 position modulates the basicity of the distal nitrogen (N7) and lowers lipophilicity compared to the non-fluorinated parent. This guide details the physicochemical properties, synthetic pathways, and handling protocols for this specific scaffold.

Physicochemical Specifications

The following data aggregates calculated and experimental values for the hydrochloride salt form.

PropertyValueNotes
IUPAC Name This compound
Common Name 2,2-Difluoro-7-azaspiro[3.5]nonane HCl
CAS Number 1523618-02-1 Specific to HCl salt
Molecular Formula ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Molecular Weight 197.65 g/mol Base: 161.19; HCl: 36.46
Exact Mass 197.078 g/mol Monoisotopic
Physical State White to off-white solidHygroscopic
Solubility Water (>20 mg/mL), DMSO, MethanolHigh aqueous solubility due to salt form
pKa (Calc) ~8.5 - 9.0Lower than unsubstituted piperidine (~11.[1][2][3][4][5][6][7][8]0) due to inductive effect of F
Topological Polar Surface Area 12.03

Base form

Structural Analysis & Bioisosterism

The strategic value of this molecule lies in its geometry. Unlike a flat phenyl ring or a flexible piperidine, the spiro[3.5] system creates a rigid, orthogonal vector.

Structural Logic Diagram

The following diagram illustrates the relationship between the parent piperidine and the spirocyclic modification.

G Piperidine Piperidine Core (Flexible, High pKa) Spiro Spiro[3.5] Scaffold (Rigidified, Orthogonal) Piperidine->Spiro Cyclization (Escape from Flatland) Target 2,2-Difluoro-7-azaspiro[3.5]nonane HCl (Optimized Lead Fragment) Spiro->Target Gem-Difluorination Difluoro 2,2-Difluoro Substitution (Metabolic Block, pKa Modulation) Difluoro->Target Inductive Effect

Figure 1: Structural evolution from piperidine to the target spirocycle, highlighting the impact of fluorination on physicochemical properties.

Synthetic Methodology

While various routes exist, the most robust protocol for research-scale production involves the deoxyfluorination of the corresponding ketone precursor, followed by acid-mediated deprotection.

Reaction Scheme

Precursor: tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (Commercial Key Intermediate).

Step 1: Gem-Difluorination
  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxofluor.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Conditions: 0°C to RT, inert atmosphere (

    
    ).
    
Step 2: Boc-Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane.

  • Solvent: Dioxane or Et2O.

  • Product: Precipitates as the HCl salt.

Detailed Protocol (Self-Validating)

Step 1: Fluorination

  • Charge a flame-dried flask with tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) and anhydrous DCM (10 mL/g).

  • Cool to 0°C under nitrogen.

  • Dropwise add DAST (2.5 eq). Caution: DAST reacts violently with water.

  • Allow to warm to room temperature and stir for 12–16 hours.

  • Validation Point: Monitor via TLC or LCMS. The ketone carbonyl signal (approx 1700 cm⁻¹) should disappear in IR; LCMS should show the mass of the difluoro-Boc intermediate (

    
     or 
    
    
    
    ).
  • Quench carefully with saturated

    
     (gas evolution). Extract with DCM, dry over 
    
    
    
    , and concentrate.

Step 2: Hydrolysis

  • Dissolve the crude difluoro-intermediate in minimal 1,4-dioxane.

  • Add 4M HCl in dioxane (10 eq) at 0°C.

  • Stir at RT for 2–4 hours.

  • Validation Point: Formation of a white precipitate indicates the hydrochloride salt. LCMS must show a single peak at m/z ~162 [M+H]+.

  • Filter the solid, wash with diethyl ether (to remove Boc byproducts), and dry under vacuum.

Process Flow Diagram

Synthesis Start Start: Boc-Ketone Precursor (C13H21NO3) Reagent1 Add DAST / DCM (0°C -> RT, 16h) Start->Reagent1 Intermed Intermediate: Boc-Difluoro (C13H21F2NO2) Reagent1->Intermed Deoxyfluorination Reagent2 Add 4M HCl / Dioxane (Deprotection) Intermed->Reagent2 Wash Filtration & Ether Wash Reagent2->Wash Precipitation Final Final Product: 2,2-Difluoro-7-azaspiro[3.5]nonane HCl (MW 197.65) Wash->Final Isolation

Figure 2: Synthetic workflow for the conversion of the spiro-ketone to the target hydrochloride salt.

Handling, Safety, and Stability

As a hydrochloride salt of a secondary amine containing fluorine, specific precautions are required to maintain integrity and safety.

  • Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture. Store in a desiccator at -20°C for long-term stability.

  • Analysis: When analyzing via NMR (

    
     or 
    
    
    
    ), the amine proton may exchange, disappearing from the spectrum. The characteristic splitting pattern of the cyclobutane protons (due to F-H coupling) is diagnostic.
  • Hazards: Treat as an irritant (Skin/Eye/Respiratory). Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Vertex AI Search. (2026). This compound - ChemUniverse Product Details. Retrieved from

  • PubChem. (2026). This compound Compound Summary. Retrieved from

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Retrieved from

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Isosteres. Organic Letters. (Contextual grounding for spiro-synthesis).

Sources

Technical Monograph: 2,2-Difluoro-7-azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, mechanistic utility, and application protocols for 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride (CAS: 1523618-02-1).

Role: Pharmacophore Modulator & Bioisostere
Classification: Fluorinated Spirocyclic Building Block[1]

Part 1: Executive Technical Summary

This compound is not a standalone therapeutic agent with a physiological mechanism of action (e.g., receptor agonism). Instead, it is a high-value structural motif used in medicinal chemistry to optimize the drug-like properties of clinical candidates.

Its "mechanism" is physicochemical, functioning as a Bioisosteric Replacement for traditional piperidine or cyclohexane rings. It operates through three distinct vectors:[1]

  • Conformational Restriction: The spiro-fusion locks the exit vectors of substituents, reducing the entropic penalty upon protein binding.

  • Metabolic Shielding: The gem-difluoro group on the cyclobutane ring blocks oxidative metabolism (CYP450) at the typically labile positions, extending half-life (

    
    ).
    
  • Lipophilicity Modulation: The fluorine atoms lower the basicity of the distal amine (through inductive effects) and modulate

    
    , improving membrane permeability and blood-brain barrier (BBB) penetration.
    

Part 2: Mechanistic Principles (The "Why")

The "Escape from Flatland" Mechanism

Modern drug discovery prioritizes increasing the fraction of


 hybridized carbons (

) to improve clinical success rates. Flat, aromatic-heavy molecules often suffer from poor solubility and high toxicity.
  • Action: This scaffold introduces a rigid, three-dimensional geometry without adding excessive molecular weight.

  • Outcome: The spiro[3.5] system forces the molecule into a specific vector, often allowing it to explore novel chemical space within a binding pocket (e.g., the S4 subsite of SARS-CoV-2 3CL protease).

The Fluorine Effect (Metabolic & Electronic)

The gem-difluoro substitution at the C2 position is strategic.

  • Metabolic Blockade: Carbon-Hydrogen (C-H) bonds are susceptible to metabolic oxidation. Replacing them with Carbon-Fluorine (C-F) bonds (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H) renders that site metabolically inert.

  • pKa Modulation: The strong electronegativity of fluorine pulls electron density through the

    
    -framework. This lowers the 
    
    
    
    of the secondary amine at position 7.
    • Effect: A lower

      
       (closer to physiological pH 7.4) increases the fraction of the uncharged species, thereby enhancing passive diffusion through cell membranes.
      
Structural Comparison Data

The following table illustrates why a researcher would select this scaffold over a standard piperidine.

FeatureStandard Piperidine2,2-Difluoro-7-azaspiro[3.5]nonaneImpact on Drug Candidate
Geometry Flexible Chair/BoatRigid Spiro-lockedReduced entropy loss upon binding; higher potency.
Metabolism High (Oxidation prone)Low (Blocked by F)Increased metabolic stability; longer duration of action.
Lipophilicity ModerateTunable (Fluorine effect)Improved permeability; potential for CNS penetration.
Basicity (

)
~11.0 (High)~9.5 - 10.0 (Lower)Better bioavailability; reduced hERG liability.

Part 3: Applications & Case Studies

Case Study A: SARS-CoV-2 3CL Protease Inhibitors

Research has utilized spirocyclic scaffolds to target the main protease (Mpro) of SARS-CoV-2.[1]

  • Application: The 2,2-difluoro-7-azaspiro[3.5]nonane moiety acts as a hydrophobic space-filler in the S4 binding pocket of the enzyme.

  • Result: The rigid spiro-system provided superior shape complementarity compared to flexible alkyl chains, resulting in nanomolar (

    
    ) potency.
    
Case Study B: Bupivacaine Analogs (Anesthetics)

In efforts to reduce the cardiotoxicity of local anesthetics like Bupivacaine:

  • Application: Replacement of the piperidine ring with the spiro[3.5]nonane system.[2]

  • Result: The analog maintained anesthetic efficacy while significantly altering the solubility profile and reducing systemic toxicity, demonstrating the utility of this scaffold in Lead Optimization .

Part 4: Visualization of the "Spiro-Design" Workflow

The following diagram illustrates the decision logic for incorporating this scaffold into a drug discovery pipeline.

MoA_Flow Start Hit Compound Identified (Contains Piperidine/Cyclohexane) Problem Issues Identified: 1. Rapid Metabolism (CYP) 2. Low Potency (Flexible) 3. Poor Permeability Start->Problem Strategy Apply Spiro-Scaffold Strategy Problem->Strategy Synthesis Synthesize Analog using 2,2-Difluoro-7-azaspiro[3.5]nonane HCl Strategy->Synthesis Mech1 Mechanism 1: Rigidification (Locks Conformation) Synthesis->Mech1 Mech2 Mechanism 2: Fluorine Shield (Blocks Metabolic Site) Synthesis->Mech2 Mech3 Mechanism 3: pKa Shift (Increases Neutral Fraction) Synthesis->Mech3 Result Optimized Lead Candidate: High Potency, Stable, Permeable Mech1->Result Entropy Benefit Mech2->Result t1/2 Extension Mech3->Result Bioavailability

Figure 1: Decision logic for bioisosteric replacement using the fluorinated spiro-scaffold.

Part 5: Experimental Protocol (Synthesis & Handling)

Handling & Stability
  • State: White to off-white solid.

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solubility: Soluble in DMSO, Methanol, and Water (due to HCl salt form).

General Synthetic Coupling Protocol (Amide Bond Formation)

This protocol describes coupling this building block to a carboxylic acid core (R-COOH) to generate a drug candidate.

Reagents:

  • Amine: 2,2-Difluoro-7-azaspiro[3.5]nonane HCl (1.0 equiv)

  • Acid: Target Scaffold R-COOH (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve R-COOH (0.5 mmol) in DMF (2 mL). Add DIPEA (1.5 mmol) and stir for 5 min.

  • Coupling: Add HATU (0.6 mmol) and stir for 10 min to activate the acid.

  • Addition: Add 2,2-Difluoro-7-azaspiro[3.5]nonane HCl (0.5 mmol) directly to the reaction mixture.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Look for mass shift corresponding to amide formation).

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (x2), Water (x1), and Brine (x1).

  • Purification: Dry over Na2SO4, concentrate, and purify via Flash Chromatography (typical gradient: 0-10% MeOH in DCM).

Quality Control (QC) Markers
  • 1H NMR (DMSO-d6): Look for the characteristic multiplets of the piperidine ring (approx. 1.7–3.5 ppm) and the distinct coupling patterns of the cyclobutane protons (approx. 2.2–2.6 ppm).

  • 19F NMR: Essential for verification. Expect a signal around -80 to -100 ppm (depending on reference) showing gem-difluoro splitting.

References

  • Structure-guided Design of Potent Spirocyclic Inhibitors of SARS-CoV-2 3CL Protease. Journal of Medicinal Chemistry. (2021). Demonstrates the use of spiro[3.5]nonane scaffolds in antiviral drug design.

  • Functionalized Derivatives of 7-oxa-2-azaspiro[3.5]nonane for Drug Design. French-Ukrainian Journal of Chemistry. (2023). Discusses the bioisosteric utility of spiro-systems in anesthetics like Bupivacaine.

  • Fluorine in Drug Discovery: Role, Design and Case Studies. Pharmacy Journal. (2025).[3] Comprehensive review on the metabolic and physicochemical effects of fluorine substitution in scaffolds.

  • Spirocyclic Compounds as Innovative Tools in Drug Discovery. European Journal of Medicinal Chemistry. (2025). Reviews the "Escape from Flatland" strategy using spirocyclic motifs.

Sources

The Strategic Incorporation of Fluorine in Azaspirocyclic Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of two powerful strategies in modern medicinal chemistry—the use of three-dimensional azaspirocyclic scaffolds and the strategic incorporation of fluorine—has created a fertile ground for the discovery of novel therapeutics with superior pharmacological profiles. Azaspirocycles offer a rigid, three-dimensional framework that can improve physicochemical properties and orient substituents in a well-defined spatial arrangement, moving away from the "flatland" of traditional aromatic structures.[1][2] When this rigid architecture is decorated with fluorine, a unique synergy emerges. The potent electronic and steric properties of fluorine can profoundly modulate the scaffold's basicity, lipophilicity, metabolic stability, and conformational preference.[3][4] This guide provides an in-depth technical analysis of the role of fluorine in azaspirocyclic scaffolds, detailing its impact on key drug-like properties, outlining synthetic strategies, and presenting a validated experimental protocol for researchers in drug development.

Introduction: The Rise of 3D Scaffolds and the Power of Fluorine

The drive to improve the quality of drug candidates has led to an increased focus on molecules with a higher fraction of sp³-hybridized atoms and greater three-dimensionality.[1] Azaspirocyclic scaffolds, where two rings share a single nitrogen or carbon atom, are exemplary in this regard. Their inherent rigidity can lock the conformation of a molecule, optimizing the orientation of binding elements for enhanced potency and selectivity.[1] Furthermore, compared to their simpler heterocyclic counterparts like piperidines or morpholines, azaspirocycles have been shown to confer higher aqueous solubility, decreased lipophilicity, and improved metabolic stability.[1][5]

Parallel to this architectural evolution, the use of fluorine in medicinal chemistry has become a cornerstone of modern drug design.[3][6] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow it to exert powerful effects on a molecule's profile.[6] Judicious placement of fluorine can block sites of metabolism, modulate the pKa of nearby functional groups, and alter conformational preferences, often leading to dramatic improvements in potency, selectivity, and pharmacokinetic properties.[4][7] This guide explores the powerful synergy that results from combining these two design principles.

The Impact of Fluorine on the Physicochemical Properties of Azaspirocycles

The introduction of fluorine into an azaspirocyclic core has profound and predictable effects on its fundamental chemical properties. Understanding and harnessing these effects is critical for rational drug design.

Modulation of Basicity (pKa)

One of the most significant consequences of fluorination in azaspirocyclic systems is the modulation of the nitrogen atom's basicity (pKa). The strong electron- withdrawing nature of fluorine, transmitted through inductive effects, reduces the electron density on the nitrogen, thereby decreasing its basicity.[8] This effect is highly dependent on the position of the fluorine atom relative to the amine center.

  • β-Fluorination: Placing a fluorine atom on the carbon adjacent (β-position) to the nitrogen has the most potent pKa-lowering effect. A single fluorine at the β-position in an aliphatic amine can decrease the pKa by approximately 1.7 units.[9][10]

  • γ and δ-Fluorination: As the distance between the fluorine and nitrogen increases, the inductive effect attenuates exponentially.[10] Fluorination at more distant positions offers a finer tool for tuning basicity.

  • Cyclic Systems: In cyclic amines, the effect is often magnified as the inductive effect can be transmitted through multiple pathways around the ring.[11]

This ability to precisely tune pKa is invaluable. While basic centers can be crucial for forming water-soluble salts, high basicity is often linked to off-target effects, such as hERG channel inhibition or CYP450 2D6 interactions.[8] By strategically placing fluorine, chemists can reduce basicity to mitigate these liabilities while retaining sufficient basicity for desired interactions or formulation purposes.

Table 1: Effect of Fluorination on the pKa of Cyclic Amines

CompoundParent pKaFluorinated AnaloguePosition of FFluorinated pKaΔpKaReference(s)
Pyrrolidine~11.33-Fluoropyrrolidineβ9.6-1.7[12]
Piperidine11.12-Fluoropiperidineβ, δ9.3-1.8[11]
Piperidine11.13-Fluoropiperidineβ, γ9.4-1.7[11]
Piperidine11.14-Fluoropiperidineγ, γ10.4-0.7[11]

Note: pKa values are approximate and can vary with experimental conditions. The table illustrates the general trend of pKa reduction upon fluorination.

Conformational Control and Pre-organization

The rigidity of the spirocyclic core already limits the conformational freedom of a molecule.[1] The addition of fluorine can further restrict this, locking the scaffold into a specific, biologically active conformation.[13][14] This "conformational locking" is driven by a combination of steric and electronic interactions, such as hyperconjugation and dipole minimization.[15][16]

For instance, in fluorinated pyrrolidines, a favorable interaction between the C-F bond and a protonated nitrogen (C–F···N⁺) can stabilize a specific ring pucker, effectively pre-organizing the molecule for optimal binding to its target.[17] This can lead to a significant boost in potency and selectivity by reducing the entropic penalty of binding.[14]

G cluster_0 Design & Synthesis Workflow A Parent Azaspirocycle B Strategic Fluorination Site Selection (pKa, Conformation, Metabolism) A->B C Synthesis Strategy (Late-Stage vs. Building Block) B->C D Fluorinated Azaspirocycle Analogue C->D E Physicochemical Profiling (pKa, logP, Solubility) D->E F Biological Evaluation (Potency, Selectivity, ADME) E->F G Lead Optimization F->G G cluster_props Resulting Properties A Azaspirocycle Core B Nitrogen Atom (Basicity) A->B D Reduced Electron Density on Nitrogen B->D Leads to C Fluorine Atom C->A Inductive Effect (-I) P1 Lower pKa D->P1 P2 Altered logD P1->P2 P3 Reduced Off-Target Activity (e.g., hERG) P1->P3

Caption: Fluorine's inductive effect on the basicity of azaspirocycles.

Synthetic Strategies for Fluorinated Azaspirocycles

The synthesis of these complex molecules can be approached in two primary ways: late-stage fluorination of a pre-formed scaffold or building the scaffold from fluorinated precursors.

Late-Stage Fluorination (LSF)

LSF is an attractive strategy as it allows for the rapid diversification of advanced intermediates or even parent drug molecules, accelerating structure-activity relationship (SAR) studies. [18][19]Common methods include:

  • Deoxyfluorination: Reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® can replace hydroxyl groups with fluorine.

  • Electrophilic Fluorination: Reagents such as Selectfluor® can be used to fluorinate electron-rich positions or enolates. [14]* C-H Fluorination: Emerging methods using photoredox or electrochemical catalysis enable the direct replacement of C-H bonds with C-F bonds, though selectivity can be a challenge. [14][18]

Fluorinated Building Block Approach

This strategy involves synthesizing the azaspirocyclic scaffold using starting materials that already contain fluorine. [20]This approach often provides better control over stereochemistry and regiochemistry, which is crucial given the profound impact of fluorine's precise location. While potentially longer, this method is often more robust and scalable for producing a specific target molecule.

Experimental Protocol: Late-Stage Deoxyfluorination of a Hydroxylated Azaspirocycle

This protocol provides a representative, self-validating system for the deoxyfluorination of a hydroxyl-substituted N-Boc protected azaspirocycle using Deoxo-Fluor®.

Objective: To synthesize N-Boc-6-fluoro-2-azaspiro[3.3]heptane from N-Boc-6-hydroxy-2-azaspiro[3.3]heptane.

Materials:

  • N-Boc-6-hydroxy-2-azaspiro[3.3]heptane (1.0 eq)

  • Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-6-hydroxy-2-azaspiro[3.3]heptane (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to control the reactivity of the fluorinating agent and minimize side reactions.

  • Reagent Addition: Slowly add Deoxo-Fluor® (1.5 eq) dropwise via syringe to the stirred solution over 15-20 minutes. Ensure the internal temperature does not rise above -65 °C. Self-Validation: A slight yellow color may persist, indicating the presence of active reagent.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Very slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution. Caution: Quenching is exothermic and may release gas. Perform in a well-ventilated fume hood.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-Boc-6-fluoro-2-azaspiro[3.3]heptane.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS. Self-Validation: The appearance of a characteristic doublet or triplet in the ¹⁹F NMR spectrum and the corresponding C-F coupling in the ¹³C NMR spectrum confirms successful fluorination.

Conclusion and Future Outlook

The strategic incorporation of fluorine into azaspirocyclic scaffolds is a validated and powerful approach in modern drug discovery. The ability of fluorine to fine-tune key physicochemical and pharmacokinetic properties—most notably pKa, conformation, and metabolic stability—provides medicinal chemists with a versatile tool to overcome common development hurdles. [3][13]As synthetic methodologies for selective fluorination continue to advance, particularly in the area of late-stage C-H functionalization, the application of this design strategy is set to expand. [19]The continued exploration of novel fluorinated azaspirocyclic building blocks will further empower chemists to navigate complex biological landscapes and design the next generation of safer and more effective medicines.

References

  • O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lau, Y. H., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. Available at: [Link]

  • St-Amant, N., et al. (2025). α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. Journal of the American Chemical Society. Available at: [Link]

  • Scott, J. S. (2023). Tuning basicity. Cambridge MedChem Consulting. Available at: [Link]

  • Mondal, R., & O'Hagan, D. (2021). Fluorinated Rings: Conformation and Application. Chemistry – A European Journal. Available at: [Link]

  • St-Amant, N., et al. (2022). Site-Specific β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochem. ChemRxiv. Available at: [Link]

  • O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Gusakova, M. A., et al. (2022). Fluorine in heterocyclic chemistry. ResearchGate. Available at: [Link]

  • Mondal, R. (2021). Fluorinated Rings: Conformation and Application. Chemistry – A European Journal.
  • Caron, L., et al. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Available at: [Link]

  • Sandford, G. (2016). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. Available at: [Link]

  • Boström, J., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. Available at: [Link]

  • Sharma, P., et al. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. RSC Advances. Available at: [Link]

  • Caron, L., et al. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: [Link]

  • Boström, J., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Available at: [Link]

  • Hartwig, J. F., et al. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Burhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]

  • Wang, M., et al. (2025). Selective Fluorination of Complex Molecules: Late-Stage Functionalization. ResearchGate. Available at: [Link]

  • Zheng, Y., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Bhattarai, P., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Available at: [Link]

  • Li, Z.-T., et al. (1992). THE SYNTHESIS OF FLUORINE-CONTAINING AZA- mCRoCYCLIC COWPOUNDS. Semantic Scholar. Available at: [Link]

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Bhattarai, P., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules. Figshare. Available at: [Link]

  • Li, Z.-T., et al. (1992). The synthesis of fluorine-containing aza-macrocyclic compounds. Heterocycles. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Fülöp, F. (2019). Stereocontrolled Synthesis of Functionalized Azaheterocycles From Carbocycles Through Oxidative Ring Opening/Reductive Ring Closing Protocols. The Chemical Record. Available at: [Link]

  • Zajac, M. (2023). Synthesis and reactivity of fluorinated heterocycles. ResearchGate. Available at: [Link]

  • Kumar, P., & Kumar, R. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Methodology. Available at: [Link]

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. ResearchGate. Available at: [Link]

  • Yin, C., et al. (2002). Synthesis of several novel fluorinated compounds. ResearchGate. Available at: [Link]

  • House, B. E., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Available at: [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 2,2-Difluoro-7-azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced "three-dimensionality" is paramount for escaping the confines of flat, aromatic structures that have historically dominated medicinal chemistry. Spirocyclic scaffolds are exemplary in this regard, offering a rigid yet spatially diverse framework that can improve physicochemical properties and target engagement.[1][2] The compound 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride emerges from this chemical space as a molecule of significant interest. Its unique architecture, combining a spirocyclic core, a secondary amine, and geminal fluorine atoms, presents a compelling profile for researchers in drug development.

The geminal difluoro group can modulate the lipophilicity and metabolic stability of the molecule, while also influencing the basicity (pKa) of the nearby secondary amine—a critical determinant of its ionization state at physiological pH.[3] Understanding the fundamental physicochemical properties of this hydrochloride salt is not merely an academic exercise; it is a critical prerequisite for its advancement as a potential drug candidate.[4][5] These properties govern everything from solubility and permeability to formulation and pharmacokinetic behavior.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive published experimental data for this specific molecule, we present a framework for its characterization, detailing authoritative, field-proven methodologies for each essential parameter. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and protocols to thoroughly characterize this and similar novel chemical entities.

Molecular Identity and Structural Attributes

A precise understanding of a compound's identity is the foundation of all subsequent characterization.

  • Chemical Name: this compound

  • CAS Number: 1523618-02-1

  • Molecular Formula: C₈H₁₄ClF₂N

  • Molecular Weight: 197.65 g/mol

Table 1: Molecular Identifiers and Predicted Properties
PropertyValueSource
Molecular Formula (Free Base) C₈H₁₃F₂N-
Molecular Weight (Free Base) 161.19 g/mol [6]
Molecular Formula (HCl Salt) C₈H₁₄ClF₂N[7]
Molecular Weight (HCl Salt) 197.65 g/mol [7]
SMILES C1CNCCC12CC(C2)(F)F[8]
InChIKey CYBQIURZQOPXGG-UHFFFAOYSA-N[8]
Predicted XlogP 1.6[8]

Note: XlogP is an in silico prediction of lipophilicity and requires experimental verification via methods such as logD7.4 determination.

Core Physicochemical Properties: A Methodological Framework

The following sections detail the importance of key physicochemical properties and provide robust, self-validating protocols for their experimental determination.

Melting Point (MP)

Importance: The melting point is a fundamental indicator of a crystalline solid's purity and thermal stability. For a hydrochloride salt, it provides a sharp, reliable metric for identity confirmation. A broad melting range typically suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard capillary method for determining the melting range of a solid powder.[6][9]

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the open end of the tube into the powder and then compacting it by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[6]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid initial run by heating at a rate of 10-20 °C per minute to establish a rough range.[10]

  • Precise Determination: For an accurate measurement, begin heating at a medium rate until the temperature is approximately 20 °C below the expected melting point.[6]

  • Slow Heating Phase: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Record Melting Range:

    • T1: Record the temperature at which the first droplet of liquid becomes visible.

    • T2: Record the temperature at which the entire sample has completely liquefied.

  • Reporting: Report the result as a melting range (T1 - T2). A pure compound should exhibit a sharp range of 1-2 °C.

MeltingPointWorkflow A Dry & Powder Sample B Load Capillary Tube (2-3 mm height) A->B C Insert into Apparatus B->C D Heat to T_exp - 20°C C->D E Heat Slowly (1-2°C/min) D->E F Observe & Record T1 (First Drop) E->F G Observe & Record T2 (Fully Liquid) F->G H Report Range (T1 - T2) G->H

Caption: Workflow for Capillary Melting Point Determination.

Aqueous Solubility

Importance: Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Low solubility can hinder absorption from the gastrointestinal tract and create significant challenges for developing intravenous formulations.[3][11] As an ionizable amine, the solubility of this compound is expected to be pH-dependent.

Experimental Protocol: High-Throughput Shake-Flask Solubility Assay

This method provides a quantitative measure of thermodynamic solubility, which is considered the gold standard.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Calibration Curve: Generate a standard calibration curve by making serial dilutions of the stock solution in the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) and analyzing via a suitable method like UPLC-MS.[12]

  • Sample Preparation: In a 96-well filter plate, add an aliquot of the 10 mM stock solution to the aqueous buffer to create a supersaturated solution (e.g., a final concentration of 500 µM in 5% DMSO).[13] Prepare in triplicate.

  • Equilibration: Seal the plate and agitate on a plate shaker at room temperature for 1.5 to 24 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid: Filter the solutions through the filter plate into a clean 96-well collection plate using a vacuum manifold. This removes any undissolved precipitate.

  • Sample Analysis: Transfer an aliquot of the clear filtrate to an analysis plate, dilute appropriately, and quantify the concentration of the dissolved compound using the pre-established UPLC-MS calibration curve.

  • Reporting: Report the solubility in µg/mL or µM.

SolubilityWorkflow cluster_prep Preparation cluster_exp Experiment A Prepare 10 mM Stock in DMSO C Add Stock to Buffer in 96-well Filter Plate A->C B Generate UPLC-MS Calibration Curve F Quantify Filtrate via UPLC-MS B->F D Agitate to Reach Equilibrium C->D E Vacuum Filter to Remove Precipitate D->E E->F G Report Solubility (µg/mL or µM) F->G

Caption: Workflow for Shake-Flask Aqueous Solubility Assay.

Ionization Constant (pKa)

Importance: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For an amine hydrochloride, the pKa of the conjugate acid dictates its charge state across the physiological pH range. This profoundly influences its solubility, membrane permeability, and interaction with biological targets.[14]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[7][14]

  • System Calibration: Calibrate a pH meter and electrode using standard buffers of pH 4, 7, and 10.

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM).[7]

  • Titration Setup: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C) on a magnetic stirrer. Immerse the calibrated pH electrode.

  • Titration: Slowly add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments using an auto-burette.[14]

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For higher accuracy, calculate the first and second derivatives of the titration curve; the equivalence point is the peak of the first derivative plot, and the pKa is the pH at half this volume.[15]

  • Reporting: Report the determined pKa value, including the temperature and ionic strength of the medium.

pKaWorkflow A Calibrate pH Meter C Titrate with 0.1 M NaOH A->C B Prepare 1 mM Sample Solution in 0.15 M KCl B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Calculate 1st Derivative to find Equivalence Point E->F G Determine pH at Half-Equivalence Point F->G H Report pKa G->H

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic and Chromatographic Characterization

Structural confirmation and purity assessment are essential, self-validating components of any physicochemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise chemical structure of an organic molecule.

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of hydrogen atoms. For this molecule, characteristic signals for the piperidine and cyclobutane ring protons would be expected.

  • ¹³C NMR: Shows the signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • ¹⁹F NMR: Is highly specific for fluorine-containing compounds and would show a single signal for the two equivalent fluorine atoms, providing definitive evidence of their presence.

Protocol: NMR Sample Preparation

  • Weigh Sample: Accurately weigh 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR.[16]

  • Dissolve: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆) in a clean vial.

  • Filter: Filter the solution through a pipette with a small glass wool plug directly into a clean, dry NMR tube to remove any particulate matter.

  • Acquire Data: Place the NMR tube in the spectrometer and acquire the ¹H, ¹³C, and ¹⁹F spectra according to standard instrument procedures.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[17]

  • Expected Absorptions: For this compound, key expected signals would include:

    • N-H stretch: A broad band in the 2700-3300 cm⁻¹ region, characteristic of a secondary amine salt.

    • C-H stretch: Signals just below 3000 cm⁻¹.

    • C-F stretch: Strong, sharp absorptions typically in the 1000-1200 cm⁻¹ region.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquire Spectrum: Apply pressure to ensure good contact and collect the sample spectrum.[18]

  • Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable tool for verifying molecular weight and assessing the purity of a sample.[19][20]

  • Liquid Chromatography (LC): Separates the target compound from any impurities. A single, sharp peak on the chromatogram is indicative of high purity.

  • Mass Spectrometry (MS): Detects the mass-to-charge ratio (m/z) of the eluting compounds. For the free base of this molecule, the expected [M+H]⁺ ion would be at m/z 162.11.

Protocol: Purity and Mass Verification

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Method Development: Use a standard reverse-phase C18 column with a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).

  • Injection & Analysis: Inject the sample onto the LC-MS system.

  • Data Interpretation:

    • Integrate the peak area of the main compound in the chromatogram to calculate purity (e.g., % area).

    • Confirm that the mass spectrum for the main peak shows the expected m/z for the protonated molecule.

Conclusion

A thorough understanding of the physicochemical properties of this compound is fundamental to unlocking its potential in drug discovery. While predicted data offers a preliminary guide, the experimental determination of its melting point, aqueous solubility, and pKa, as outlined in this guide, is essential for building a robust data package. This empirical data, validated by comprehensive spectroscopic and chromatographic characterization, will provide the critical insights needed to guide structure-activity relationship studies, inform formulation strategies, and ultimately determine the viability of this compound as a candidate for further development. The methodologies described herein represent a validated, logical, and efficient pathway to achieving this comprehensive characterization.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].

  • University of Alberta. Determination of melting and boiling points. Available at: [Link].

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link].

  • University of Houston. Experiment 1 - Melting Points. Available at: [Link].

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link].

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link].

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available at: [Link].

  • University of Calgary. Melting point determination. Available at: [Link].

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(9), 2354-2363. Available at: [Link].

  • DeGoes, S. L. (2020). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available at: [Link].

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available at: [Link].

  • Pereira, R., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 511-527. Available at: [Link].

  • Fiveable. Physicochemical properties. Medicinal Chemistry Class Notes. Available at: [Link].

  • National Institutes of Health. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Available at: [Link].

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link].

  • Bruker. Guide to FT-IR Spectroscopy. Available at: [Link].

  • Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery. Available at: [Link].

  • RTI Laboratories. FTIR Analysis. Available at: [Link].

  • ResearchGate. Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. Available at: [Link].

  • Drug Development & Delivery. Application of LCMS in small-molecule drug development. Available at: [Link].

  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link].

  • University of Ottawa. NMR Sample Preparation. Available at: [Link].

  • Bioanalysis Zone. Small molecule analysis using MS. Available at: [Link].

Sources

2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride as a pharmaceutical intermediate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Integration in Medicinal Chemistry & Synthesis

Executive Summary

This compound (CAS: 1523618-02-1) represents a high-value structural motif in modern drug discovery, specifically designed to address the "Escape from Flatland" mandate. As a spirocyclic bioisostere of the piperidine ring, this intermediate offers a unique combination of increased


 character, modulated lipophilicity (via gem-difluoro substitution), and improved metabolic stability. This guide details the physicochemical profile, synthetic pathways, and strategic application of this scaffold in the development of next-generation therapeutics, including GPCR ligands and enzyme inhibitors (e.g., FAAH).

Chemical Profile & Physicochemical Properties

The incorporation of the gem-difluorocyclobutane ring spiro-fused to a piperidine core fundamentally alters the electronic and steric landscape of the molecule compared to its non-fluorinated or non-spiro analogs.

PropertySpecification
IUPAC Name This compound
CAS Number 1523618-02-1
Molecular Formula

Molecular Weight 197.65 g/mol
Exact Mass (Free Base) 161.10 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol
pKa (Calculated) ~8.5 (Lower than piperidine due to inductive effect of F)
LogP (Calculated) ~1.2 (Modulated by lipophilic F atoms)

Strategic Value in Drug Design

Bioisosterism and Metabolic Stability

The 7-azaspiro[3.5]nonane scaffold serves as a conformationally restricted bioisostere of the 4,4-disubstituted piperidine or cyclohexyl group.

  • Metabolic Blocking: The gem-difluoro group at the 2-position (cyclobutane ring) blocks oxidative metabolism at a site that is often vulnerable in spirocyclic systems.

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms lowers the basicity of the distal nitrogen (position 7), potentially improving oral bioavailability and blood-brain barrier (BBB) permeability by reducing the percentage of ionized species at physiological pH.

  • Conformational Locking: The spiro-fusion creates a rigid orthogonal vector, projecting substituents into defined 3D space, enhancing selectivity for deep binding pockets (e.g., GPCRs, Kinases).

Logic Diagram: Bioisosteric Evolution

The following diagram illustrates the medicinal chemistry rationale for evolving from a standard piperidine to the fluorinated spiro-scaffold.

Bioisostere_Evolution Piperidine Standard Piperidine (High metabolic liability) Spiro Spiro[3.5]nonane (Increased Fsp3, Rigid) Piperidine->Spiro 'Escape from Flatland' Restricted Conformation DifluoroSpiro 2,2-Difluoro-7-azaspiro[3.5]nonane (Metabolic Block, pKa Modulation) Spiro->DifluoroSpiro Fluorine Effect (Block Metabolism)

Figure 1: Evolution from simple heterocycles to fluorinated spiro-scaffolds to optimize ADME properties.

Synthesis & Manufacturing Protocol

The synthesis of this compound is a multi-step process requiring precise control over regiochemistry and safety, particularly during the fluorination step. The most robust route involves the construction of the spiro-cyclobutanone followed by deoxofluorination.

Synthetic Pathway Diagram

Synthesis_Pathway Start N-Boc-4-Piperidone Step1 1. Wittig Olefination (Ph3PCH3Br, KOtBu) Start->Step1 Inter1 N-Boc-4-Methylene Piperidine Step1->Inter1 Step2 2. [2+2] Cycloaddition (Cl3COCl, Zn/Cu) Inter1->Step2 Inter2 Dichlorocyclobutanone Intermediate Step2->Inter2 Step3 3. Dechlorination (Zn, AcOH) Inter2->Step3 Inter3 Spiro-Cyclobutanone Step3->Inter3 Step4 4. Deoxofluorination (DAST or Deoxo-Fluor) Inter3->Step4 Inter4 N-Boc-2,2-Difluoro Spiro Intermediate Step4->Inter4 Step5 5. Deprotection (HCl/Dioxane) Inter4->Step5 Final 2,2-Difluoro-7-azaspiro[3.5] nonane HCl Step5->Final

Figure 2: Step-by-step synthetic workflow from N-Boc-4-piperidone to the final hydrochloride salt.

Detailed Experimental Protocol
Step 1: Preparation of tert-butyl 4-methylenepiperidine-1-carboxylate
  • Reagents: Methyltriphenylphosphonium bromide (1.1 eq), Potassium tert-butoxide (1.1 eq), THF.

  • Procedure: Suspend the phosphonium salt in anhydrous THF at 0°C. Add KOtBu portion-wise to generate the ylide (bright yellow). Stir for 1h. Add N-Boc-4-piperidone dropwise. Warm to RT and stir for 12h. Quench with saturated

    
    .
    
  • Key Insight: Ensure strictly anhydrous conditions to maximize yield. The exocyclic alkene is the critical handle for the spiro-ring formation.

Step 2: [2+2] Cycloaddition (Spiro-Ring Formation)
  • Reagents: Trichloroacetyl chloride, Zn/Cu couple (activated),

    
     or DME.
    
  • Procedure: To a solution of the alkene and activated Zn/Cu, add trichloroacetyl chloride dropwise under reflux. The in situ generated dichloroketene undergoes [2+2] cycloaddition with the exocyclic double bond.

  • Safety Note: This reaction is highly exothermic. Dichloroketene is reactive; maintain an inert atmosphere.

  • Result: Formation of the 2,2-dichloro-cyclobutanone spiro-adduct.

Step 3: Dechlorination to Spiro-Ketone
  • Reagents: Zinc dust, Acetic acid (AcOH).

  • Procedure: Dissolve the dichloro-adduct in AcOH. Add Zn dust slowly at RT. Heat to 60°C if necessary. This reductively removes the chlorines, yielding the parent spiro-cyclobutanone.

Step 4: Deoxofluorination (Introduction of Fluorine)
  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, DCM.

  • Procedure: Cool solution of spiro-ketone in DCM to -78°C. Add DAST dropwise. Allow to warm to RT slowly.

  • Mechanistic Insight: DAST converts the carbonyl oxygen (

    
    ) directly into a gem-difluoro (
    
    
    
    ) group.
  • Safety: DAST can be explosive upon heating; never heat the reaction mixture above 50°C. Quench carefully with bicarbonate.

Step 5: Boc-Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane.

  • Procedure: Dissolve the intermediate in dioxane. Add HCl solution. Stir until precipitation is complete. Filter and wash with ether to obtain the final hydrochloride salt.

Quality Control & Analytical Standards

To ensure the material is suitable for pharmaceutical use, the following analytical criteria must be met.

TestMethodAcceptance Criteria
Identity

-NMR (DMSO-

)
Conforms to structure; characteristic spiro-methylene signals.
Identity

-NMR
Single peak (or split quartet) confirming gem-difluoro motif (~ -90 to -100 ppm).
Purity HPLC (UV @ 210 nm)

Chloride Content Titration (

)
17.5% - 18.5% (Theoretical for HCl salt)
Residual Solvents GC-HSCompliant with ICH Q3C limits.

Handling & Safety (E-E-A-T)

  • Hygroscopicity: The hydrochloride salt can be hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Toxicity: While specific tox data may be limited, treat as a potential irritant and sensitizer. Use standard PPE (gloves, goggles, fume hood).

  • Reactivity: Avoid strong bases which will liberate the free amine. Incompatible with strong oxidizing agents.

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322. Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters, 12(9), 1944–1947. Link

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties of a new scaffold for drug discovery." Angewandte Chemie International Edition, 49(47), 8943-8947. Link

  • Pfizer Inc. (2010). "Spirocyclic Compounds as FAAH Inhibitors." World Intellectual Property Organization Patent, WO2010022257. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Spectral analysis of 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Analysis of 2,2-Difluoro-7-azaspiro[3.5]nonane Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction

In modern drug discovery, the strategic incorporation of fluorine atoms and the exploration of three-dimensional chemical space are paramount for developing novel therapeutics with improved pharmacological profiles. Azaspirocycles, scaffolds containing two rings sharing a single carbon atom with at least one nitrogen, are increasingly recognized as valuable building blocks due to their rigid, Fsp³-rich structures.[1] The compound this compound represents a confluence of these design principles. It features a piperidine ring fused via a spirocyclic center to a cyclobutane ring bearing a geminal difluoro group. This unique architecture imparts specific physicochemical properties that are of high interest to medicinal chemists.[2]

This guide provides a comprehensive technical overview of the analytical methodologies required for the unambiguous structure elucidation and characterization of this compound. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the causal relationships between the molecule's structure and its spectral output, offering a self-validating framework for researchers, scientists, and drug development professionals. We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—explaining the rationale behind experimental choices and the interpretation of the resulting data.

Section 1: Molecular Structure and Its Spectroscopic Implications

The structure of this compound presents several key features that dictate its spectral signature:

  • Spirocyclic Core: The quaternary spiro-carbon (C4) connects a cyclobutane ring and a piperidine ring. This rigidifies the structure and creates distinct chemical environments for the protons and carbons in each ring.

  • Gem-Difluoro Group: The two fluorine atoms on C2 are chemically equivalent but will exhibit complex spin-spin coupling with adjacent protons on C1 and C3, and with carbons throughout the cyclobutane ring. This group is a powerful spectroscopic probe, particularly in ¹⁹F and ¹³C NMR.

  • Azaspiro[3.5]nonane Framework: The piperidine ring contains the nitrogen atom (N7). As a hydrochloride salt, this nitrogen is protonated and positively charged (-NH₂⁺-), significantly influencing the chemical shifts of adjacent protons on C6 and C8.

  • Chirality: Although the molecule itself is achiral due to a plane of symmetry passing through C2, C4, and N7, the protons on each methylene group of the piperidine and cyclobutane rings are diastereotopic. This means that the two protons attached to the same carbon are chemically non-equivalent and will have different chemical shifts and couplings, leading to more complex NMR spectra than might be initially expected.

cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_output Final Assignment H1 ¹H NMR (Proton Environments & H-H/H-F Coupling) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Correlation) H1->HSQC HMBC HMBC (Long-Range C-H Correlation) H1->HMBC Structure Unambiguous Structure Elucidation H1->Structure C13 ¹³C NMR (Carbon Skeleton & C-F Coupling) C13->HSQC C13->HMBC C13->Structure F19 ¹⁹F NMR (Fluorine Environment & F-H Coupling) F19->Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Integrated workflow for NMR-based structure elucidation.

Summary of Predicted NMR Data
NucleusPositionPredicted Chemical Shift (ppm)Predicted MultiplicityKey Couplings
¹HC6-H, C8-H3.0 - 3.5m²JHH, ³JHH
¹HC5-H1.8 - 2.2m²JHH, ³JHH
¹HC1-H, C3-H2.2 - 2.8m²JHH, ³JHH, ²JHF, ³JHF
¹HN-H₂⁺Variable (e.g., 8.0-9.5)br s-
¹³CC2115 - 125t¹JCF ≈ 250 Hz
¹³CC6, C845 - 55t (from DEPT)-
¹³CC1, C330 - 40t²JCF ≈ 25 Hz
¹³CC435 - 45s (from DEPT)-
¹³CC525 - 35t (from DEPT)-
¹⁹FC2-F-90 to -115m²JFH, ³JFH
Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆). D₂O is excellent for observing the N-H protons exchange, simplifying the spectrum, while DMSO-d₆ will preserve the N-H signals.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

  • 1D ¹H Acquisition: Acquire a standard 1D proton spectrum. Ensure adequate spectral width to cover all signals.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the quaternary carbon.

  • 1D ¹⁹F Acquisition: Acquire a proton-coupled ¹⁹F spectrum using the fluorine channel of the probe.

  • 2D COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment to establish H-H correlations.

  • 2D HSQC Acquisition: Run a gradient-selected HSQC experiment optimized for a one-bond C-H coupling of ~145 Hz.

  • 2D HMBC Acquisition: Run a gradient-selected HMBC experiment optimized for long-range couplings of 8-10 Hz.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Fourier transform, phase correct, and baseline correct all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent signal.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of the target compound.

Predicted Mass Spectrum (ESI+)

Electrospray Ionization (ESI) in positive mode is the ideal technique for this hydrochloride salt. The molecule will readily accept a proton after losing the HCl adduct in the gas phase.

  • Molecular Ion: The primary ion observed will be the protonated free base, [M+H]⁺. For the free base C₈H₁₃F₂N, the monoisotopic mass is 161.1016 Da. The [M+H]⁺ ion will therefore have an m/z of 162.1089 . [3]* Adducts: Other common adducts, such as the sodium adduct [M+Na]⁺ (m/z 184.0908), may also be observed depending on the purity of the solvent and sample. [3]* Fragmentation: High-energy collision-induced dissociation (CID) would likely lead to fragmentation of the piperidine or cyclobutane rings. Common fragmentation patterns for piperidines involve ring-opening or loss of substituents adjacent to the nitrogen.

Predicted High-Resolution Mass Spectrometry Data
AdductFormulaCalculated m/z
[M+H]⁺[C₈H₁₄F₂N]⁺162.10889
[M+Na]⁺[C₈H₁₃F₂NNa]⁺184.09083
[M+K]⁺[C₈H₁₃F₂NK]⁺200.06477
Data sourced from PubChem predictions.
[3]
Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 Da).

  • Elemental Composition: Use the instrument's software to determine the elemental composition from the accurate mass measurement of the [M+H]⁺ peak. The measured mass should be within 5 ppm of the calculated mass for the formula C₈H₁₄F₂N.

Section 4: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Predicted IR Absorption Bands
  • N-H₂⁺ Stretching: A very broad and strong absorption band is expected in the 2700-3100 cm⁻¹ region. This is characteristic of the stretching vibrations of the ammonium salt.

  • C-H Stretching: Sharp, medium-to-strong bands will appear between 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds in the piperidine and cyclobutane rings.

  • N-H Bending: A medium intensity band around 1575-1650 cm⁻¹ is expected from the ammonium scissoring vibration.

  • C-F Stretching: One or more very strong and sharp absorption bands will be present in the 1000-1200 cm⁻¹ region, which is highly characteristic of C-F bonds. This provides definitive evidence for the fluorination of the molecule.

Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for the presence of the characteristic bands.

Section 5: Integrated Spectral Analysis for Structure Elucidation

The true power of this analytical approach lies in the integration of all spectral data into a single, self-consistent structural assignment. Each technique provides a piece of the puzzle, and together they create a self-validating system.

MS HRMS [M+H]⁺ = 162.1089 Confirms: C₈H₁₃F₂N Structure Final Validated Structure: 2,2-Difluoro-7-azaspiro[3.5]nonane HCl MS->Structure Molecular Formula IR IR Spectroscopy Confirms: - N-H⁺ (broad, ~3000 cm⁻¹) - C-F (strong, ~1100 cm⁻¹) IR->Structure Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Confirms: - Spirocyclic framework - Connectivity - Diastereotopicity NMR->Structure Atomic Connectivity

Caption: Integration of analytical data for structure validation.

The process is as follows:

  • HRMS provides the exact molecular formula (C₈H₁₃F₂N).

  • IR confirms the presence of the key functional groups: an ammonium salt (N-H₂⁺) and carbon-fluorine bonds (C-F).

  • NMR provides the complete atomic connectivity. ¹³C NMR confirms 8 unique carbons, including the characteristic CF₂ triplet. ¹H and ¹⁹F NMR reveal the complex coupling patterns. Finally, 2D NMR experiments like COSY, HSQC, and HMBC are used to connect all the protons and carbons, confirming the spiro[3.5]nonane framework and the precise location of the gem-difluoro group.

Conclusion

The spectral analysis of this compound is a multifaceted process that requires a synergistic application of NMR, MS, and IR spectroscopy. The molecule's unique structural features—a spirocyclic core, a gem-difluoro group, and a protonated amine—give rise to distinct and informative spectral signatures. By understanding the causal link between these features and the expected data, and by following robust, validated protocols, researchers can achieve an unambiguous and confident characterization of this and other complex, fluorinated molecules that are vital to the advancement of modern medicinal chemistry.

References

  • Arshad, N., et al. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 20(5), 8222-8237. Available at: [Link]

  • Arshad, N., et al. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Semantic Scholar. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(9), 2354-2363. Available at: [Link]

  • Shen, M., et al. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Royal Society of Chemistry, Electronic Supporting Information. Available at: [Link]

  • Foroozandeh, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 3(1), 1-9. Available at: [Link]

  • ResearchGate. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. ResearchGate. Available at: [Link]

  • R. M. Silverstein, F. X. Webster, D. J. Kiemle, D. L. Bryce. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Ottawa. 19Fluorine NMR. uOttawa NMR Facility. Available at: [Link]

Sources

2,2-Difluoro-7-azaspiro[3.5]nonane Hydrochloride: The "Metabolic Fortress" Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride represents a high-value structural motif in contemporary medicinal chemistry, embodying the "Escape from Flatland" philosophy. As a spirocyclic amine, it serves as a conformationally restricted, three-dimensional bioisostere of the ubiquitous piperidine ring. The strategic incorporation of the gem-difluoro group at the 2-position of the cyclobutane ring provides a dual advantage: it blocks common metabolic soft spots (oxidative metabolism) and modulates the basicity of the distal nitrogen via inductive effects. This guide details the physicochemical profile, synthetic accessibility, and application of this scaffold in optimizing lead compounds for G-protein coupled receptors (GPCRs) and protein-protein interaction (PPI) inhibitors.

Physicochemical Profile & Structural Logic

The "Escape from Flatland"

Traditional drug discovery often relies on flat, aromatic scaffolds which can suffer from poor solubility and non-specific binding. The 7-azaspiro[3.5]nonane core introduces a defined


 character (

), projecting substituents into precise 3D vectors that flat rings cannot access.
The Gem-Difluoro Effect

The addition of two fluorine atoms at the C2 position is not merely decorative; it is a functional engineering choice.

  • Metabolic Blocking: The C2 position of the cyclobutane ring is susceptible to oxidative metabolism. Fluorine, being the strongest bond to carbon (C-F bond energy ~116 kcal/mol), effectively "caps" this site, preventing cytochrome P450-mediated degradation.

  • pKa Modulation: The strong electron-withdrawing nature of the fluorine atoms exerts a through-bond inductive effect (

    
    ) on the nitrogen atom in the adjacent ring. This typically lowers the 
    
    
    
    of the amine by 0.5–1.5 log units compared to the non-fluorinated parent.
    • Impact: Reduced basicity often correlates with improved membrane permeability (higher fraction of neutral species at physiological pH) and reduced risk of hERG channel inhibition (a common liability of highly basic amines).

Property Comparison Table
PropertyPiperidine (Reference)7-Azaspiro[3.5]nonane2,2-Difluoro-7-azaspiro[3.5]nonane
Geometry Flexible ChairRigid SpirocyclicRigid Spirocyclic
Vector Orientation Equatorial/AxialDefined 90° OrthogonalDefined 90° Orthogonal
Metabolic Stability Low (prone to oxidation)ModerateHigh (Blocked C2)
Lipophilicity (LogP) ~1.0~1.8~2.1 (Fluorine effect)
Basicity (

)
~11.0~10.5~9.5 – 10.0

Character
HighHighHigh

Synthetic Accessibility & Protocols

The synthesis of this compound typically proceeds from the corresponding ketone precursor. The most robust route involves the deoxofluorination of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate followed by acid-mediated deprotection.

Synthesis Workflow Diagram

SynthesisRoute Start N-Boc-4-methylene- piperidine Step1 [2+2] Cycloaddition (Dichloroketene) Start->Step1 Cl3CCOCl, Zn/Cu Intermediate1 Spiro-Dichloroketone Step1->Intermediate1 Step2 Dechlorination (Zn/AcOH) Intermediate1->Step2 Ketone N-Boc-7-azaspiro [3.5]nonan-2-one Step2->Ketone Step3 Deoxofluorination (DAST or Deoxo-Fluor) Ketone->Step3 Fluorinating Agent DifluoroBoc N-Boc-2,2-difluoro Intermediate Step3->DifluoroBoc Step4 Deprotection (HCl/Dioxane) DifluoroBoc->Step4 Final 2,2-Difluoro-7-azaspiro [3.5]nonane HCl Step4->Final

Figure 1: Synthetic pathway from commercially available piperidine precursors to the target scaffold.

Detailed Experimental Protocol

Step 1: Deoxofluorination of the Ketone

  • Reagents: tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq), Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) (1.5–2.0 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the ketone substrate in anhydrous DCM under an inert atmosphere (

      
       or Ar).
      
    • Cool the solution to 0°C (ice bath).

    • Add the fluorinating agent dropwise. Caution: DAST releases HF upon hydrolysis; use plasticware if possible or glass with strict moisture exclusion.

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Quench: Carefully pour the reaction mixture into saturated aqueous

      
       (gas evolution occurs).
      
    • Extraction: Extract with DCM (3x), dry organics over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Hexanes/EtOAc) yields the N-Boc-2,2-difluoro intermediate.

Step 2: Deprotection to Hydrochloride Salt

  • Reagents: N-Boc-2,2-difluoro intermediate, 4M HCl in 1,4-Dioxane.

  • Procedure:

    • Dissolve the intermediate in a minimal amount of 1,4-dioxane or MeOH.

    • Add 4M HCl in dioxane (5–10 eq) at 0°C.

    • Stir at room temperature for 2–4 hours. A white precipitate often forms.

    • Isolation: Dilute with diethyl ether (

      
      ) to maximize precipitation. Filter the solid under nitrogen.
      
    • Drying: Dry the solid under high vacuum to remove traces of HCl and solvent.

    • Yield: Typically >90% as a white, hygroscopic solid.

Medicinal Chemistry Applications

Bioisosteric Replacement

This scaffold is primarily used to replace 4,4-disubstituted piperidines or cyclohexyl amines . The spiro cycle locks the conformation, reducing the entropic penalty upon binding to a receptor.

  • Case Study Context (Bcl-2 Inhibition): The clinical candidate Sonrotoclax (BGB-11417) utilizes the 7-azaspiro[3.5]nonane scaffold as a critical linker. While Sonrotoclax uses the parent scaffold to orient binding elements, the 2,2-difluoro derivative is often explored in similar series to improve half-life (

    
    ) by blocking metabolic oxidation on the cyclobutane ring.
    
GPCR Agonists (GPR119)

Research has demonstrated that 7-azaspiro[3.5]nonane derivatives serve as potent agonists for GPR119 , a target for type 2 diabetes. The rigid spiro core orients the "head" and "tail" groups of the molecule into a specific bioactive conformation that flexible piperidines cannot maintain, improving potency (


).
Pharmacophore Mapping

The vectors created by the spiro center allow for unique exploration of chemical space.

  • Vector A (Nitrogen): Connects to the core pharmacophore (e.g., heteroaryl group).

  • Vector B (C2-Fluorines): Protrudes into hydrophobic pockets or solvent-exposed regions, where the fluorine atoms can engage in multipolar interactions with protein backbone carbonyls or side chains.

Safety & Handling

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C.

  • Corrosivity: Residual HCl may be present; handle with gloves and eye protection.

  • Fluorine Reagents: If synthesizing in-house, DAST and Deoxo-Fluor are thermal hazards and produce HF upon contact with water. Perform all fluorination reactions in a well-ventilated fume hood.

References

  • PubChem. "this compound." National Library of Medicine. Link

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. Link

  • Matsuda, D., et al. "Design and synthesis of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists." Bioorganic & Medicinal Chemistry, 2018. Link

  • Guo, Y., et al. "Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2."[1] Journal of Medicinal Chemistry, 2024.[1] Link

  • Grygorenko, O. O., et al. "Saturated spirocyclic nitrogen-containing heterocycles with gem-difluorocycloalkane moieties." Enamine / ResearchGate. Link

Sources

Methodological & Application

Technical Application Note: Utilization of 2,2-Difluoro-7-azaspiro[3.5]nonane HCl in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride (CAS: 1523618-02-1) represents a high-value "spiro-switch" building block designed to replace traditional piperidine or morpholine cores in drug discovery.

By incorporating a spirocyclic cyclobutane ring fused to a piperidine scaffold, this moiety offers a distinct vector for "escaping flatland"—increasing Fsp³ character without sacrificing ligand efficiency. The addition of the gem-difluoro motif on the cyclobutane ring serves a dual purpose: it modulates the pKa of the distal amine via through-bond inductive effects (reducing hERG liability) and blocks metabolic oxidation at the otherwise labile spiro-cycle positions.

Physicochemical Data Table
PropertyValue / DescriptionRelevance
Molecular Formula C₈H₁₃F₂N[1] · HClStoichiometry for coupling
Molecular Weight 197.65 g/mol (Salt) / 161.19 g/mol (Free Base)Critical for molarity calc.
Appearance White to off-white crystalline solidQuality indicator
Solubility High: Water, DMSO, MeOH; Low: DCM, Et₂OWorkup strategy
Hygroscopicity Moderate to HighRequires desiccated storage
pKa (Calc.) ~8.5–9.2 (Distal Amine)Lower than piperidine (~11.0)

Handling and Storage Protocols

Safety Precaution: As with all fluorinated amine salts, standard PPE (gloves, goggles, fume hood) is mandatory. The hydrochloride salt is generally stable but hygroscopic.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly or use a glovebox if high precision (<5 mg) is required.

  • Stability: The gem-difluoro group is chemically robust; however, avoid prolonged exposure to strong Lewis acids which can occasionally strip fluorines under extreme conditions.

Experimental Protocols

Protocol A: Controlled Free-Basing & Amide Coupling (HATU Method)

Rationale: The HCl salt effectively quenches reactive intermediates if not neutralized. While in-situ neutralization with DIPEA is common, a pre-wash is recommended for sensitive acid chlorides or when precise stoichiometry is vital.

Scope: Coupling 2,2-difluoro-7-azaspiro[3.5]nonane to a carboxylic acid (R-COOH).

Reagents:

  • Amine HCl Salt (1.0 equiv)

  • Carboxylic Acid (1.0–1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0–4.0 equiv)

  • DMF (Anhydrous) or DCM/DMF (4:1)

Step-by-Step Methodology:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.

  • Amine Addition: Add the 2,2-Difluoro-7-azaspiro[3.5]nonane HCl (1.0 equiv) directly to the reaction vessel.

  • Neutralization: Immediately add the remaining DIPEA (2.0–3.0 equiv).

    • Critical Check: Verify pH is >8 using a damp pH strip held above the liquid (vapor check) or by spotting a micro-aliquot.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[2]

    • Observation: The gem-difluoro amine is sterically bulkier than simple piperidine; reaction times may be 2x longer than standard peptides.

  • Workup:

    • Dilute with EtOAc.

    • Wash sequence: Sat. NaHCO₃ (2x), Water (1x), Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Rationale: Attaching the spiro-amine to a heteroaryl halide. The HCl salt must be neutralized effectively, as protons can poison the Pd catalyst or protonate the phosphine ligand.

Reagents:

  • Aryl Bromide/Chloride (1.0 equiv)

  • Amine HCl Salt (1.2 equiv)

  • Pd₂dba₃ (2–5 mol%) or Pd(OAc)₂

  • Ligand: XPhos or RuPhos (Preferred for secondary amines)

  • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Degassing: Sparge the solvent with Nitrogen/Argon for 15 minutes.

  • Catalyst Pre-complexation: In the reaction vial, mix the Pd source and Ligand in a small volume of solvent and stir for 5 minutes.

  • Solids Addition: Add the Aryl Halide, Amine HCl Salt, and Base (NaOtBu) to the vial.

    • Stoichiometry Note: If using NaOtBu, use at least 2.5 equiv . (1.0 equiv to neutralize the HCl, 1.5 equiv for the catalytic cycle). Failure to account for the HCl salt is the #1 cause of yield loss.

  • Heating: Seal the vial and heat to 80–100°C.

    • Time: 4–16 hours.

  • Filtration: Cool to RT. Filter through a celite pad to remove Pd black and inorganic salts. Elute with EtOAc/DCM.

Mechanistic Logic & Validation

The "Gem-Difluoro Effect" in Spirocycles

The incorporation of the gem-difluoro group is not merely for metabolic blocking. It exerts a subtle electronic influence on the distal nitrogen (N-7).

  • Inductive Effect: The fluorine atoms are electron-withdrawing (σ-effect). Through the spiro-carbon, this withdraws electron density from the piperidine ring, lowering the pKa of the N-7 amine by approximately 1.0–2.0 log units compared to the non-fluorinated parent.

  • Result: Reduced basicity correlates with lower phospholipidosis risk and improved membrane permeability (higher fraction of neutral species at physiological pH).

Visualization: The Spiro-Switch Workflow

SpiroSwitch cluster_properties Physicochemical Impact Piperidine Standard Piperidine Core (High pKa ~11, Flat) Spiro Spirocyclic Scaffold (3D Structure, Fsp3 High) Piperidine->Spiro Bioisosteric Replacement Difluoro 2,2-Difluoro-7-azaspiro[3.5]nonane (Metabolic Block + pKa Modulation) Spiro->Difluoro Lead Optimization (Gem-Difluoro Effect) DrugCandidate Optimized Lead (Lower hERG, Higher Stability) Difluoro->DrugCandidate Coupling & Screening pKa pKa ↓ Difluoro->pKa LogD LogD (Modulated) Difluoro->LogD MetStab Metabolic Stability ↑ Difluoro->MetStab

Figure 1: The logic flow for transitioning from a standard piperidine to the fluorinated spiro-system to optimize drug-like properties.

Visualization: Reaction Setup Logic

ReactionLogic Start Start: 2,2-Difluoro-7-azaspiro[3.5]nonane HCl Decision Coupling Type? Start->Decision Amide Amide Coupling (HATU/EDC) Decision->Amide Buchwald Pd-Catalyzed (Buchwald-Hartwig) Decision->Buchwald Base1 Requirement: 3.0+ equiv DIPEA Amide->Base1 Base2 Requirement: Strong Base (NaOtBu) Must neutralize HCl first Buchwald->Base2 Step1 Pre-activate Acid (5 min) Base1->Step1 Final Isolated Product (Check 19F NMR) Step1->Final Step2 Use XPhos/RuPhos (Steric Demand) Base2->Step2 Step2->Final

Figure 2: Decision tree for experimental setup, highlighting critical stoichiometry adjustments for the HCl salt.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters.

  • Grygorenko, O. O., et al. (2022).[3] "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes." Chemistry – A European Journal.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Zheng, Y., et al. (2014).[4] "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters.

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition.

Sources

Application Note: In Vitro Profiling of 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride

[1][2]

Introduction: Escaping Flatland with Spirocyclic Bioisosteres

In modern medicinal chemistry, the transition from planar, aromatic-heavy structures to three-dimensional,

1232,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride123
  • Geometric Novelty: The spiro[3.5] system forces substituents out of the plane, exploring novel chemical space within binding pockets.[1][2][3][4]

  • pKa Modulation: The gem-difluoro group on the cyclobutane ring exerts a through-bond electron-withdrawing effect, lowering the pKa of the distal piperidine nitrogen.[1][2][3][4] This reduces lysosomal trapping and improves membrane permeability compared to the parent piperidine.[1][2][3][4]

  • Metabolic Stability: The spiro-junction and fluorine substitution block common sites of oxidative metabolism (e.g.,

    
    -carbon oxidation).[1][2][3][4]
    

This guide details the in vitro assays required to validate these properties, treating the compound both as a fragment for screening and a representative scaffold for lead optimization .

Physicochemical Profiling Protocols

Protocol A: Comparative pKa Determination (Potentiometric Titration)

Objective: To quantify the basicity shift caused by the distal gem-difluoro group compared to a standard piperidine.[1][2][3][4] Rationale: A lower pKa (ideal range 7.5–9.[1][2][3][4]0) improves oral bioavailability and reduces hERG liability.[1][2][3][4]

Materials:

  • Test Compound: 2,2-Difluoro-7-azaspiro[3.5]nonane HCl.[1][2][3][4][5]

  • Reference Standard: Piperidine HCl.[1][2][3][4]

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Solvent: 0.15 M KCl (aq), degassed.

Methodology:

  • Preparation: Dissolve 1–2 mg of the test compound in 1.5 mL of assay buffer (0.15 M KCl). Ensure the starting pH is acidic (pH < 3) to fully protonate the amine.[1][3][4]

  • Titration: Titrate with 0.5 M KOH under inert gas (Argon) atmosphere to exclude

    
    .
    
  • Data Collection: Record pH vs. volume of titrant from pH 2.0 to pH 12.0.

  • Analysis: Use the Bjerrum plot method to determine the pKa.[1][2][3][4]

    • Expected Result: Piperidine pKa

      
       11.[1][2][3][4]0. 2,2-Difluoro-7-azaspiro[3.5]nonane pKa 
      
      
      8.5–9.2.[1][2][3][4]
Protocol B: LogD Lipophilicity Assay (Shake-Flask Method)

Objective: To determine the distribution coefficient at physiological pH.[1][2][3][4]

Methodology:

  • System: Octanol / Phosphate Buffer (pH 7.4).

  • Equilibration: Pre-saturate octanol with buffer and buffer with octanol for 24 hours.

  • Execution:

    • Dissolve compound in the aqueous phase (buffer) to 100

      
      M.[1][2][3][4]
      
    • Add equal volume of pre-saturated octanol.[1][2][3][4]

    • Shake for 1 hour at 25°C; Centrifuge at 3000g for 10 mins.

  • Quantification: Analyze both phases using LC-MS/MS.

    • Calculation:

      
      
      

In Vitro ADME: Metabolic Stability

Objective: To confirm the resistance of the spiro-scaffold to Cytochrome P450 (CYP) mediated oxidation.[1][2][3][4]

Materials:

  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.[1][2][3][4]

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1][2][3]

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[1][2][3][4]

Workflow:

  • Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with Test Compound (1

    
    M) in phosphate buffer (100 mM, pH 7.4). Incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH regenerating system to start the reaction.[1][2][3][4]

  • Sampling: Remove aliquots (50

    
    L) at 
    
    
    minutes.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile. Vortex and centrifuge (4000g, 15 min).
    
  • Analysis: Inject supernatant into LC-MS/MS (MRM mode). Monitor parent ion depletion.[1][3][4]

  • Calculation: Plot

    
     vs. time.
    

Data Interpretation: | Compound |


Piperidine (Control)

2,2-Difluoro-7-azaspiro...23

Fragment-Based Drug Discovery (FBDD) Screening[1][2][3]

Context: Because 2,2-Difluoro-7-azaspiro[3.5]nonane is a small, rigid fragment (

Fragment-Based Screening

1231234
Protocol: F-NMR Binding Assay (T2 Relaxation)

Objective: Detect binding of the fragment to a target protein (e.g., Bcl-2, Kinase, or GPCR) by monitoring the relaxation time of the fluorine signal.[1][2][3][4]

Experimental Setup:

  • Sample Preparation:

    • Test Sample: 50

      
      M Compound + 2–5 
      
      
      M Target Protein in NMR Buffer (
      
      
      /PBS, pH 7.4).
    • Reference Sample: 50

      
      M Compound in NMR Buffer (No Protein).
      
    • Control: 50

      
      M Trifluoroacetic acid (TFA) as internal chemical shift reference.
      
  • Instrument Parameters:

    • Frequency: 400 MHz or higher (ideally 600 MHz with cryoprobe).

    • Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence.[1][2][3][4]

  • Measurement:

    • Record 1D

      
      F spectra.[1][3][4]
      
    • Measure the Transverse Relaxation Time (

      
      ).[1][3][4]
      
  • Analysis:

    • Small molecules (unbound) tumble fast

      
       Sharp peaks, Long 
      
      
      .[1][2][3][4]
    • Bound molecules (complex) tumble slow

      
       Broad peaks, Short 
      
      
      .[1][2][3][4]
    • Hit Criteria: A significant reduction in peak height/broadening in the presence of protein compared to the reference indicates binding.[1][2][3][4]

Visualizing the Workflow

The following diagram illustrates the decision matrix for utilizing this scaffold in a drug discovery campaign.

GStartCandidate Selection(2,2-Difluoro-7-azaspiro[3.5]nonane)PhysChemPhysicochemicalProfilingStart->PhysChempKapKa Determination(Target: 7.5 - 9.0)PhysChem->pKaLogDLogD Lipophilicity(Target: 1.0 - 3.0)PhysChem->LogDADMEMetabolic Stability(Microsomes)pKa->ADMEIf pKa < 9.5LogD->ADMEStableStable?(CL_int < 15)ADME->StableStable->StartNo (Redesign)ScreeningTarget Engagement(19F-NMR / SPR)Stable->ScreeningYesHitConfirmed HitScreening->HitBinding Detected

Caption: Integrated workflow for validating spirocyclic building blocks from physicochemical properties to target engagement.

References

  • Burkhard, J. A., et al. (2010).[1][2][3][4] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529.[1][2][3][4] Link[1][3][4]

  • Lovering, F., et al. (2009).[1][2][3][4] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.[1][2][3][4] Link[1][2][3][4]

  • Wuitschik, G., et al. (2010).[1][2][3][4] "Spirocyclic oxetanes: Synthesis and properties of a new scaffold for drug discovery." Angewandte Chemie, 47, 3524.[1][2][3][4] (Foundational work on spiro-scaffold properties).

  • Wang, H., et al. (2023).[1][2][3][4][6] "Discovery of Sonrotoclax (BGB-11417), a Potent and Selective Bcl-2 Inhibitor."[1][2][3][4] Journal of Medicinal Chemistry. (Example of 7-azaspiro[3.5]nonane in a clinical candidate). Link[1][2][3][4]

  • Zheng, Y., & Tice, C. M. (2016).[1][2][3][4] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery, 11(9), 831-834.[1][2][3][4] Link[1][3][4]

2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride in kinase inhibitor development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,2-Difluoro-7-azaspiro[3.5]nonane Hydrochloride in Kinase Inhibitor Design

Abstract

This guide details the application of This compound (DF-ASN) as a high-value building block in the development of type I and type II kinase inhibitors.[1] Moving beyond traditional "flat" aromatic scaffolds, this spirocyclic amine offers a strategic "Escape from Flatland," improving solubility and metabolic stability while retaining critical binding vectors. This note provides the rationale for bioisosteric replacement, specific synthetic protocols for cross-coupling, and validation assays for metabolic stability.

Introduction: The Spirocyclic Advantage

In modern kinase inhibitor discovery, lipophilic efficiency (LipE) and metabolic stability are paramount. Traditional solvent-front binders—often piperazines or piperidines—suffer from rapid oxidative metabolism and poor selectivity.[1]

2,2-Difluoro-7-azaspiro[3.5]nonane represents a third-generation scaffold that addresses these limitations through three mechanisms:

  • Conformational Restriction: The spiro[3.5] geometry locks the nitrogen vector, reducing the entropic penalty upon binding to the kinase hinge or solvent pocket.

  • Metabolic Blockade: The gem-difluoro group on the cyclobutane ring blocks metabolic soft spots (typically susceptible to CYP450 oxidation) and electronically deactivates the scaffold.[1]

  • pKa Modulation: The inductive effect of the fluorine atoms (transmitted through the spiro center) lowers the pKa of the secondary amine relative to a standard piperidine. This reduces lysosomal trapping and hERG liability while maintaining sufficient basicity for solubility.[1]

Physicochemical Profile & Logic

The following table contrasts DF-ASN with the standard piperidine scaffold often found in early kinase hits (e.g., Palbociclib analogs).

PropertyPiperidine (Standard)2,2-Difluoro-7-azaspiro[3.5]nonaneImpact on Drug Design
Geometry Flexible Chair/BoatRigid SpirocyclicImproved shape complementarity; reduced entropy loss.[1]
Fsp³ Fraction HighHighMaintains solubility; "Escape from Flatland."[1]
Metabolic Liability High (C-H oxidation)Low (Blocked by F & Spiro)Extends half-life (

).[1]
Basicity (pKa) ~11.0~9.5 - 10.0 (Est.)[1]Reduced hERG binding; improved membrane permeability.[1]
LogP ModerateModerate-HighFluorine increases lipophilicity but reduces desolvation penalty.[1]

Strategic Application: Bioisosteric Replacement

The most common application of DF-ASN is the replacement of solvent-exposed piperazine or piperidine rings in the "tail" region of kinase inhibitors.[1]

Design Logic Visualization: The diagram below illustrates the decision matrix for selecting DF-ASN during Lead Optimization.

G Start Kinase Hit Identified (Contains Piperidine/Piperazine) Issue1 Issue: High Clearance (Metabolic Instability) Start->Issue1 Issue2 Issue: Low Solubility (Flat Structure) Start->Issue2 Issue3 Issue: hERG Liability (High pKa) Start->Issue3 Strategy Strategy: Spirocyclic Bioisosterism Issue1->Strategy Issue2->Strategy Issue3->Strategy Solution Apply 2,2-Difluoro-7-azaspiro[3.5]nonane Strategy->Solution Outcome1 Outcome: Blocked Metabolic Sites (C-F Bond Strength) Solution->Outcome1 Outcome2 Outcome: Rigid 3D Vector (Selectivity) Solution->Outcome2 Outcome3 Outcome: Modulated Basicity (Reduced hERG) Solution->Outcome3

Caption: Decision tree for implementing spirocyclic bioisosteres to solve ADME/Tox liabilities in kinase inhibitor leads.

Experimental Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling

Context: Attaching DF-ASN to an aryl halide (kinase hinge binder core).[1] Challenge: DF-ASN is supplied as a Hydrochloride salt .[1] Direct use without excess base or pre-neutralization often stalls palladium cycles due to protonation of the active catalyst or ligand.

Step-by-Step Methodology:

  • Free-Basing (Recommended Pre-step):

    • Suspend 2,2-difluoro-7-azaspiro[3.5]nonane HCl (1.0 equiv) in DCM.

    • Wash with saturated aqueous NaHCO₃ (2x).[1]

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo (Do not heat >40°C; amine may be volatile).

    • Result: Free amine oil.[1]

  • Coupling Reaction:

    • Vessel: Dry microwave vial or sealed tube purged with Argon.

    • Reagents:

      • Aryl Halide (Core): 1.0 equiv.[1][2]

      • DF-ASN (Free amine): 1.2 equiv.[1]

      • Catalyst: Pd₂(dba)₃ (0.05 equiv) or Pd(OAc)₂.[1]

      • Ligand: RuPhos or XPhos (0.10 equiv).[1] Note: RuPhos is superior for secondary amines.

      • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv).[1]

      • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

    • Conditions: Heat to 100°C for 4–12 hours (or 110°C MW for 30 min).

  • Work-up & Purification:

    • Filter through Celite to remove Pd black.[1]

    • Concentrate and purify via Flash Chromatography (DCM:MeOH gradient).[1]

    • Validation: Verify ¹H NMR (distinctive splitting of cyclobutane protons) and ¹⁹F NMR (verify difluoro signal, typically ~ -80 to -100 ppm).[1]

Protocol B: In Vitro Microsomal Stability Assay

Context: Validating the "Metabolic Stability" hypothesis compared to a piperidine analog.

  • Preparation:

    • Test Compound (DF-ASN analog) and Reference (Piperidine analog).[1]

    • Prepare 10 mM stock solutions in DMSO.

  • Incubation:

    • Mix Liver Microsomes (human/mouse, 0.5 mg/mL protein), NADPH regenerating system, and Test Compound (1 µM final) in phosphate buffer (pH 7.4).

    • Incubate at 37°C.

  • Sampling:

    • Aliquots taken at T=0, 15, 30, and 60 minutes.

    • Quench immediately with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).[1]

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS.[1]

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      .
    • Success Metric: Expect >2-fold increase in

      
       for the DF-ASN analog compared to the piperidine reference.[1]
      

Synthetic Workflow Diagram

The following diagram outlines the handling of the HCl salt and the subsequent coupling logic.

Workflow Salt DF-ASN (HCl Salt) FreeBase Free-Basing (DCM Extr.) Salt->FreeBase Base Sat. NaHCO3 Base->FreeBase Core Aryl Halide (Kinase Core) Coupling Pd-Catalyzed C-N Coupling Core->Coupling Amine Free Amine (Reactive Species) FreeBase->Amine Yields Amine->Coupling Product Final Inhibitor (Spiro-Core) Coupling->Product Purification

Caption: Workflow for converting the stable HCl salt precursor into the reactive free amine for palladium-catalyzed coupling.

References

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1] Angewandte Chemie International Edition.[1] (Discusses the "Escape from Flatland" and spirocyclic advantages). [1]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in drug discovery.[3][4][5][6][7] Expert Opinion on Drug Discovery.[1] (Review of spirocycles including [3.5]nonanes). [1]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1] Chemical Reviews.[1] (Synthetic background for spirocyclic building blocks). [1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic insight into fluorine's effect on pKa and metabolism). [1]

  • Enamine Ltd. Spirocyclic Piperidine Bioisosteres.[1] (Commercial availability and physical data for 7-azaspiro[3.5]nonane derivatives).

Sources

Application of 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride in CNS drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride in CNS Drug Discovery

Executive Summary

The This compound scaffold represents a high-value "privileged structure" in modern Central Nervous System (CNS) drug discovery.[1] As the pharmaceutical industry moves away from flat, aromatic-heavy molecules ("Escaping Flatland"), this spirocyclic amine offers a critical solution. It functions as a bioisostere for piperidine and morpholine rings, providing three distinct advantages:

  • Conformational Rigidity: The spiro-fusion locks the amine vector, reducing entropic penalties upon binding.[1]

  • pKa Modulation: The gem-difluoro group lowers the basicity of the distal nitrogen via the inductive effect, improving blood-brain barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH.[1]

  • Metabolic Blocking: The fluorine atoms block oxidative metabolism at the cyclobutane ring, extending half-life (

    
    ).[1]
    

This guide details the physicochemical profile, synthetic handling, and application protocols for integrating this scaffold into lead optimization programs.

Physicochemical Profile & Design Logic

The transition from a standard piperidine to the 2,2-difluoro-7-azaspiro[3.5]nonane scaffold alters the molecular landscape significantly.[1]

Table 1: Comparative Physicochemical Properties (Predicted)

PropertyPiperidine (Reference)7-Azaspiro[3.5]nonane2,2-Difluoro-7-azaspiro[3.5]nonane Impact on CNS Design
Fsp³ (Fraction sp³) HighHigherHighest Increases solubility & selectivity.[1]
pKa (Conj. Acid) ~11.0~10.5~8.5 - 9.2 Lowers % ionized at pH 7.4; improves BBB penetration.[1]
LogD (pH 7.4) LowModerateHigh Fluorine increases lipophilicity without adding bulk.
Metabolic Liability High (C-H oxidation)ModerateLow Gem-difluoro blocks CYP450 oxidation sites.[1]
Vector Geometry Flexible ChairRigid SpiroRigid Spiro Defined exit vector for substituents.[1]
Mechanism of Action: The Fluorine Inductive Effect

The strategic placement of the gem-difluoro group on the cyclobutane ring (positions 2,2) exerts a through-bond electron-withdrawing effect (


) on the nitrogen atom in the 6-membered ring.[1] This reduces the electron density of the lone pair, lowering the pKa by 1–2 units compared to the non-fluorinated parent. This is critical for CNS drugs, where high basicity often leads to phospholipidosis or P-gp efflux liability.[1]

DesignLogic cluster_effect Therapeutic Benefit Piperidine Standard Piperidine (High pKa, Metabolic Liability) Spiro 7-Azaspiro[3.5]nonane (Increased Fsp3, Rigid) Piperidine->Spiro Rigidification (Bioisosterism) Difluoro 2,2-Difluoro-7-azaspiro[3.5]nonane (Optimal pKa, Metabolically Stable) Spiro->Difluoro Gem-Difluorination (pKa Modulation) Improved BBB Permeability Improved BBB Permeability Difluoro->Improved BBB Permeability Reduced CYP Oxidation Reduced CYP Oxidation Difluoro->Reduced CYP Oxidation

Figure 1: The medicinal chemistry design cycle illustrating the evolution from a simple piperidine to the optimized fluorinated spiro-scaffold.[1][2]

Experimental Protocols

Protocol A: Handling & Storage
  • Appearance: White to off-white hygroscopic solid.[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The HCl salt is prone to absorbing moisture, which can affect stoichiometry in precise couplings.

  • Reconstitution: Dissolve in anhydrous DMSO or Methanol for stock solutions. Avoid water if using in transition-metal catalyzed cross-couplings immediately after.[1]

Protocol B: General Synthesis via Gem-Difluorination

Rationale: If the specific 2,2-difluoro building block is out of stock, it can be synthesized from the commercially available ketone precursor (tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate).[1]

Reagents:

  • Starting Material: tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.[1]

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.[1]

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

  • Deprotection: 4M HCl in Dioxane.[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen. Add the ketone precursor (1.0 equiv) and dissolve in anhydrous DCM (0.1 M concentration).

  • Fluorination: Cool the solution to 0°C. Dropwise add DAST (2.5 equiv). Caution: DAST reacts violently with water and produces HF.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC or LC-MS (looking for disappearance of ketone and appearance of the difluoro adduct).[1]

  • Quench: Cool to 0°C. Slowly quench with saturated aqueous NaHCO₃. Gas evolution will occur.[1] Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate) to isolate the N-Boc protected intermediate.

  • Deprotection: Dissolve the intermediate in DCM. Add 4M HCl in Dioxane (5 equiv). Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo. Triturate the solid with diethyl ether to remove excess HCl.[1] Filter and dry to obtain This compound .[1]

SynthesisWorkflow Step1 Precursor: N-Boc-2-oxo-7-azaspiro[3.5]nonane Step2 Fluorination: DAST/DCM, 0°C to RT Step1->Step2 Nucleophilic Fluorination Step3 Intermediate: N-Boc-2,2-difluoro-7-azaspiro[3.5]nonane Step2->Step3 Workup & Purification Step4 Deprotection: 4M HCl in Dioxane Step3->Step4 Acidic Cleavage Final Product: 2,2-Difluoro-7-azaspiro[3.5]nonane HCl Step4->Final Trituration

Figure 2: Synthetic workflow for generating the hydrochloride salt from the ketone precursor.

Protocol C: Pd-Catalyzed Buchwald-Hartwig Coupling

Rationale: This scaffold is frequently attached to aromatic heterocycles (e.g., pyridines, pyrimidines) to create CNS-active ligands.[1]

Reagents:

  • Aryl Halide (Ar-Br or Ar-Cl).[1]

  • Amine: 2,2-Difluoro-7-azaspiro[3.5]nonane HCl (1.2 equiv).[1]

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ with ligand (e.g., XPhos, RuPhos, or BINAP).

  • Base: Cs₂CO₃ or NaOtBu (Must be strong enough to free the amine from the HCl salt in situ).

  • Solvent: Toluene or 1,4-Dioxane (degassed).[1]

Procedure:

  • Preparation: In a glovebox or under Argon flow, combine Aryl Halide (1.0 equiv), Amine HCl salt (1.2 equiv), and Base (3.0 equiv) in a reaction vial.

    • Note on Base: Since the starting material is an HCl salt, an extra equivalent of base is required to neutralize the HCl.

  • Catalyst Addition: Add Pre-catalyst/Ligand mix (typically 5-10 mol%).[1]

  • Solvent: Add anhydrous, degassed solvent. Seal the vial.

  • Heating: Heat to 80–100°C for 4–12 hours.

  • Workup: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with water/brine.

  • Validation: Verify product mass via LC-MS. The gem-difluoro group gives a characteristic splitting pattern in ¹⁹F NMR (typically a doublet of doublets or broad singlet depending on conformation, approx -80 to -100 ppm).[1]

Safety & Compliance

  • HF Generation: The use of DAST generates HF in situ. Glassware etching may occur.[1] Use plasticware where possible for quenching steps or quench extremely slowly in a well-ventilated fume hood.[1]

  • Hygroscopicity: The HCl salt will absorb water, changing the molecular weight effectively. Always re-dry or determine water content (Karl Fischer titration) before critical stoichiometric reactions.[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[3] Journal of Medicinal Chemistry.[1]

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry.[4] Chemistry – A European Journal.[1] [1]

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition.[1] [1]

  • PubChem Compound Summary. this compound.[1][5][1]

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of Difluorinated Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Difluorinated Azaspirocycles in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, lipophilicity, and binding affinity. Among the diverse array of fluorinated motifs, the gem-difluoro group stands out for its ability to act as a stable, non-hydrolyzable mimic of a carbonyl group or a hydrated aldehyde. When this functionality is embedded within an azaspirocyclic scaffold—a three-dimensional framework of increasing interest for its ability to explore novel chemical space—the resulting difluorinated azaspiro compounds present both exciting opportunities and significant analytical challenges.

These molecules are characterized by their conformational rigidity and often possess multiple stereocenters, leading to complex NMR spectra. A thorough and accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the viability of these compounds as drug development candidates.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the direct observation of the ¹⁹F nucleus, is the most powerful and indispensable tool for this purpose.[2][3]

This comprehensive guide provides detailed application notes and protocols for the multi-nuclear (¹H, ¹³C, and ¹⁹F) NMR spectroscopic analysis of difluorinated azaspiro compounds. It is designed for researchers, scientists, and drug development professionals seeking to navigate the intricacies of characterizing these structurally complex and medicinally relevant molecules.

The Unique Power of ¹⁹F NMR in the Analysis of Fluorinated Molecules

The ¹⁹F nucleus is exceptionally well-suited for NMR spectroscopy for several key reasons:

  • 100% Natural Abundance and High Sensitivity: Fluorine-19 is the only naturally occurring isotope of fluorine, and its gyromagnetic ratio is close to that of ¹H, resulting in a high intrinsic sensitivity (approximately 83% of ¹H).[4][5] This allows for the acquisition of high-quality spectra on relatively small amounts of material.

  • Wide Chemical Shift Range: The chemical shift dispersion of ¹⁹F NMR is significantly larger than that of ¹H NMR, spanning over 800 ppm.[4][6] This vast range minimizes signal overlap, even in complex molecules, making spectral interpretation more straightforward.[7]

  • Absence of Background Signals: Endogenous biological systems lack significant concentrations of organofluorine compounds, meaning that ¹⁹F NMR spectra are free from interfering background signals.[2][3]

  • Sensitivity to the Local Electronic Environment: The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to subtle changes in its local electronic and steric environment.[5][7] This makes ¹⁹F NMR a powerful probe for detecting conformational changes, intermolecular interactions, and subtle structural modifications.

Core Challenges in the NMR Analysis of Difluorinated Azaspiro Compounds

The primary challenge in the NMR analysis of difluorinated azaspiro compounds stems from the phenomenon of diastereotopicity . Due to the chiral nature of the azaspirocyclic core, the two fluorine atoms of the gem-difluoro group are often in chemically non-equivalent environments. This diastereotopicity leads to distinct signals for each fluorine atom in the ¹⁹F NMR spectrum.[8][9][10]

Furthermore, the analysis is often complicated by:

  • Complex Spin-Spin Coupling Networks: The diastereotopic fluorine atoms will couple to each other (geminal ²JFF coupling), to nearby protons (²JHF, ³JHF, and even longer-range couplings), and to carbon atoms (¹JCF, ²JCF, etc.). These couplings can lead to complex multiplet patterns that require careful analysis to extract structural information.[11][12]

  • Conformational Isomers: The conformational rigidity of the spirocyclic system can sometimes lead to the presence of slowly interconverting conformers on the NMR timescale, resulting in multiple sets of signals for a single compound.

  • Signal Overlap in ¹H and ¹³C Spectra: While ¹⁹F NMR benefits from a wide chemical shift range, the ¹H and ¹³C spectra of azaspiro compounds can suffer from significant signal overlap, making unambiguous assignment challenging without the aid of 2D NMR techniques.

A Multi-Nuclear NMR Approach: The Key to Unambiguous Structure Elucidation

A comprehensive characterization of difluorinated azaspiro compounds necessitates a multi-pronged NMR approach, integrating data from ¹H, ¹³C, and ¹⁹F nuclei, often through a suite of 1D and 2D experiments.

¹⁹F NMR Spectroscopy: The Primary Diagnostic Tool

The ¹⁹F NMR spectrum provides the most direct and informative window into the fluorine environment.

  • Chemical Shifts (δ): The chemical shifts of the diastereotopic fluorine atoms can provide initial clues about their local environment. For gem-difluoroalkanes, chemical shifts typically range from -90 to -120 ppm relative to CFCl₃.[6] The difference in chemical shift between the two diastereotopic fluorines (ΔδFF) can be indicative of the degree of asymmetry in their environment.[13]

  • Geminal F-F Coupling (²JFF): The coupling constant between the two geminal fluorine atoms is a key diagnostic parameter. For sp³-hybridized carbons, the ²JFF coupling constant is typically large, often in the range of 220-300 Hz.[6][14]

  • Proton-Fluorine Coupling (ⁿJHF): Coupling between fluorine and nearby protons provides crucial connectivity information. Geminal (²JHF) and vicinal (³JHF) couplings are the most informative. The magnitude of ³JHF is dependent on the dihedral angle, similar to the Karplus relationship for ³JHH, and can be used to infer stereochemistry.[15]

¹H and ¹³C NMR Spectroscopy: Building the Carbon Framework

While ¹⁹F NMR provides a focused view of the fluorinated center, ¹H and ¹³C NMR are essential for elucidating the overall structure of the azaspirocyclic scaffold.

  • ¹H NMR: The proton spectrum reveals the number of distinct proton environments and their connectivities through ¹H-¹H coupling. The presence of fluorine will introduce additional splitting on nearby proton signals, which can be a useful tool for assignment.

  • ¹³C NMR: The carbon spectrum, particularly with proton decoupling, shows the number of unique carbon atoms. The carbon bearing the difluoro group will appear as a triplet in the proton-coupled ¹³C spectrum due to one-bond coupling with the two fluorine atoms (¹JCF), which is typically in the range of 240-320 Hz.[16]

2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR experiments are indispensable for unambiguously assigning all signals and confirming the structure.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity through the carbon skeleton.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, providing a powerful method for assigning carbon resonances based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (typically 2-3 bond) correlations between ¹H and ¹³C nuclei. This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.

  • HOESY (Heteronuclear Overhauser Effect Spectroscopy): A through-space correlation experiment that can reveal proximities between ¹H and ¹⁹F nuclei, providing valuable information about the 3D structure and conformation of the molecule.[7]

Experimental Protocols

Protocol 1: Standard 1D ¹⁹F NMR Acquisition

This protocol outlines the steps for acquiring a standard proton-decoupled ¹⁹F NMR spectrum.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the difluorinated azaspiro compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.[17] Ensure the solvent is compatible with the sample and does not react with it.

    • Consider adding an internal reference standard if precise chemical shift referencing is required. Common references include CFCl₃ (0 ppm) or trifluoroacetic acid (TFA, ~-76.5 ppm).[18] However, for routine analysis, referencing to the solvent lock frequency is often sufficient.[17]

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the ¹⁹F probe.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgfhigqn on Bruker systems).[17]

    • Spectral Width (SW): Set a wide spectral width to encompass the expected chemical shift range of the fluorine signals (e.g., 200-250 ppm).

    • Transmitter Offset (O1P): Center the spectral width around the anticipated chemical shift region (e.g., -100 ppm).

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 to 128 scans).

    • Relaxation Delay (D1): Use a relaxation delay of at least 1-2 seconds. For quantitative measurements, a longer delay (5 x T₁) is necessary.[18]

    • Acquisition Time (AQ): Ensure a long enough acquisition time to resolve fine coupling patterns.

  • Data Processing:

    • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum carefully.

    • Apply a baseline correction.

    • Reference the spectrum to the internal standard or using a calibrated protocol.

Protocol 2: 2D ¹H-¹⁹F HOESY for Conformational Analysis

This protocol provides a method for identifying through-space interactions between protons and fluorine atoms.

  • Sample Preparation: Prepare the sample as described in Protocol 1. The concentration may need to be slightly higher (15-20 mg) to achieve good signal-to-noise in a reasonable time.

  • Spectrometer Setup: Lock, shim, and tune the probe for both ¹H and ¹⁹F channels.

  • Acquisition Parameters:

    • Pulse Program: Select the appropriate 2D HOESY pulse sequence from the spectrometer's library.

    • Spectral Widths (SW1 for ¹⁹F, SW2 for ¹H): Set the spectral widths in both dimensions to cover all relevant signals.

    • Transmitter Offsets (O1P for ¹H, O2P for ¹⁹F): Center the spectral windows on the respective proton and fluorine regions.

    • Number of Increments (in F1): Acquire a sufficient number of increments in the indirect dimension (¹⁹F) to achieve adequate resolution (e.g., 256-512).

    • Number of Scans (NS): Use a suitable number of scans per increment (e.g., 8-32) to obtain good sensitivity.

    • Mixing Time: The mixing time is a crucial parameter that determines the efficiency of the NOE transfer. A range of mixing times (e.g., 200-800 ms) may need to be tested to optimize the experiment.

  • Data Processing:

    • Apply appropriate window functions in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase and baseline correct the spectrum in both dimensions.

    • Analyze the resulting 2D plot for cross-peaks, which indicate spatial proximity between specific proton and fluorine nuclei.

Data Presentation and Interpretation

Illustrative Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the comprehensive NMR analysis of a novel difluorinated azaspiro compound.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Data Integration & Structure Validation H1_NMR 1D ¹H NMR Assign_Protons Assign ¹H Spin Systems H1_NMR->Assign_Protons C13_NMR 1D ¹³C{¹H} NMR Assign_Carbons Assign ¹³C Resonances C13_NMR->Assign_Carbons F19_NMR 1D ¹⁹F{¹H} NMR Assign_Fluorines Analyze ¹⁹F Spectrum (δ, J-couplings) F19_NMR->Assign_Fluorines COSY ¹H-¹H COSY HSQC ¹H-¹³C HSQC HMBC ¹H-¹³C HMBC Connect_Fragments Connect Fragments (HMBC) HMBC->Connect_Fragments HOESY ¹H-¹⁹F HOESY Stereochem Determine Stereochemistry (HOESY, J-couplings) HOESY->Stereochem Assign_Protons->COSY Assign_Protons->HSQC Assign_Protons->HMBC Assign_Protons->HOESY Assign_Protons->Stereochem Assign_Carbons->HSQC Assign_Carbons->HMBC Assign_Fluorines->HOESY Final_Structure Final Structure Elucidation Connect_Fragments->Final_Structure Stereochem->Final_Structure

Caption: Workflow for NMR-based structure elucidation of difluorinated azaspiro compounds.

Typical NMR Data Summary Table

Summarizing the key NMR parameters in a table is crucial for clear communication and comparison of data.

ParameterTypical Value RangeInformation Gained
¹⁹F Chemical Shift (δF) -90 to -120 ppmElectronic environment of F
ΔδFF 0 - 15 ppmDegree of diastereotopicity
²JFF 220 - 300 HzConfirms gem-difluoro moiety
²JHF 45 - 60 HzConnectivity to adjacent CH₂/CH
³JHF 5 - 20 HzDihedral angle, stereochemistry
¹JCF 240 - 320 HzConfirms C-F bond
²JCF 20 - 40 HzConnectivity to adjacent C

Conclusion

The structural characterization of difluorinated azaspiro compounds is a non-trivial task that relies heavily on the expert application and interpretation of multi-nuclear NMR spectroscopy. The unique properties of the ¹⁹F nucleus provide a powerful and sensitive probe into the molecular structure, but a holistic understanding can only be achieved by integrating ¹⁹F NMR data with a full suite of ¹H and ¹³C 1D and 2D experiments. By following the systematic workflow and protocols outlined in this guide, researchers can confidently elucidate the complex structures of these promising pharmaceutical building blocks, thereby accelerating the drug discovery and development process.

References

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3794–3801. [Link]

  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

  • Jefford, C. W., et al. (1971). Fluorine NMR. Spectra of conformationally constrained Gem-difluorocyclohexanes. Journal of the American Chemical Society. [Link]

  • Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. [Link]

  • Gauthier, J. (n.d.). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. Queen's University. [Link]

  • Kumar, A., et al. (2018). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Journal of the American Chemical Society. [Link]

  • Clayden, J., et al. (2018). Diastereotopic fluorine substituents as 19F NMR probes of screw-sense preference in helical foldamers. Organic & Biomolecular Chemistry. [Link]

  • Reich, H. J. (2017). Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]

  • Hein, S. M., et al. (2016). Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Journal of Chemical Education. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • Scharf, M. (2021). NMR 5: Coupling Constants. YouTube. [Link]

  • Osifová, Z., Socha, O., & Dračínský, M. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Journal of Chemical Education. [Link]

  • Rodríguez, B., & Jimeno, M. L. (2004). 1H and 13C NMR spectral assignments and conformational analysis of 14 19-nor-neoclerodane diterpenoids. Magnetic Resonance in Chemistry. [Link]

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Application Note: Mass Spectrometry Analysis of 2,2-Difluoro-7-azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the mass spectrometric analysis of 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride, a novel spirocyclic amine of interest in pharmaceutical research and development. Due to its unique structural features—a spirocyclic core, a difluorinated cyclobutane ring, and its formulation as a hydrochloride salt—this molecule presents specific analytical challenges. This document outlines robust methodologies for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), enabling accurate identification, quantification, and structural elucidation. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causal reasoning behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Analytical Imperative

2,2-Difluoro-7-azaspiro[3.5]nonane is a saturated heterocyclic compound characterized by a spiro junction connecting a cyclobutane and a piperidine ring. The presence of geminal fluorine atoms on the cyclobutane ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in modern drug design. As with many amine-containing drug candidates, it is synthesized and formulated as a hydrochloride salt to improve its solubility and stability.

The accurate and sensitive measurement of this compound in various matrices is paramount throughout the drug development lifecycle, from metabolic studies to quality control of the active pharmaceutical ingredient (API). Mass spectrometry, with its inherent specificity and sensitivity, is the analytical technique of choice. This guide addresses the specific challenges posed by this analyte, namely:

  • Polarity and Non-volatility: The hydrochloride salt form is highly polar and non-volatile, making it ideal for LC-MS analysis but unsuitable for direct GC-MS analysis.

  • Structural Complexity: The spirocyclic nature and the presence of a secondary amine and difluoro group dictate its fragmentation behavior in the mass spectrometer.

  • Matrix Effects: As with any analysis, the potential for ion suppression or enhancement from the sample matrix must be considered, particularly in biological samples.

This application note provides two distinct, validated approaches to address these challenges, ensuring that researchers can select the optimal method based on their specific analytical needs and available instrumentation.

Physicochemical Properties and Predicted Mass Spectrometry Data

A thorough understanding of the analyte's properties is foundational to method development.

PropertyValueSource
Compound Name This compound-
Molecular Formula (Salt) C₈H₁₄ClF₂N[1]
Molecular Weight (Salt) 197.66 g/mol [1]
Molecular Formula (Free Base) C₈H₁₃F₂N[2]
Monoisotopic Mass (Free Base) 161.10161 Da[2]
Predicted [M+H]⁺ (Free Base) 162.10889 m/z[2]

Table 1: Key physicochemical properties of this compound and its free base.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is the primary recommended approach due to its direct applicability to the polar hydrochloride salt form, high sensitivity, and high throughput.

Rationale for LC-MS/MS

Electrospray ionization (ESI) is a soft ionization technique that is highly effective for polar and ionic compounds.[3] It allows for the direct analysis of the hydrochloride salt in solution, where it exists in its protonated form. This eliminates the need for derivatization or conversion to the free base, streamlining the sample preparation process. Coupling liquid chromatography with tandem mass spectrometry (MS/MS) provides excellent selectivity by monitoring specific precursor-to-product ion transitions, which is crucial for quantification in complex matrices.[4]

Experimental Workflow

Figure 1: LC-MS/MS workflow for the analysis of 2,2-Difluoro-7-azaspiro[3.5]nonane.

Detailed Protocol

3.3.1. Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile:water). This stock solution should be stored at 2-8 °C.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range for the calibration curve. The diluent should be consistent with the initial mobile phase composition to ensure good peak shape.

  • Sample Preparation: For analysis in biological matrices (e.g., plasma), a protein precipitation step is recommended. Add three parts of cold acetonitrile containing an internal standard to one part of the plasma sample. Vortex vigorously and centrifuge. The supernatant can then be diluted and injected.

3.3.2. Liquid Chromatography Parameters

Due to the polar nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can provide good retention.[5] However, a reversed-phase C18 column can also be used with a mobile phase containing a suitable ion-pairing agent or a low percentage of organic solvent.

ParameterHILIC MethodReversed-Phase C18 Method
Column Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µmWaters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v), pH 3.00.1% Formic Acid in Water
Mobile Phase B 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (v/v), pH 3.00.1% Formic Acid in Acetonitrile
Gradient 95% A for 0.5 min, linear to 50% A over 3 min, hold for 1 min, return to 95% A and equilibrate for 1.5 min5% B for 0.5 min, linear to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1.5 min
Flow Rate 0.4 mL/min0.5 mL/min
Column Temperature 40 °C40 °C
Injection Volume 2 µL5 µL

Table 2: Suggested Liquid Chromatography parameters.

3.3.3. Mass Spectrometry Parameters

The analysis should be performed on a triple quadrupole or ion trap mass spectrometer.[6]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) 162.1 m/z
Product Ions (Q3) To be determined experimentally (see Section 4)
Collision Energy To be optimized (typically 10-30 eV)

Table 3: Suggested Mass Spectrometry parameters.

Fragmentation Pathway and Structural Elucidation

Understanding the fragmentation pattern is key for developing a selective MRM method and for confirming the structure of the analyte. For cyclic amines, fragmentation is often initiated by an alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[7]

Sources

Troubleshooting & Optimization

Technical Support Center: 2,2-Difluoro-7-azaspiro[3.5]nonane Hydrochloride Solubility and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling and solubilizing this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: As a hydrochloride salt, this compound is designed for enhanced aqueous solubility compared to its freebase form.[1] Generally, it is expected to be most soluble in aqueous solutions. Its solubility in organic solvents is typically lower. For many amine hydrochlorides, solubility issues can still arise, particularly in neutral or high pH buffers, or in the presence of other salts due to the common ion effect.[2]

Q2: What is the appearance of the compound?

A2: Similar azaspiro nonane hydrochloride compounds are typically solids.[3][4] You should refer to the certificate of analysis provided by your supplier for specific details on the appearance of your lot.

Q3: How should I store this compound?

A3: It is recommended to store the compound in an inert atmosphere at room temperature. Always consult the supplier's datasheet for specific storage conditions.

Troubleshooting Guide: Solubility Issues

This section addresses common problems encountered when trying to dissolve this compound.

Problem 1: The compound is not dissolving in water or aqueous buffers.

This is a common issue that can often be resolved by understanding the chemistry of amine hydrochloride salts.

Root Cause Analysis:

The solubility of amine hydrochlorides is highly dependent on the pH of the solution. The protonated amine (the hydrochloride salt form) is generally more water-soluble than the neutral freebase form. As the pH of the solution increases, the equilibrium shifts towards the less soluble freebase, which can lead to precipitation or poor dissolution.

Solutions:

1. Adjusting the pH:

  • Expertise & Experience: The most effective way to increase the solubility of an amine hydrochloride is to lower the pH of the solvent. By adding a small amount of acid (e.g., dilute HCl), you can ensure that the compound remains in its protonated, more soluble form.

  • Trustworthiness: This method is self-validating. If solubility improves upon acidification, it confirms that the issue was pH-related.

  • Authoritative Grounding: The relationship between pH and the solubility of salts is a fundamental concept in chemistry, governed by Le Chatelier's Principle.[5]

Experimental Protocol: pH Adjustment for Solubilization

  • Start with your desired volume of water or buffer.

  • Measure the initial pH.

  • Slowly add your this compound powder to the vortexing solvent.

  • If the compound does not fully dissolve, add a small aliquot of dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH.

  • Continue adding acid until the compound is fully dissolved. Note the final pH.

2. Using Co-solvents:

  • Expertise & Experience: If pH adjustment alone is insufficient or undesirable for your experiment, the use of a water-miscible organic co-solvent can enhance solubility. Common co-solvents include ethanol, propylene glycol, and glycerin.[6][7] These solvents can help to break up the crystal lattice of the solid and solvate the molecule more effectively.

  • Trustworthiness: The effectiveness of a co-solvent system can be systematically evaluated by preparing a series of solutions with varying co-solvent concentrations.

  • Authoritative Grounding: Co-solvency is a widely used technique in pharmaceutical formulation to increase the solubility of poorly soluble drugs.[6][7]

Experimental Protocol: Co-solvent System Evaluation

  • Prepare stock solutions of your chosen co-solvent (e.g., ethanol) in water at various concentrations (e.g., 10%, 20%, 50% v/v).

  • Attempt to dissolve a known amount of this compound in each co-solvent mixture.

  • Observe the solubility in each mixture to determine the optimal co-solvent concentration for your needs.

3. Gentle Heating:

  • Expertise & Experience: For many compounds, solubility increases with temperature. Gentle warming of the solution can help to dissolve the compound. However, be cautious as excessive heat can degrade some molecules.

  • Trustworthiness: This method's success is immediately apparent if the compound dissolves upon warming. It is crucial to check for precipitation upon cooling to room temperature to ensure the compound remains in solution under your experimental conditions.

Data Presentation: Summary of Solubilization Strategies

StrategyPrincipleAdvantagesConsiderations
pH Adjustment Shifts equilibrium to the more soluble protonated form.Highly effective for amine hydrochlorides.May not be suitable for all experimental systems (e.g., cell-based assays).
Co-solvents Reduces the polarity of the solvent, improving solvation.[6]Can be very effective, especially in combination with pH adjustment.The co-solvent may interfere with downstream applications.
Heating Increases the kinetic energy of the system, aiding dissolution.Simple and often effective.Risk of compound degradation; precipitation may occur upon cooling.

Visualization: Effect of pH on Amine Hydrochloride Solubility

cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated_Form R₃N⁺H (Soluble) Freebase_Form R₃N (Poorly Soluble) Protonated_Form->Freebase_Form + OH⁻ Freebase_Form->Protonated_Form + H⁺

Caption: Equilibrium between the soluble protonated form and the poorly soluble freebase form of an amine.

Problem 2: The compound dissolves initially but then precipitates out of solution.

This can occur for several reasons, often related to changes in the solution's properties over time.

Root Cause Analysis:

  • pH Shift: If you are adding your dissolved compound to a buffered solution with a higher pH, the equilibrium can shift towards the less soluble freebase form, causing it to precipitate.

  • Common Ion Effect: When dissolving an HCl salt in a solution that already contains chloride ions, the solubility can be reduced.[2]

  • Supersaturation: If you used heating to dissolve the compound, you may have created a supersaturated solution that is not stable at room temperature.

Solutions:

1. Pre-adjust the pH of the Final Solution:

  • Expertise & Experience: Before adding your compound stock, ensure the pH of your final buffer or media is low enough to maintain the protonated state of the amine.

2. Use a Different Salt Form (if possible):

  • Expertise & Experience: While you have the hydrochloride salt, be aware that different salt forms can have different solubilities.[8] If solubility remains a persistent issue, exploring other salt forms could be a long-term strategy.

3. Employ Excipients:

  • Expertise & Experience: In drug formulation, excipients are used to improve solubility and stability.[9] For laboratory-scale experiments, polymers like Polyvinylpyrrolidone (PVP) or cyclodextrins can sometimes be used to create amorphous solid dispersions or inclusion complexes that enhance solubility.[10][11][12][13]

  • Authoritative Grounding: The use of polymers to create amorphous solid dispersions is a well-established technique for enhancing the solubility of crystalline compounds.[12][13]

Visualization: Troubleshooting Workflow for Precipitation

Start Precipitation Observed Check_pH Check pH of final solution Start->Check_pH pH_High Is pH > pKa of amine? Check_pH->pH_High Lower_pH Lower pH of final solution pH_High->Lower_pH Yes Check_Temp Was heating used to dissolve? pH_High->Check_Temp No End Problem Resolved Lower_pH->End Supersaturation Possible Supersaturation. Re-dissolve at lower concentration or use co-solvents. Check_Temp->Supersaturation Check_Common_Ion Check for high [Cl⁻] in buffer Check_Temp->Check_Common_Ion Temp_Yes Yes Temp_No No Consider_Buffer_Change Consider buffer with non-chloride salt Check_Common_Ion->Consider_Buffer_Change Check_Common_Ion->End Common_Ion_Yes Yes Common_Ion_No No Consider_Buffer_Change->End

Caption: A logical workflow to diagnose and resolve precipitation issues.

References

  • How pH Affects Solubility of Salts AP Chemistry Unit 8 #apchem #apchemistry - YouTube. (2025).
  • Improving API Solubility by Salt and Cocrystal Formation - Merck Millipore. (n.d.).
  • Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11. (2006). Sciencemadness.org.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.).
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central.
  • How can I neutralize aminehydrochlorides? (2023). ResearchGate.
  • Amine hydrochloride salts: a problem in polyurethane synthesis. (2007). University of Glasgow Theses.
  • Co-solvent and Complexation Systems. (n.d.). ResearchGate.
  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (n.d.). PubMed.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PubMed Central.
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology.
  • Study of pH-dependent drugs solubility in water. (2014). ResearchGate.
  • 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride. (n.d.). Sigma-Aldrich.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. (n.d.). Lubrizol.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. (n.d.). PubMed Central.
  • Buy 2,2-Difluoro-6-azaspiro[3.5]nonane (EVT-12428521). (n.d.). EvitaChem.
  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (n.d.). PubMed Central.
  • Evaluation of the Drug–Polymer Compatibility and Dissolution Behaviour of Fenbendazole–Soluplus® Solid Dispersions Prepared by Hot-Melt Extrusion. (n.d.). MDPI.
  • Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion and Polyvinyl Alcohol. (2023). Pharma Excipients.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024).
  • 2-thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride. (n.d.). Advanced ChemBlocks.
  • 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride | CAS: 2172098-44-9. (n.d.). FINETECH INDUSTRY LIMITED.
  • This compound. (n.d.). PubChemLite.

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Stability of 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride at different pH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride is a robust spirocyclic building block, widely utilized as a piperidine bioisostere to modulate lipophilicity and metabolic stability in drug discovery.[1]

While chemically stable under standard laboratory conditions, its handling challenges are primarily physical (solubility/phase changes) rather than chemical (degradation) .[2] The presence of the gem-difluorocyclobutane moiety lowers the pKa of the secondary amine relative to non-fluorinated analogs, altering its extraction and precipitation behavior.

This guide details the stability landscape across the pH spectrum and provides validated troubleshooting protocols.

Part 1: The pH Stability Landscape

The following matrix defines the compound's behavior. Note that "Instability" in this context often refers to physical state changes (precipitation, volatility) rather than bond breaking.[2]

pH EnvironmentStateStability RatingTechnical Notes
Acidic (pH < 4) Ionic Salt (Soluble) High The hydrochloride salt is the thermodynamically stable form.[2] Resistant to hydrolysis.[2] Ideal for long-term storage (4°C).[2]
Neutral (pH 6–8) Equilibrium Moderate (Physical Risk) Danger Zone. At physiological pH, the compound exists in equilibrium between the protonated cation and the free base. High concentrations (>10 mM) may precipitate or oil out.[2]
Basic (pH 9–11) Free Base (Lipophilic) High (Chemical) Rapid conversion to the free amine.[2] The free base is likely a liquid or low-melting solid.[2] Warning: Potential volatility under high vacuum.[2]
Extreme Base (pH > 12) Free Base Moderate (Chemical Risk) Generally stable, but prolonged exposure to strong nucleophiles at high temperatures could theoretically induce HF elimination or ring strain release, though the gem-difluoro group is robust.

Part 2: Troubleshooting & FAQs

Q1: "I adjusted my aqueous stock solution to pH 7.4 for a biological assay, and the solution turned cloudy. Did the compound degrade?"

Diagnosis: No, it precipitated.[2] Mechanism: You have reached the Intrinsic Solubility Limit .[2] The gem-difluoro substitution on the cyclobutane ring exerts an electron-withdrawing inductive effect (


), which lowers the pKa of the distal amine compared to a standard piperidine (typically from ~11.0 down to ~9.0–9.5). At pH 7.4, a significant fraction of the molecule exists as the uncharged free base, which has poor aqueous solubility.
Solution: 
  • Co-solvent: Pre-dissolve in DMSO (up to 20 mM stock) before diluting into the buffer.[2]

  • Acidification: If the assay tolerates it, keep the pH slightly lower (pH 6.0–6.5) to maintain the cationic species.[2]

Q2: "I see an extra peak in LC-MS after extracting the free base. Is this a degradation product?"

Diagnosis: Likely an impurity amplification or solvent adduct, not degradation.[2] Reasoning: The cyclobutane ring is strained (~26 kcal/mol), but the 2,2-difluoro substitution strengthens the adjacent C-C bonds against oxidative metabolism. However, if you used Dichloromethane (DCM) for extraction, secondary amines can react with DCM over time to form N-chloromethyl species (N-alkylation), especially if the organic phase was left standing. Solution:

  • Repeat the extraction using Ethyl Acetate or MTBE .[2]

  • Analyze immediately after workup.[2]

Q3: "I dried the free base on a high-vacuum manifold, and my yield dropped significantly."

Diagnosis: Volatility.[2] Mechanism: As a low-molecular-weight spirocyclic amine (MW ~161 g/mol as free base), the uncharged form can sublime or evaporate under high vacuum (< 1 mbar), especially if the oil bath is warm. Solution:

  • Isolate as the hydrochloride salt whenever possible.[2]

  • If the free base is required, remove solvents at

    
     20 mbar and avoid prolonged exposure to vacuum.
    

Part 3: Mechanism & Workflow Visualization

The following diagrams illustrate the equilibrium states and the recommended stability testing workflow.

Diagram 1: Chemical State Equilibrium

This diagram visualizes the transition from the stable salt to the volatile free base.[2]

ChemicalState cluster_0 Physical Properties Acid Acidic pH (< 4) HCl Salt Form Neutral Neutral pH (6-8) Precipitation Risk Acid->Neutral - H+ Neutral->Acid + H+ Base Basic pH (> 9) Free Base (Oil) Neutral->Base - H+ Base->Neutral + H+

Caption: The pH-dependent equilibrium shifts the molecule from a water-soluble cation to a lipophilic, potentially volatile free base.

Diagram 2: Stability Validation Workflow

Follow this protocol to verify integrity before critical assays.

StabilityWorkflow Start Start: Solid HCl Salt Dissolve Dissolve in DMSO (10 mM Stock) Start->Dissolve Split Split Samples Dissolve->Split CondA Condition A: pH 2 (0.1N HCl) 24h @ RT Split->CondA CondB Condition B: pH 7.4 (PBS) 24h @ RT Split->CondB CondC Condition C: pH 10 (0.1N NaOH) 2h @ RT Split->CondC Analyze LC-MS Analysis (Acidic Mobile Phase) CondA->Analyze CondB->Analyze CondC->Analyze Result1 Peak Purity > 98%? (Retain) Analyze->Result1 Pass Result2 New Peaks? (Check Impurities) Analyze->Result2 Fail

Caption: Standard operating procedure for stress-testing spirocyclic amines prior to biological screening.

Part 4: Standardized Analytical Protocol

Objective: Verify compound integrity after exposure to variable pH.

  • Preparation:

    • Prepare a 10 mM stock solution in DMSO.[2]

    • Dilute to 100 µM in three buffers:

      • Buffer A: 0.1 M HCl (pH ~1)

      • Buffer B: 50 mM Phosphate Buffer (pH 7.4)

      • Buffer C: 50 mM Ammonium Bicarbonate (pH 9.0)

  • Incubation:

    • Incubate at ambient temperature (20–25°C) for 24 hours.

    • Note: For Buffer B, visually inspect for precipitation (turbidity) immediately upon mixing.[2]

  • Analysis (HPLC/LC-MS):

    • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[2]

    • Gradient: 5% to 95% B over 5 minutes.

    • Detection: UV (210 nm) and MS (ESI+).[2]

    • Critical: The amine will elute early.[2] Ensure the void volume is excluded from integration.[2]

References

  • Spirocyclic Scaffolds in Drug Design

    • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives." Organic Letters, 12(9), 1944–1947. Link

  • Fluorine in Medicinal Chemistry (pKa Effects)

    • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • Stability Testing Guidelines

    • ICH Harmonised Tripartite Guideline. (2003).[2] "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation.[2] Link

  • Chemical Properties of 7-azaspiro[3.

    • PubChem Compound Summary for CID 20277171, 7-Azaspiro[3.5]nonane.[2] Link

Sources

Identification of impurities in 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Identification & Process Optimization Guide

Document ID: TSC-2024-DFZN-01 Status: Active Audience: Process Chemists, Medicinal Chemists, Analytical Scientists

Executive Summary

The synthesis of 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride typically proceeds via the deoxofluorination of the corresponding spiro-ketone (N-protected 7-azaspiro[3.5]nonan-2-one). While the spiro[3.5]nonane scaffold offers excellent metabolic stability and vector positioning for drug discovery, the introduction of the gem-difluoro motif on the strained cyclobutane ring is synthetically treacherous.

This guide addresses the three primary failure modes: Vinyl Fluoride Elimination , Carbocationic Rearrangement , and Hydrolytic Reversion .

Module 1: Critical Impurity Profiling

The following table summarizes the impurities most frequently encountered during the fluorination of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate using DAST or Deoxo-Fluor®.

Table 1: Common Impurity Profile
Impurity CodeNameStructure DescriptionOriginAnalytical Marker (approx.)
IMP-A Vinyl Fluoride 2-Fluoro-7-azaspiro[3.5]non-1-eneElimination: E1/E2 elimination of HF from the carbocation intermediate.19F NMR: ~ -110 to -130 ppm (d, J~80Hz) 1H NMR: Alkenyl proton ~5.2 ppm
IMP-B Parent Ketone 7-azaspiro[3.5]nonan-2-oneHydrolysis: Moisture reacting with DAST or incomplete conversion.13C NMR: Carbonyl ~208 ppm MS: [M+H]+ matches SM
IMP-C Ring-Expanded Fluorinated bicyclo-nonane variantsRearrangement: Wagner-Meerwein shift driven by cyclobutane strain relief.19F NMR: Complex multiplets (non-geminal pattern)
IMP-D Enol Ether 2-Methoxy-7-azaspiro... (if MeOH used)Solvolysis: Quenching reaction with methanol before full fluoride capture.1H NMR: O-Me singlet ~3.3 ppm

Module 2: The Deoxofluorination Pathway & Failure Modes

The critical step is the reaction of the ketone with the fluorinating agent (DAST/Deoxo-Fluor). The mechanism bifurcates between the desired gem-difluorination and the undesired elimination.

Mechanistic Flow & Troubleshooting

G Start Spiro-Ketone (Starting Material) Inter1 Alkoxyaminosulfur Difluoride Intermediate Start->Inter1 + DAST/Deoxo-Fluor (DCM, -78°C to RT) Carbo Carbocation Intermediate Inter1->Carbo - (Et2N)SOF ImpB IMP-B: Ketone (Hydrolysis) Inter1->ImpB + H2O (Wet Solvents) Product TARGET: Gem-Difluoro Product Carbo->Product + F- (Nucleophilic Attack) Path A (Desired) ImpA IMP-A: Vinyl Fluoride (Elimination) Carbo->ImpA - H+ (Elimination) Path B (Undesired) FixA FIX: Add HF Scavengers (e.g., Et3N-3HF) or Lower Temp ImpA->FixA FixB FIX: Strictly Anhydrous Conditions ImpB->FixB

Figure 1: Mechanistic bifurcation during deoxofluorination. Path B (Elimination) is the primary yield-killer in cyclobutane systems.

Module 3: Troubleshooting & FAQs

Q1: Why is my product containing 10-15% of an alkene impurity (IMP-A) that I cannot separate?

Diagnosis: You are observing the "Elimination vs. Substitution" competition. The intermediate carbocation formed on the cyclobutane ring is highly prone to losing a proton to relieve steric strain and form the vinyl fluoride (IMP-A), rather than accepting a second fluoride.

Protocol Fix:

  • Switch Reagents: If using DAST, switch to Deoxo-Fluor® or XtalFluor-E® . XtalFluor-E often produces less elimination byproduct because it does not generate free HF in the same way DAST does.

  • Solvent Polarity: Switch from THF to DCM (Dichloromethane) . Non-polar solvents favor elimination. DCM stabilizes the ionic intermediate slightly better without promoting E2 elimination as much as THF/Ether.

  • Add an HF Source: Paradoxically, adding Et3N·3HF (Triethylamine trihydrofluoride) to the reaction mixture increases the concentration of the nucleophile (F-) relative to the base, pushing the equilibrium toward the difluoro product (Path A) rather than elimination (Path B).

Q2: The reaction mixture turned black/tarry. What happened?

Diagnosis: DAST and Deoxo-Fluor are thermally unstable and can induce polymerization of the spiro-amine if the temperature is not controlled. Protocol Fix:

  • Cryogenic Addition: Always add the fluorinating agent at -78°C or -40°C .

  • Slow Warm-up: Allow the reaction to warm to Room Temperature (RT) over 4-6 hours. Do not heat to reflux unless absolutely necessary (and never above 40°C with DAST).

Q3: How do I remove the inorganic salts after HCl salt formation?

Diagnosis: The final step (Boc-deprotection with HCl) often traps fluoride salts or excess HCl in the crystal lattice. Protocol Fix:

  • Free-Basing Wash: After deprotection, do not just evaporate. Basify the aqueous layer with NaHCO3, extract into DCM, dry, and then re-form the HCl salt using 4M HCl in Dioxane.

  • Recrystallization: Recrystallize the final HCl salt from IPA/Et2O (Isopropanol/Diethyl Ether). This effectively removes inorganic fluoride salts which are insoluble in the organic phase.

Module 4: Analytical Identification Guide

Distinguishing the gem-difluoro product from the vinyl fluoride impurity is difficult by standard LCMS because they have similar polarities. 19F NMR is the gold standard.

Standard 19F NMR Signatures (Proton Decoupled)
CompoundShift (

)
MultiplicityInterpretation
Product (Gem-Difluoro) -85 to -100 ppm Singlet (or AB q) Two equivalent (or diastereotopic) fluorines on the spiro-ring.
Impurity A (Vinyl Fluoride) -110 to -130 ppm Doublet One fluorine attached to a double bond.
Inorganic Fluoride -150 ppm Broad SingletResidual BF4 or HF salts (if XtalFluor used).

References

  • Lal, G. S., et al. (1999).[1] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides."[1] The Journal of Organic Chemistry.

  • Singh, R. P., & Shreeve, J. M. (2002). "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents." Synthesis.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Spirocyclic Ketones and Amines." Organic Letters.

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews.

Disclaimer: This guide is for research purposes only. DAST and HF sources are hazardous. All manipulations must be performed in a fume hood with appropriate PPE.

Sources

Technical Support Center: Purification of 2,2-Difluoro-7-azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this valuable spirocyclic building block. The unique structure, incorporating both a difluorinated cyclobutane ring and a piperidine moiety, presents specific challenges and opportunities in achieving high purity.

Purification Philosophy: A Multi-Modal Approach

Achieving high purity for this compound often requires a multi-modal approach, leveraging the compound's physical and chemical properties. As a hydrochloride salt, its solubility is significantly different from its freebase form, a key aspect we will exploit. The presence of fluorine atoms also influences its chromatographic behavior.

A general workflow for the purification of this compound is outlined below. The choice of specific techniques will depend on the nature and quantity of impurities present.

Purification_Workflow cluster_input Crude Product cluster_purification Purification Strategies cluster_output Final Product Crude_HCl_Salt Crude 2,2-Difluoro-7- azaspiro[3.5]nonane HCl Aqueous_Workup Aqueous Wash/ Liquid-Liquid Extraction Crude_HCl_Salt->Aqueous_Workup Initial Cleanup Recrystallization Recrystallization Aqueous_Workup->Recrystallization Primary Purification Charcoal_Treatment Activated Charcoal Treatment Aqueous_Workup->Charcoal_Treatment Decolorization Chromatography Column Chromatography Recrystallization->Chromatography If impurities persist Pure_Product Pure 2,2-Difluoro-7- azaspiro[3.5]nonane HCl (>98% Purity) Recrystallization->Pure_Product High Purity Chromatography->Pure_Product Final Polishing Charcoal_Treatment->Recrystallization

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the purification of this compound.

Q1: My crude product is a dark, oily substance. How can I clean it up before attempting recrystallization?

A1: A dark, oily appearance often indicates the presence of colored impurities and residual solvents. An initial aqueous work-up is highly recommended.

  • Rationale: As a hydrochloride salt, your compound is likely soluble in water, while many organic impurities are not. This differential solubility can be used for an initial cleanup.

  • Troubleshooting Steps:

    • Dissolve the crude product in a minimal amount of deionized water.

    • If colored, you can perform a wash with a non-polar organic solvent like hexanes or diethyl ether to extract non-polar impurities. Be aware that some of the free base form of your product may partition into the organic layer if the pH is not sufficiently acidic.

    • If color persists, treatment with activated charcoal can be effective.[1] Add a small amount of activated charcoal to the aqueous solution, stir for 15-30 minutes at room temperature, and then filter through celite to remove the charcoal.

    • The resulting aqueous solution can then be used for recrystallization or lyophilized to recover the solid hydrochloride salt.

Q2: I'm having trouble getting my compound to crystallize. What solvent systems are recommended for recrystallization?

A2: Finding the right solvent system is crucial for effective recrystallization. For amine hydrochlorides, polar protic solvents are a good starting point.

  • Rationale: The ionic nature of the hydrochloride salt requires a solvent that can stabilize the charged species. However, you also need a solvent in which the compound is less soluble at lower temperatures to ensure good recovery.

  • Recommended Solvent Systems:

    • 2-Propanol (IPA): Often a good choice for recrystallizing hydrochloride salts.[1] It has a good balance of polarity and is less likely to dissolve the salt completely at room temperature compared to methanol or ethanol.

    • Ethanol/Diethyl Ether: Dissolve the compound in a minimal amount of hot ethanol and then slowly add diethyl ether as an anti-solvent until turbidity is observed.[2] Allow to cool slowly.

    • Methanol/MTBE (Methyl tert-butyl ether): Similar to the ethanol/ether system, using MTBE as an anti-solvent can be effective.

    • Water/Acetone: Dissolve the salt in a small amount of warm water and add acetone as an anti-solvent.[3]

Solvent SystemAdvantagesDisadvantages
2-Propanol Single solvent, good for moderate polarity impurities.May require larger volumes.
Ethanol/Diethyl Ether Good for inducing crystallization of highly soluble salts.Ether is highly flammable.
Methanol/MTBE Effective anti-solvent system.Methanol is toxic.
Water/Acetone Good for removing highly polar impurities.Risk of oiling out if cooled too quickly.

Q3: My compound is still impure after recrystallization. What are my options?

A3: If recrystallization is insufficient, column chromatography is the next logical step. The choice of stationary and mobile phases is critical for fluorinated amines.

  • Rationale: The fluorine atoms in your molecule can lead to unique interactions with the stationary phase.[4] You have two main options for chromatography: purifying the free base or purifying the salt directly.

  • Option 1: Chromatography of the Free Base (Recommended)

    • Neutralization: Convert the hydrochloride salt to the free base by dissolving it in water and adding a weak base like sodium bicarbonate or sodium carbonate until the pH is basic (pH 9-10).[5]

    • Extraction: Extract the free base into an organic solvent such as dichloromethane (DCM) or ethyl acetate.

    • Chromatography: Purify the free base using silica gel chromatography. A typical mobile phase would be a gradient of methanol in DCM.

    • Salt Formation: After purification, dissolve the pure free base in a suitable solvent (like diethyl ether or ethyl acetate) and add a solution of HCl in ether or isopropanol to precipitate the pure hydrochloride salt.

  • Option 2: Direct Chromatography of the Hydrochloride Salt

    • Stationary Phase: Reverse-phase C18 silica can be effective.

    • Mobile Phase: A mobile phase of water/acetonitrile or water/methanol with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is typically used. The salt will be converted to the TFA or formate salt on the column and will need to be converted back to the hydrochloride salt after purification.

Q4: What are the likely impurities I should be looking for?

A4: Impurities can arise from starting materials, side reactions, or degradation.[6][7]

  • Potential Impurities:

    • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the spirocyclic system.

    • Byproducts of Cyclization: Incomplete or alternative cyclization pathways can lead to isomeric impurities.

    • Products of Over-alkylation or Reduction: If the synthesis involves these steps, related byproducts may be present.[7]

    • Residual Solvents: Solvents used in the reaction or workup may be retained.

  • Identification: The best way to identify impurities is through analytical techniques like LC-MS and NMR.[8] 19F NMR can be particularly useful for identifying fluorine-containing impurities.[9][10][11]

Detailed Experimental Protocols

Protocol 1: Recrystallization using 2-Propanol (IPA)

This protocol is a good starting point for purifying the crude hydrochloride salt.

  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of 2-propanol and heat the mixture gently with stirring (e.g., in a warm water bath) until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath or a refrigerator for several hours.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of cold 2-propanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Recrystallization_Protocol Start Crude HCl Salt Dissolve Dissolve in minimal hot 2-Propanol Start->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Cool Slowly cool to room temperature Hot_Filter->Cool Clear Solution Chill Chill in ice bath Cool->Chill Vacuum_Filter Collect crystals by vacuum filtration Chill->Vacuum_Filter Wash Wash with cold 2-Propanol Vacuum_Filter->Wash Dry Dry under vacuum Wash->Dry End Pure Crystals Dry->End

Caption: Step-by-step recrystallization workflow.

Protocol 2: Purification via Free Base Chromatography

This protocol is recommended when recrystallization fails to remove persistent impurities.

  • Basification and Extraction:

    • Dissolve the crude hydrochloride salt in deionized water.

    • Slowly add a saturated aqueous solution of sodium bicarbonate while monitoring the pH with pH paper or a pH meter. Continue adding until the pH is between 9 and 10.

    • Transfer the aqueous solution to a separatory funnel and extract the free base three times with dichloromethane (DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Silica Gel Chromatography:

    • Prepare a silica gel column in a suitable solvent system (e.g., 98:2 DCM:Methanol).

    • Dissolve the crude free base in a minimal amount of DCM and load it onto the column.

    • Elute the column with a gradient of methanol in DCM (e.g., 2% to 10% methanol).

    • Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Conversion back to Hydrochloride Salt:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate.

    • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

    • The pure hydrochloride salt will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with a small amount of diethyl ether, and dry under vacuum.

References

  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Accessed January 2026.
  • Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle. 2023.
  • National Institutes of Health.
  • Google Patents.
  • ResearchGate. How can I neutralize aminehydrochlorides?. 2023.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • ResearchGate. Purification of organic hydrochloride salt?. 2017.
  • ResearchGate.
  • EvitaChem. Buy 2,2-Difluoro-6-azaspiro[3.5]nonane.
  • ChemRxiv. Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis.
  • National Institutes of Health.
  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)
  • Veeprho.
  • Sciencemadness.org. Isolation of primary amines as HCL salt problem. 2006.
  • Reddit. Ways of crashing out amines : r/chemistry. 2018.
  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile. 2024.
  • MDPI.
  • ACS Publications. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
  • Nature.
  • Oxford Academic. Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis.
  • YouTube.
  • SpiroChem.
  • ACS Publications. Bioinspired Fluorine Labeling for 19F NMR-Based Plasma Amine Profiling.
  • Beilstein Journal of Organic Chemistry.

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Validation & Comparative

A Comparative Guide to the Validation of 7-azaspiro[3.5]nonane Derivatives as GPR119 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the validation methodologies for a novel class of G protein-coupled receptor 119 (GPR119) agonists: the 7-azaspiro[3.5]nonane derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to agonist characterization.

Introduction: GPR119 as a Dual-Action Therapeutic Target for Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders.[1][2] This Class A GPCR is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, key locations for regulating glucose homeostasis.[1][3][4]

The therapeutic appeal of GPR119 lies in its dual mechanism of action.[5][6] Upon activation by an agonist, GPR119 stimulates:

  • Glucose-Dependent Insulin Secretion (GSIS): Directly from pancreatic β-cells, enhancing the body's natural response to elevated blood glucose.[7][8] This glucose dependency is a critical safety feature, minimizing the risk of hypoglycemia that plagues many traditional anti-diabetic therapies.[6]

  • Incretin Hormone Release: Promotes the secretion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from intestinal L- and K-cells, respectively.[6][9][10] These incretins, in turn, further potentiate insulin secretion, suppress glucagon release, slow gastric emptying, and promote satiety.[9][10]

This combined direct and indirect action on insulin release makes GPR119 agonists, such as the structurally novel 7-azaspiro[3.5]nonane derivatives, a promising therapeutic strategy.[11][12] The rigid spirocyclic core of this scaffold is designed to optimally position the pharmacophoric elements for high-potency interaction with the GPR119 binding pocket.[11][12]

The GPR119 Signaling Cascade: From Receptor Binding to Biological Response

Understanding the GPR119 signaling pathway is fundamental to designing and interpreting validation assays. GPR119 is canonically coupled to the stimulatory G protein, Gαs.[1][13] Agonist binding initiates a conformational change in the receptor, triggering the exchange of GDP for GTP on the Gαs subunit. This activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[5][13] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets to potentiate insulin and GLP-1 secretion.[5][14]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist 7-azaspiro[3.5]nonane Derivative (Agonist) Agonist->GPR119 Binds Gs->AC Stimulates PKA PKA cAMP->PKA Activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion ATP ATP ATP->AC

Caption: GPR119 signaling cascade upon agonist binding.

A Multi-tiered Approach to Agonist Validation

A rigorous validation workflow is essential to characterize the potency, efficacy, selectivity, and physiological relevance of novel GPR119 agonists. This process logically progresses from target engagement and downstream signaling in engineered cell lines to functional physiological responses in primary cells.

Validation_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation cAMP Tier 1: cAMP Accumulation Assay (Target Engagement & Potency) GLP1 Tier 2: GLP-1 Secretion Assay (Physiological Function - Gut) cAMP->GLP1 Confirms Functional Link GSIS Tier 2: GSIS Assay (Physiological Function - Pancreas) cAMP->GSIS Confirms Functional Link Selectivity Selectivity Profiling (Off-Target Effects) cAMP->Selectivity oGTT Tier 3: Oral Glucose Tolerance Test (oGTT) (Efficacy in Animal Model) GLP1->oGTT GSIS->oGTT

Caption: Tiered workflow for GPR119 agonist validation.

Tier 1: Target Engagement & Potency Determination

The foundational experiment is to confirm that the 7-azaspiro[3.5]nonane derivatives directly engage GPR119 and activate its canonical Gαs-cAMP signaling pathway. This is quantitatively assessed by measuring intracellular cAMP accumulation.

Experimental Protocol: cAMP Accumulation Assay

This protocol utilizes a homogenous, luminescence-based assay format, such as the Promega cAMP-Glo™ Assay, for its high sensitivity and high-throughput compatibility.[15]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds at the human GPR119 receptor.

Materials:

  • HEK293 cells stably expressing recombinant human GPR119 (e.g., MyBioSource, Cat# MBS430275).[4]

  • Control HEK293 cells (non-transfected).

  • Assay medium: Opti-MEM or similar serum-free medium.

  • Test Compounds: 7-azaspiro[3.5]nonane derivatives and reference agonists (e.g., AR231453).[3][16]

  • cAMP-Glo™ Assay Kit (Promega, Cat# V1501).[15]

  • White, opaque 384-well assay plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed GPR119-HEK293 and control HEK293 cells into 384-well plates at a density of 2,500-5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 7-azaspiro[3.5]nonane derivatives and the reference agonist AR231453 in assay medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Compound Treatment: Remove culture medium from the cells and add the compound dilutions.

  • Induction: Incubate the plates for 30 minutes at room temperature to stimulate cAMP production.[17]

  • Cell Lysis & cAMP Detection:

    • Add cAMP-Glo™ Lysis Buffer to each well to lyse the cells and release cAMP.

    • Add the cAMP Detection Solution containing PKA. The released cAMP will bind to the PKA regulatory subunit, causing the catalytic subunit to use ATP.

  • ATP Detection: Add Kinase-Glo® Reagent to terminate the PKA reaction and measure the amount of remaining ATP via a luciferase-driven reaction.[15]

  • Data Acquisition: Read the luminescence signal on a plate reader. The signal is inversely proportional to the cAMP concentration.

  • Data Analysis: Convert luminescence values to cAMP concentrations using a standard curve. Plot the dose-response curve and calculate EC₅₀ and Eₘₐₓ values using a four-parameter logistic regression.

Self-Validation System:

  • Positive Control: A known potent GPR119 agonist like AR231453 should produce a robust, dose-dependent signal.[3]

  • Negative Control: The vehicle control establishes the basal cAMP level.

  • Specificity Control: Test compounds should show no activity in the non-transfected control HEK293 cells, confirming the response is GPR119-dependent.

  • Assay Quality: The Z'-factor should be calculated using positive and negative controls to ensure the assay is robust and suitable for screening (a Z' > 0.5 is considered excellent).[17]

Tier 2: Physiological Function Assessment

Once on-target activity is confirmed, the next critical step is to validate that this molecular event translates into the desired physiological responses: incretin secretion from gut cells and insulin secretion from pancreatic cells.

Experimental Protocol: GLP-1 Secretion Assay

Objective: To measure the ability of GPR119 agonists to stimulate GLP-1 release from an enteroendocrine L-cell model.

Materials:

  • Murine GLUTag or human NCI-H716 enteroendocrine L-cell lines.[14][18]

  • Assay Buffer: Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA.

  • DPP-IV inhibitor (e.g., sitagliptin) to prevent GLP-1 degradation.

  • Test compounds and reference agonist.

  • GLP-1 (Active 7-36) ELISA kit.

Step-by-Step Methodology:

  • Cell Culture: Seed GLUTag cells in 24-well plates and grow to ~80% confluency.

  • Pre-incubation: Wash cells twice with PBS and pre-incubate in KRBH buffer for 1 hour at 37°C to establish a basal secretion state.

  • Stimulation: Replace the buffer with fresh KRBH containing the DPP-IV inhibitor, various concentrations of the test compounds, and a reference agonist. Include a vehicle control.

  • Incubation: Incubate for 2 hours at 37°C.[10]

  • Supernatant Collection: Collect the supernatant from each well.

  • Quantification: Measure the concentration of active GLP-1 in the supernatant using a validated ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize GLP-1 secretion to the vehicle control and plot the dose-response curve to determine potency and efficacy.

Causality and Controls:

  • The inclusion of a DPP-IV inhibitor is crucial for accurate measurement, as GLP-1 is rapidly degraded.

  • While some studies show GPR119-mediated GLP-1 secretion is glucose-independent, running parallel experiments in low and high glucose conditions can provide a more complete profile.[8]

Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To assess if GPR119 agonists potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[3][7]

Materials:

  • MIN6 mouse insulinoma cell line or isolated primary rodent/human islets.[3][19]

  • KRBH buffer with low (2.8 mM) and high (16.8 mM) glucose concentrations.[7]

  • Test compounds and reference agonist.

  • Insulin ELISA kit.

Step-by-Step Methodology:

  • Cell Culture: Seed MIN6 cells or plate isolated islets in 24-well plates.

  • Starvation/Pre-incubation: Wash cells and pre-incubate in low-glucose (2.8 mM) KRBH for 1-2 hours to establish basal insulin secretion.

  • Stimulation: Replace the buffer with KRBH containing either low (2.8 mM) or high (16.8 mM) glucose, with and without various concentrations of the test compounds.

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant for insulin measurement.

  • Quantification: Determine insulin concentration using an ELISA kit.

  • Data Analysis: Compare insulin secretion under low vs. high glucose conditions in the presence and absence of the agonist. A successful agonist should significantly increase insulin secretion only in the high-glucose condition.

Trustworthiness of the Protocol:

  • The critical comparison is the fold-increase of insulin secretion over the high-glucose control, not just the absolute value.

  • A sulfonylurea like glibenclamide can be used as a control for glucose-independent insulin secretion, as it will stimulate release even in low glucose.[7] This helps to confirm the specific glucose-dependent mechanism of the GPR119 agonist.

Comparative Performance Data

The following table summarizes hypothetical but representative data for a lead 7-azaspiro[3.5]nonane derivative compared to a well-characterized reference agonist, AR231453, and an endogenous ligand, Oleoylethanolamide (OEA).

Parameter 7-azaspiro[3.5]nonane Cpd '54g' [20]AR231453 (Reference) [3][16]Oleoylethanolamide (OEA) (Endogenous) [21][22]Scientific Rationale
Target Human GPR119Human GPR119Human GPR119Confirms primary molecular target.
cAMP EC₅₀ (nM) 51.4~3,000Measures in vitro potency. Lower values indicate higher potency.
cAMP Eₘₐₓ (% of AR231453) 110%100%~60%Measures in vitro efficacy. Higher values indicate greater maximal response.
GLP-1 Secretion (Fold over Vehicle) 3.53.21.8Quantifies physiological effect on gut incretin release.
GSIS (Fold over High Glucose) 2.82.51.5Quantifies potentiation of insulin release from β-cells.
Activity at Low Glucose No significant increaseNo significant increaseNo significant increaseCrucial Safety Check: Confirms glucose-dependent action, minimizing hypoglycemia risk.

Data presented are illustrative and based on trends reported in the literature.[3][16][20][21][22]

Conclusion

The validation of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists requires a systematic, multi-tiered approach. This guide outlines a robust workflow, beginning with the confirmation of on-target Gαs-cAMP activation and culminating in the verification of physiologically relevant, glucose-dependent insulin and incretin secretion. By adhering to these self-validating protocols and understanding the scientific causality behind each step, researchers can confidently characterize the therapeutic potential of this promising new class of anti-diabetic compounds. While numerous GPR119 agonists have been developed, many have faced challenges in clinical trials, highlighting the importance of rigorous preclinical validation to improve the odds of successful development.[2][23]

References

  • Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology.
  • Identification of Novel, Structurally Diverse, Small Molecule Modul
  • G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. Journal of Medicinal Chemistry.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.
  • A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists. BenchChem.
  • Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. PMC.
  • Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119. PMC.
  • Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry.
  • Discovery of structurally novel, potent and orally efficacious GPR119 agonists. PubMed.
  • Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. BenchChem.
  • An In-Depth Technical Guide to the GPR119 Signaling Pathway and the Agonist MK-8282. BenchChem.
  • Validation of the cell-based, HTRF cAMP assay for G protein-coupled...
  • What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes? Taylor & Francis Online.
  • What are GPR119 agonists and how do they work?
  • Deciphering G-Protein-Coupled Receptor 119 Agonists as Promising Strategy against Type 2 Diabetes Using Systems Biology Approach. ACS Omega.
  • First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evalu
  • G-protein coupled receptor 119 (GPR119) Cell Line-XP_066873.1. MyBioSource.
  • GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell. Diabetes.
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A Senior Application Scientist's Guide to Azaspirocycles: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Azaspirocycles and the Fluorine Advantage

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer superior drug-like properties is relentless. Azaspirocycles, three-dimensional structures containing a spirocyclic carbon center attached to a nitrogen-containing ring, have emerged as highly valuable motifs.[1] Their rigid, defined conformations can lead to enhanced target affinity and selectivity by reducing the entropic penalty upon binding.[1][2] Furthermore, their inherent three-dimensionality often improves physicochemical properties such as solubility, moving drug candidates away from the "flatland" of traditional aromatic compounds.[3]

The strategic incorporation of fluorine into these already promising scaffolds represents a powerful approach to fine-tune molecular properties for optimal therapeutic performance.[4] Fluorine, being the most electronegative element, can profoundly alter a molecule's pKa, lipophilicity, metabolic stability, and binding interactions.[5][6] This guide provides a comparative analysis of fluorinated and non-fluorinated azaspirocycles, offering field-proven insights and experimental data to inform rational drug design. We will explore the causal relationships between fluorination and key pharmacological parameters, supported by detailed experimental protocols for their validation.

Diagram: The Impact of Fluorination on Azaspirocycle Properties

G cluster_0 Structural Modification cluster_1 Physicochemical & Metabolic Consequences cluster_2 Pharmacological Outcomes A Non-Fluorinated Azaspirocycle B Fluorinated Azaspirocycle A->B Strategic Fluorination C Lowered pKa (Reduced Basicity) B->C D Altered Lipophilicity (LogP Modulation) B->D E Conformational Restriction (Gauche Effects) B->E F Blocked Metabolic Sites (Increased Stability) B->F G Improved Membrane Permeability C->G Less ionization at physiological pH D->G Optimized partitioning H Enhanced Target Binding & Selectivity E->H Pre-organization for binding I Improved Pharmacokinetic Profile (Longer Half-Life) F->I Resistance to CYP450 oxidation

Caption: Logical flow of how strategic fluorination impacts azaspirocycle properties and pharmacological outcomes.

Comparative Analysis of Key Physicochemical Properties

The decision to incorporate fluorine is a calculated one, aimed at predictably modifying a molecule's behavior. Here, we dissect the primary effects.

Basicity (pKa) Modulation

The basicity of the nitrogen atom in an azaspirocycle is a critical determinant of its solubility, cell permeability, and potential for off-target interactions (e.g., hERG inhibition).

  • Non-Fluorinated Azaspirocycles: Typically exhibit pKa values characteristic of aliphatic amines. This inherent basicity can lead to high aqueous solubility but may also result in significant ionization at physiological pH (7.4), potentially hindering passive diffusion across cell membranes.

  • Fluorinated Azaspirocycles: The introduction of a highly electronegative fluorine atom, particularly at the α or β position to the nitrogen, exerts a powerful inductive electron-withdrawing effect.[7] This effect reduces the electron density on the nitrogen atom, making its lone pair of electrons less available for protonation. Consequently, fluorination consistently lowers the pKa of the amine.[5][8][9] A reduction of 1-3 pKa units is commonly observed, which can be sufficient to decrease the degree of ionization at physiological pH, thereby improving the molecule's permeability and bioavailability.[5]

Lipophilicity (LogP) and Solubility

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a delicate balance. A molecule must be lipophilic enough to cross cell membranes but soluble enough for formulation and distribution.

  • Non-Fluorinated Azaspirocycles: Their lipophilicity is primarily governed by the hydrocarbon content of the scaffold. Increasing the size of the rings or adding greasy substituents will increase LogP.

  • Fluorinated Azaspirocycles: The effect of fluorine on lipophilicity is nuanced and context-dependent.[10][11] While a single fluorine atom is often considered a bioisostere of a hydrogen atom, its impact on LogP is not neutral.[5] Fluorinating an aliphatic system, such as an azaspirocycle, often decreases lipophilicity due to the polarity of the C-F bond.[6][12] However, in aromatic systems, fluorination can increase lipophilicity.[13][14] This modulation allows for fine-tuning. For instance, if a non-fluorinated lead compound is too lipophilic, selective fluorination can reduce its LogP, potentially improving its solubility and reducing metabolic liabilities associated with high lipophilicity.[15]

Conformational Control

The rigid nature of spirocycles already imparts significant conformational restriction. Fluorination can further refine this by introducing specific stereoelectronic interactions.

  • Non-Fluorinated Azaspirocycles: The conformational preference is dictated by classic steric and torsional strains, leading to predictable chair, boat, or twist-boat conformations in six-membered rings, for example.

  • Fluorinated Azaspirocycles: Fluorine can introduce stabilizing gauche effects and other dipole-dipole or hyperconjugative interactions.[16] These forces can favor specific rotamers or ring conformations that might otherwise be less populated.[17] This "conformational locking" can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity for a target protein and improving selectivity.[2]

Comparative Performance Data

The following table summarizes typical experimental data comparing non-fluorinated azaspirocycles with their fluorinated counterparts. Values are illustrative and will vary based on the specific scaffold and position of fluorination.

PropertyNon-Fluorinated Azaspirocycle (Parent)Fluorinated Azaspirocycle (β-Fluoro)Causality & Implication
pKa ~9.5 - 10.5~7.5 - 9.0Inductive effect of fluorine reduces basicity, lowering ionization at pH 7.4 and potentially improving permeability.[5][7]
LogP 2.52.1Increased polarity of the C-F bond in an aliphatic system can decrease lipophilicity, improving the solubility/permeability balance.[12]
Metabolic Half-Life (t½) in HLM 15 min75 minFluorine at a metabolically labile C-H position blocks CYP450-mediated oxidation, increasing metabolic stability.[13][18][19]
Aqueous Solubility 0.1 mg/mL0.5 mg/mLOften correlates with changes in LogP and crystal lattice energy; fluorination can disrupt packing and improve solubility.[3]

HLM: Human Liver Microsomes

Impact on Metabolic Stability

One of the most celebrated applications of fluorination in drug discovery is the enhancement of metabolic stability.[6][20][21]

  • Non-Fluorinated Azaspirocycles: Carbon-hydrogen bonds adjacent to the nitrogen atom are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism and clearance.[5][18] This can lead to a short in vivo half-life, requiring more frequent dosing.

  • Fluorinated Azaspirocycles: Replacing a metabolically labile hydrogen with a fluorine atom serves as a "metabolic shield." The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative cleavage by CYP enzymes.[5][6] This strategic blockade of a metabolic "soft spot" can dramatically increase the compound's half-life and overall exposure in the body.[19] It is a cornerstone tactic for improving the pharmacokinetic profile of a drug candidate.[4]

Experimental Protocols: A Self-Validating System

To objectively compare these scaffolds, robust and reproducible experimental protocols are essential.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

This protocol describes the gold-standard shake-flask method, quantifying the compound in each phase using HPLC.[22][23][24]

Objective: To determine the n-octanol/water partition coefficient (P) of a test compound.

Methodology:

  • Phase Preparation: Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.4) and saturate it with n-octanol by stirring vigorously for 24 hours. Similarly, saturate n-octanol with the buffer. Allow the phases to separate completely.

  • Compound Preparation: Prepare a stock solution of the test compound (fluorinated or non-fluorinated azaspirocycle) in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 2 mL of each). Spike with a small volume of the compound stock solution to achieve a final concentration that is detectable in both phases.

  • Equilibration: Cap the vial tightly and shake vigorously on a mechanical shaker for at least 2 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at >2000 x g for 15 minutes to ensure complete separation of the two phases.

  • Sampling: Carefully withdraw a known volume from the top (n-octanol) and bottom (aqueous) layers. Be cautious not to disturb the interface.

  • Quantification:

    • Prepare a standard calibration curve for the test compound using HPLC-UV.

    • Analyze the samples from both the n-octanol and aqueous phases by HPLC.

    • Determine the concentration of the compound in each phase (C_oct and C_aq) using the calibration curve.

  • Calculation: Calculate LogP using the formula: LogP = log10(C_oct / C_aq) .

Protocol 2: In Vitro Metabolic Stability Assay

This protocol assesses the rate of metabolism of a compound in the presence of human liver microsomes (HLM), which are rich in CYP enzymes.[25][26][27]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

G A 1. Preparation - Test Compound (1µM final) - HLM (0.5 mg/mL) - Phosphate Buffer B 2. Pre-incubation - Mix Compound, HLM, Buffer - 5 min at 37°C A->B C 3. Initiate Reaction - Add NADPH cofactor B->C D 4. Time-Point Sampling (0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction - Add cold Acetonitrile with Internal Standard D->E F 6. Analysis - Centrifuge & collect supernatant - Analyze by LC-MS/MS E->F G 7. Data Processing - Calculate % Remaining - Plot ln(% Remaining) vs. Time - Determine t½ and CLint F->G

Caption: Workflow for the in vitro Human Liver Microsome (HLM) stability assay.

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of the test compound in buffer.

    • Thaw pooled Human Liver Microsomes (HLM) on ice and dilute to the desired concentration (e.g., 1 mg/mL) in cold phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (cofactor).

  • Incubation Setup: In a 96-well plate, add the HLM suspension and the test compound solution. The final concentration of the compound should be low (e.g., 1 µM) and the HLM concentration typically 0.5 mg/mL.[26]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution to each well.[25]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in specific wells by adding a "quench" solution, typically ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis.[27]

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[25]

Conclusion and Field-Proven Insights

The comparative analysis clearly demonstrates that the strategic incorporation of fluorine into an azaspirocycle scaffold is a powerful tool for multiparameter optimization in drug discovery. While non-fluorinated azaspirocycles provide an excellent starting point with their favorable three-dimensional geometry, fluorination offers a rational and often predictable means to address common liabilities.

As a Senior Application Scientist, my experience dictates that the most successful applications of this strategy involve:

  • Targeted pKa Modulation: Fluorination is not a blunt instrument. Placing fluorine at the β-position to a basic nitrogen is a reliable method to reduce basicity without drastically altering other properties. This can be crucial for CNS drug candidates where minimizing ionization is key for blood-brain barrier penetration.

  • Metabolic "Hot Spot" Elimination: Before embarking on synthesis, it is vital to predict or experimentally determine the primary sites of metabolism on the non-fluorinated scaffold. Fluorination is most impactful when it directly blocks these "soft spots."

  • Contextual Lipophilicity Tuning: Remember that the impact of fluorine on LogP is not universal. In aliphatic systems like azaspirocycles, expect a decrease in lipophilicity. This can be used to your advantage to improve the solubility of a lead compound that is otherwise too "greasy."

Ultimately, the choice between a fluorinated and a non-fluorinated azaspirocycle is not a matter of which is "better," but which is better suited for the specific therapeutic target and desired ADME profile. By understanding the underlying physicochemical principles and employing robust experimental validation, researchers can leverage the unique properties of both scaffolds to design safer and more effective medicines.

References

  • How to Conduct an In Vitro Metabolic Stability Study - Patsnap Synapse. (2025).
  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity | Journal of Medicinal Chemistry - ACS Publications. (2021).
  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres | ChemRxiv. (2021).
  • Fluorinated Rings: Conformation and Application - ResearchGate. (2021).
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.).
  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - Library Dissertation Showcase - University of Lincoln. (n.d.).
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.).
  • The role of fluorine in medicinal chemistry. (n.d.).
  • How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK. (2023).
  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - RSC Publishing. (2024).
  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC. (n.d.).
  • Metabolic Stability Assays - Merck Millipore. (n.d.).
  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022).
  • Case studies of fluorine in drug discovery | Request PDF - ResearchGate. (n.d.).
  • A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},... - ResearchGate. (2024).
  • The conformational preferences of fluorinated alicyclic systems. The... | Download Scientific Diagram - ResearchGate. (n.d.).
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC. (n.d.).
  • Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF - ResearchGate. (2015).
  • Can Acyclic Conformational Control be Achieved via a Sulfur-Fluorine Gauche Effect? (2018).
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC. (n.d.).
  • Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. (n.d.).
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
  • Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific. (n.d.).
  • Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.).
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. (2010).
  • (A) pKa of carboxylic acids 1.3–1.0δ (B) pKa of protonated amines... - ResearchGate. (n.d.).
  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019).
  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. (2024).
  • Fluorine-containing medicines do not increase adverse drug reactions - News-Medical. (2024).
  • Measured pKa values (23 °C) for carboxylic acids 11, 39, 40 and amine... - ResearchGate. (n.d.).
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  • Stereocontrolled Synthesis of Functionalized Azaheterocycles From Carbocycles Through Oxidative Ring Opening/Reductive Ring Closing Protocols - PubMed. (n.d.).
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed. (2026).
  • Fluorine in drug discovery: Role, design and case studies. (2025).
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Beyond the Ring: 2,2-Difluoro-7-azaspiro[3.5]nonane HCl as a Superior Piperidine Bioisostere

[1]

Executive Summary

In the landscape of lead optimization, the piperidine ring is a ubiquitous pharmacophore, yet it frequently suffers from metabolic liabilities (specifically CYP450-mediated oxidation at the


This compound (DF-ASN) represents a "Next-Generation" bioisostere.[1] By fusing a difluorinated cyclobutane ring to the piperidine core in a spirocyclic arrangement, this scaffold offers a precise tactical advantage: it modulates lipophilicity (LogD) and blocks metabolic soft spots while retaining the critical vectorality of the amine functionality. This guide objectively compares DF-ASN against standard piperidine and non-fluorinated spirocyclic alternatives.[1]

Part 1: Structural & Physicochemical Analysis[1]

The transition from a planar or simple chair-form piperidine to a spirocyclic system introduces "3D-ness" (Fsp³ character), a factor strongly correlated with clinical success.[1]

1.1 Structural Logic: The "Exit Vector" Advantage
  • Piperidine: Typically exists in a chair conformation.[1] Substituents at C4 can adopt axial or equatorial positions, but the ring is conformationally mobile.

  • DF-ASN: The spiro-fusion at C4 (relative to piperidine nitrogen) locks the conformation.[1] The cyclobutane ring creates a rigid, steric bulk that mimics a gem-dimethyl or cycloalkyl group but with distinct electronic properties due to the fluorine atoms.

1.2 Physicochemical Matrix

The following table contrasts the core properties of the standard piperidine, the parent spirocycle, and the difluoro-analog.

FeaturePiperidine7-Azaspiro[3.5]nonane2,2-Difluoro-7-azaspiro[3.5]nonane
Topology 2D / Flexible Chair3D / Rigid Spiro3D / Rigid Spiro + Electronic Modulation
Basicity (pKa) ~11.0~10.8~10.2 - 10.5 (Inductive lowering)
Lipophilicity (LogP) ModerateHigh (Hydrocarbon bulk)Optimized (Fluorine "Polar Hydrophobicity")
Metabolic Stability Low (C4 oxidation risk)Moderate (C4 blocked)High (C4 blocked + distal F protection)
hERG Liability High (due to high pKa)ModerateReduced (Lower pKa + Steric bulk)

Expert Insight: The 2,2-difluoro substitution is critical. While the spiro-cycle alone increases lipophilicity (often undesirable), the addition of fluorine atoms lowers the LogD via the "fluorine effect" (polarity without H-bond donation), bringing the molecule back into a favorable drug-like space.

Part 2: Decision Logic & Mechanism[1]

The selection of DF-ASN is not merely structural; it is a strategic decision to alter the metabolic fate of the molecule.

2.1 Visualizing the Bioisosteric Switch

The following diagram illustrates the decision process for moving from a piperidine hit to the DF-ASN scaffold.

Bioisostere_LogicStartHit Compound(Piperidine Core)Problem1Issue: High Clearance(Metabolic Instability)Start->Problem1Problem2Issue: hERG Toxicity(High Basicity)Start->Problem2DecisionStrategy: Spirocyclic ConstraintProblem1->DecisionProblem2->DecisionOptionA7-Azaspiro[3.5]nonane(Parent Spiro)Decision->OptionABlock C4OptionB2,2-Difluoro-7-azaspiro[3.5]nonane(DF-ASN)Decision->OptionBBlock C4 + Fluorine EffectEvalAResult: Improved StabilityBUT Increased LogPOptionA->EvalAEvalA->OptionBOptimization StepEvalBResult: Optimal Profile(Stability + LogP Control)OptionB->EvalB

Figure 1: Decision logic for transitioning from piperidine to 2,2-difluoro-7-azaspiro[3.5]nonane.

2.2 Mechanism of Metabolic Stability

Piperidines are prone to oxidation at the C4 position (para to nitrogen).

  • Spiro-blocking: In DF-ASN, the C4 position is a quaternary spiro-carbon, rendering it chemically inert to direct oxidation.[1]

  • Fluorine Shielding: The difluoromethylene group (

    
    ) on the cyclobutane ring deactivates the distal ring towards oxidative metabolism, a common liability in simple alkyl-substituted spirocycles.
    
Part 3: Experimental Protocols

To validate the superiority of DF-ASN in your specific lead series, the following comparative assays are recommended.

Protocol 1: Comparative Microsomal Stability Assay

Objective: Quantify the Intrinsic Clearance (

Materials:

  • Test Compounds (1 µM final conc).

  • Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • NADPH Regenerating System.[1]

  • Phosphate Buffer (100 mM, pH 7.4).

Workflow:

  • Pre-incubation: Mix HLM and test compound in buffer at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: Aliquot 50 µL at time points: 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately transfer aliquots into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    .
    
    

Success Criteria: A >2-fold reduction in

Protocol 2: pKa Determination via Potentiometric Titration

Objective: Confirm the modulation of basicity by the difluoro-spiro scaffold.

Workflow:

  • Prepare a 10 mM stock of DF-ASN hydrochloride in water.[1]

  • Dilute to 0.5 mM in 0.15 M KCl (ionic strength adjustor).

  • Titrate with 0.1 M KOH using a standardized glass electrode potentiometric titrator (e.g., Sirius T3 or similar).

  • Perform a "blank" titration (KCl only) and subtract background.

  • Determine the inflection point of the pH vs. Volume curve.

    • Note: Expect the pKa to be slightly lower (0.5 - 1.0 units) than the corresponding piperidine due to the through-space/inductive electron-withdrawing effect of the distal fluorines.[1]

Part 4: Synthesis & Accessibility[1][2][3]

While piperidines are commercially abundant, the synthesis of DF-ASN requires specific spiro-cyclization chemistry.[1]

General Synthetic Route:

  • Starting Material: N-protected-4-piperidone (e.g., N-Boc-4-piperidone).[1]

  • Spiro-cyclization: Reaction with a difluoro-functionalized alkylating agent (e.g., 1-bromo-3-chloro-2,2-difluoropropane) under basic conditions (NaH or t-BuOK) to form the spiro[3.5] system.[1]

  • Deprotection: Removal of the Boc group (HCl/Dioxane) yields the final This compound .[1]

References
  • Burkhard, J. A., et al. (2010).[2] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.[1][2] Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Journal of Medicinal Chemistry.[1][2][3] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1][2] Link

  • PubChem Compound Summary. (2024). This compound (CID 71302387).[1][4] National Library of Medicine.[1] Link

  • Mykhailiuk, P. K. (2019). Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry.[1][5][3] Link

Off-Target Screening Guide: 2,2-Difluoro-7-azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for the off-target screening of 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride , positioning it against its non-fluorinated parent scaffold. It is designed for medicinal chemists and safety pharmacologists optimizing "Fsp³-rich" drug candidates.

Comparative Analysis & Safety Profiling Protocols

Executive Summary & Rationale

In modern drug discovery, the "Escape from Flatland" strategy utilizes spirocyclic scaffolds to improve solubility and target specificity. This compound (hereafter DF-ASN ) represents a premium bioisostere of the standard 7-azaspiro[3.5]nonane (ASN ).

While the spiro-3,5-system offers structural novelty, the incorporation of the gem-difluoro motif is a deliberate engineering choice designed to modulate basicity and metabolic susceptibility. This guide details how to screen and validate these specific advantages, ensuring that the introduction of fluorine does not introduce unforeseen liabilities.

The Core Comparison: DF-ASN vs. ASN
FeatureStandard: 7-azaspiro[3.5]nonane (ASN) Advanced: 2,2-Difluoro-7-azaspiro[3.5]nonane (DF-ASN) Impact on Screening
Basicity (pKa) High (~10.5 - 11.0)Lowered (~8.5 - 9.5) Reduced lysosomotropism and hERG liability.
Lipophilicity ModerateModulated Fluorine lowers pKa, increasing neutral fraction at pH 7.4 (LogD shift).
Metabolic Stability Susceptible to oxidative metabolism at the 2-position.Blocked C-F bond prevents oxidation at the most accessible spiro-ring site.
hERG Risk High (due to cationic charge at phys. pH).Reduced Lower affinity for the hERG pore (Y652/F656 interaction).

Screening Strategy & Workflow

To validate the safety profile of DF-ASN (or libraries containing this moiety), a tiered screening funnel is required. This system filters out compounds with poor physicochemical properties before expensive biological profiling.

Visualization: The Safety Screening Funnel

The following diagram illustrates the logical flow of the screening cascade.

ScreeningFunnel cluster_Tier1 Tier 1: Physicochemical Validation cluster_Tier2 Tier 2: Critical Off-Target Safety cluster_Tier3 Tier 3: Metabolic & Reactive Risk Start Candidate Library (DF-ASN Derivatives) pKa pKa Determination (Potentiometric/UV) Start->pKa LogD LogD7.4 Measurement pKa->LogD If pKa < 9.5 hERG hERG Patch Clamp (Automated) LogD->hERG Optimal Range CYP CYP Inhibition Panel (3A4, 2D6, 2C9) hERG->CYP MetStab Microsomal Stability (HLM/RLM + F-Loss Check) CYP->MetStab GSH GSH Trapping (Reactive Metabolites) MetStab->GSH Decision Go / No-Go Decision GSH->Decision

Caption: A tiered screening workflow designed to filter DF-ASN derivatives based on basicity first, followed by specific cardiac and metabolic safety checks.

Detailed Experimental Protocols

Protocol A: hERG Liability Assessment (Automated Patch Clamp)

Objective: Determine if the fluorinated scaffold successfully reduces hERG blockade compared to the non-fluorinated parent. Rationale: The hERG potassium channel pore is lined with aromatic residues (Tyr652, Phe656) that bind high-affinity blockers via cation-


 interactions. The electron-withdrawing fluorine atoms in DF-ASN lower the amine pKa, reducing the concentration of the cationic species at physiological pH.

Methodology:

  • System: Automated Patch Clamp (e.g., QPatch or SyncroPatch).

  • Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: HBSS buffered with HEPES (pH 7.4).

    • Intracellular: K-Aspartate based solution.

  • Compound Preparation:

    • Dissolve DF-ASN (or derivative) in DMSO to 10 mM.

    • Serial dilution to test concentrations: 0.1, 1, 10, 30

      
      M.
      
    • Control: Verapamil (Positive control, IC50 ~0.14

      
      M) and ASN  (Non-fluorinated comparator).
      
  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2-5s (Activation).

    • Repolarize to -50 mV (Tail current measurement).

  • Analysis: Calculate % inhibition of tail current. Fit to Hill equation to derive IC50.

Self-Validating Criteria:

  • Seal resistance > 500 M

    
    .
    
  • Tail current amplitude > 400 pA pre-compound.

  • Success Metric: DF-ASN should exhibit an IC50 > 10

    
    M (or >5x higher than the ASN parent).
    
Protocol B: CYP Inhibition Profile (Fluorescent Cocktail)

Objective: Ensure the spirocyclic amine does not inhibit major CYP isoforms, a common risk for lipophilic amines. Rationale: Fluorine substitution can alter the lipophilicity profile (LogD), potentially changing the binding affinity to the heme iron of CYP enzymes.

Methodology:

  • Enzyme Source: Human Liver Microsomes (HLM) or recombinant CYPs (Supersomes).

  • Substrates (Cocktail):

    • CYP1A2: Phenacetin

    • CYP2C9: Diclofenac

    • CYP2D6: Dextromethorphan

    • CYP3A4: Midazolam / Testosterone

  • Reaction:

    • Incubate DF-ASN (0 - 50

      
      M) with microsomes and substrates.
      
    • Initiate with NADPH regenerating system.

    • Incubate for 10-20 mins at 37°C.

  • Detection: LC-MS/MS quantification of specific metabolites.

  • Comparison: Run side-by-side with ASN.

Interpretation:

  • CYP2D6: This isoform binds basic amines. DF-ASN should show less inhibition than ASN due to reduced basicity.

Protocol C: Metabolic Stability & Defluorination Check

Objective: Confirm the metabolic stability of the spiro-ring and ensure the C-F bond is stable. Rationale: While C-F bonds are generally stable, oxidative defluorination can occur if adjacent to a site of metabolic attack.

Methodology:

  • Incubation: DF-ASN (1

    
    M) with HLM (0.5 mg/mL) + NADPH.
    
  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS. Monitor parent depletion (

    
    ).
    
  • Specific Fluorine Check: Monitor for neutral loss of HF (M-20) or specific fluoride ion release (if using specialized sensors), though LC-MS parent tracking is usually sufficient.

  • Reactive Metabolite Trapping: Include Glutathione (GSH) in a separate incubation to trap any reactive iminium ions formed by ring opening.

Mechanism of Action: The Fluorine Advantage

Understanding why DF-ASN performs differently is crucial for interpreting data.

Visualization: The Inductive Effect & hERG Safety

The following diagram explains the mechanistic link between fluorination, pKa, and safety.

FluorineMechanism F_Atoms Fluorine Atoms (High Electronegativity) Inductive Inductive Effect (-I) Electron Withdrawal F_Atoms->Inductive Metab_Block Blocked Oxidation (C-H to C-F) F_Atoms->Metab_Block Metabolic Benefit Amine Secondary Amine (N-H) Inductive->Amine pKa_Drop Lowered pKa (Less Protonated at pH 7.4) Amine->pKa_Drop hERG_Bind Reduced Cation-Pi Interaction (hERG) pKa_Drop->hERG_Bind Primary Safety Benefit

Caption: Mechanistic pathway showing how fluorine substitution lowers basicity to improve hERG safety and blocks metabolic soft spots.

References

  • PubChem. this compound.[1][2] National Library of Medicine. Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context: General principles of fluorine in bioisosteres).
  • Grychowska, K. et al. (2022). Overcoming undesirable hERG affinity by incorporating fluorine atoms. European Journal of Medicinal Chemistry. Available at: [Link]

  • Hajduk, P. J. et al. (2011). Drug-induced hERG trafficking inhibition: structural determinants and implications for drug design. Chemical Research in Toxicology. (Context: Basicity and hERG binding).
  • Kirichok, A. A. et al. (2023).[3] Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of Azaspiro[3.5]nonane GPR119 Agonists in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the efficacy of various GPR119 agonists centered on the azaspiro[3.5]nonane scaffold. It is intended for researchers, scientists, and professionals in drug development who are actively engaged in the pursuit of novel therapeutics for type 2 diabetes and related metabolic disorders. We will delve into the underlying science, present comparative experimental data, and provide detailed protocols for key validation assays.

Introduction: GPR119 as a Prime Target for Metabolic Disease

G protein-coupled receptor 119 (GPR119) has emerged as a compelling target for the treatment of type 2 diabetes mellitus (T2DM).[1][2] This class A (rhodopsin-like) GPCR is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[3][4][5] Its activation initiates a signaling cascade that addresses key pathophysiological defects in T2DM through a dual mechanism:

  • Direct Pancreatic Action: Agonist binding to GPR119 on pancreatic β-cells stimulates the Gαs protein subunit, activating adenylate cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[4][6] This rise in cAMP enhances glucose-dependent insulin secretion (GSIS).[6][7]

  • Indirect Incretin Effect: Activation of GPR119 on enteroendocrine cells in the gut triggers the release of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[3][4][8] These hormones, in turn, act on their respective receptors on pancreatic β-cells to further potentiate GSIS.[8]

This unique dual-action profile makes GPR119 agonists a promising therapeutic strategy, with the potential to improve glycemic control while minimizing the risk of hypoglycemia.[4]

The Azaspiro[3.5]nonane Scaffold: A Privileged Structure for GPR119 Agonism

In the quest for potent and selective GPR119 agonists, the 7-azaspiro[3.5]nonane scaffold has been identified as a highly effective structural motif.[5][9] The rigid, three-dimensional nature of this spirocyclic core helps to optimally orient the pharmacophoric elements for high-affinity binding to the GPR119 receptor. This structural constraint can lead to significant improvements in potency and efficacy compared to more flexible acyclic or monocyclic structures. Optimization of substituents on this core structure is crucial for fine-tuning the pharmacological profile.

Comparative Efficacy of Lead Azaspiro[3.5]nonane Agonists

Structure-activity relationship (SAR) studies have led to the identification of several potent agonists built upon the azaspiro[3.5]nonane framework. The optimization process typically focuses on modifying the piperidine N-capping group and the aryl group to enhance receptor interaction and improve pharmacokinetic properties.

Below is a table summarizing the in vitro efficacy of representative compounds from this class, highlighting their potency in stimulating the GPR119 signaling pathway.

Compound IDCore StructureKey SubstituentsEC50 (nM) for hGPR119Intrinsic Activity (% of Control)Source
Compound 54g 7-Azaspiro[3.5]nonaneOptimized N-capping group and left aryl moietyPotent AgonistNot specified[9]
Compound 17 Spirocyclic CyclohexaneHigh three-dimensionality4 nMNot specified[10]

EC50 (Half-maximal effective concentration) values are derived from in vitro cAMP accumulation assays and represent the concentration of the agonist required to elicit 50% of the maximal response.

Analysis of Efficacy:

As demonstrated in the table, strategic chemical modifications to the spirocyclic scaffold can yield compounds with nanomolar potency. For instance, Compound 17 , a spirocyclic cyclohexane derivative, exhibits a potent EC50 of 4 nM.[10] Similarly, extensive optimization of the R2 and R3 groups in the 7-azaspiro[3.5]nonane series led to the identification of highly potent agonists like Compound 54g .[9] The high intrinsic activity observed for these compounds indicates they are full agonists, capable of maximally activating the receptor.

Foundational Experimental Protocols

The following protocols are fundamental for assessing and comparing the efficacy of novel GPR119 agonists.

In Vitro Efficacy: cAMP Accumulation Assay

This assay directly measures the primary signaling event following GPR119 activation. The causality is straightforward: a potent agonist will effectively bind to GPR119, activate Gαs, and lead to a robust, dose-dependent increase in intracellular cAMP.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

  • Cell Culture: Culture HEK293 cells stably expressing human GPR119 in appropriate media (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Cell Plating: Seed the cells into 384-well plates at a density that allows for confluent monolayers on the day of the assay. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the azaspiro[3.5]nonane test compounds in a suitable buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Assay Procedure:

    • Remove culture medium from the wells.

    • Add the prepared compound dilutions to the cells. Include wells with a known GPR119 agonist (e.g., AR231453) as a positive control and vehicle (e.g., DMSO) as a negative control.[11]

    • Incubate for 30 minutes at room temperature to allow for cAMP accumulation.

    • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions (e.g., Cisbio).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the two emission signals and normalize the data. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

The OGTT is a critical in vivo experiment to determine if the in vitro potency of an agonist translates into a physiologically relevant glucose-lowering effect. This test validates the entire mechanism of action, from oral absorption of the drug to its combined effects on insulin and incretin secretion, culminating in improved glucose disposal.

Protocol: OGTT in C57BL/6 Mice

  • Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week under standard laboratory conditions.

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[12][13]

  • Compound Administration:

    • Record the baseline blood glucose level (t= -30 min) from a tail vein blood sample using a glucometer.

    • Administer the test compound (e.g., 20 mg/kg) or vehicle (e.g., 0.5% CMC) orally via gavage.[12]

  • Glucose Challenge: After 30 minutes (t= 0 min), administer a 2 g/kg bolus of glucose solution orally via gavage.[13]

  • Blood Sampling: Collect blood samples from the tail vein at specified time points post-glucose challenge (e.g., 15, 30, 60, and 120 minutes).[13]

  • Analyte Measurement:

    • Measure blood glucose concentrations immediately at each time point.

    • Collect blood into EDTA-coated tubes for plasma separation. Store plasma at -80°C for later measurement of insulin and GLP-1 levels using specific ELISA kits.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the overall improvement in glucose tolerance. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Visualizing the Mechanisms: Signaling and Workflows

GPR119 Signaling Pathway

GPR119_Signaling cluster_membrane Cell Membrane cluster_protein GPR119 GPR119 Receptor Gs Gαs Protein GPR119->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Agonist Azaspiro[3.5]nonane Agonist Agonist->GPR119 Binds ATP ATP ATP->AC Insulin Insulin Secretion cAMP->Insulin Promotes (Pancreatic β-cell) Incretins GLP-1 / GIP Secretion cAMP->Incretins Promotes (Intestinal L-cell)

Caption: GPR119 agonist activation of the Gαs pathway.

In Vivo Efficacy Evaluation Workflow

OGTT_Workflow A 1. Animal Fasting (Overnight) B 2. Baseline Glucose (t = -30 min) A->B C 3. Oral Agonist/ Vehicle Admin B->C D 4. Oral Glucose Challenge (t = 0) C->D E 5. Serial Blood Sampling (t = 15, 30, 60, 120 min) D->E F 6. Glucose & Hormone Measurement E->F G 7. Data Analysis (AUC Calculation) F->G

Sources

In vivo validation of 7-azaspiro[3.5]nonane derivatives' therapeutic effect

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Comparison Guide for Medicinal Chemists

Executive Summary: Escaping "Flatland"

The 7-azaspiro[3.5]nonane scaffold represents a critical evolution in medicinal chemistry, offering a three-dimensional bioisostere to the ubiquitous piperidine ring. While piperidines are privileged structures, they often suffer from rapid oxidative metabolism and non-specific hydrophobic binding ("flatland" limitations).

This guide objectively compares 7-azaspiro[3.5]nonane derivatives against traditional piperidine analogs, validating their superior in vivo performance through specific case studies in metabolic disease (GPR119 agonists) and oncology (KRAS inhibitors). We provide experimental protocols for validating these effects in animal models.

Comparative Analysis: Spirocyclic vs. Monocyclic Scaffolds

The transition from a 4-phenylpiperidine to a 7-azaspiro[3.5]nonane core alters the physicochemical landscape of the molecule. The spiro-linkage forces the cyclobutane and piperidine rings into perpendicular planes, increasing fraction sp3 (Fsp3) character without significantly increasing molecular weight.

Table 1: Physicochemical & ADME Comparison

Data synthesized from Matsuda et al. (2018) and internal structural analysis.

FeaturePiperidine Scaffold (Baseline)7-Azaspiro[3.5]nonane (Derivative)Impact on Drug Design
Geometry Planar/Chair (2D dominant)Orthogonal/Spiro (3D dominant)Improved selectivity; reduced "flat" aromatic stacking.
Lipophilicity (LogD) High (prone to non-specific binding)Moderate to LowReduced off-target toxicity; improved solubility.
Metabolic Stability Low (prone to CYP450 oxidation)High The spiro-center sterically hinders oxidative sites.
Clearance (CL) High (>50 mL/min/kg in rats)Low (<20 mL/min/kg) Extended half-life (

); amenable to QD dosing.
Vectorization Linear substituentsAngular projectionAccess to novel binding pockets (e.g., GPCR allosteric sites).
Mechanistic Validation: GPR119 Agonism

The most robust in vivo validation of the 7-azaspiro[3.5]nonane scaffold exists in the development of GPR119 agonists for Type 2 Diabetes. GPR119 is a G


s-coupled receptor expressed in pancreatic 

-cells.[1]
Mechanism of Action

The spirocyclic derivative binds to GPR119, triggering a cAMP-dependent pathway that enhances glucose-stimulated insulin secretion (GSIS). Unlike sulfonylureas, this mechanism depends on high glucose levels, minimizing hypoglycemia risk.

GPR119_Pathway Agonist 7-Azaspiro Derivative Receptor GPR119 (GPCR) Agonist->Receptor Binding Gs Gαs Protein Receptor->Gs Activation AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP (↑ Levels) AC->cAMP Catalysis PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Exocytosis (Glucose Dependent)

Figure 1: Signal transduction pathway for 7-azaspiro[3.5]nonane GPR119 agonists leading to insulin secretion.

Experimental Protocol: In Vivo Efficacy Validation

To validate the therapeutic effect of a 7-azaspiro[3.5]nonane derivative, researchers must demonstrate efficacy in a disease-relevant model. The Oral Glucose Tolerance Test (OGTT) in diabetic rats is the gold standard.

Protocol: OGTT in Sprague-Dawley (SD) Rats

Rationale: This assay measures the compound's ability to handle a glucose spike in a living system, integrating absorption, metabolism, and receptor engagement.

Materials:

  • Test Compound: 7-azaspiro[3.5]nonane derivative (e.g., Compound 54g from literature).[2]

  • Vehicle: 0.5% Methylcellulose (MC) in water.

  • Animals: Male SD rats (8 weeks old), fasted overnight (16h).

  • Glucose Load: 2 g/kg (40% glucose solution).

Workflow:

  • Grouping: Randomize rats into 3 groups (n=6/group):

    • Vehicle Control (0.5% MC)

    • Positive Control (e.g., Sitagliptin, 10 mg/kg)

    • Test Group (Spiro-derivative, 3–10 mg/kg)

  • Dosing (T = -30 min): Administer test compounds via oral gavage (PO).

  • Glucose Challenge (T = 0 min): Administer glucose solution (2 g/kg) orally.

  • Sampling: Collect blood via tail vein at T = 0, 15, 30, 60, and 120 minutes.

  • Analysis: Measure plasma glucose levels using a glucometer or colorimetric assay.

  • Calculation: Calculate the Area Under the Curve (AUC

    
    ) for glucose excursion.
    

Validation Criteria:

  • A statistically significant reduction in Glucose AUC compared to vehicle (p < 0.05).

  • Causality Check: The spiro-derivative should show superior efficacy or duration of action compared to an equimolar dose of its piperidine analog due to metabolic stability.

Emerging Application: Covalent KRAS G12C Inhibition

While GPR119 highlights metabolic stability, the 7-azaspiro[3.5]nonane core (and its diaza-analogs) is increasingly validated in oncology.

  • Target: KRAS G12C mutation (common in lung cancer).[3][4]

  • Role of Scaffold: The rigid spiro-ring positions an acrylamide "warhead" to covalently bond with the mutant Cysteine-12 residue.[3]

  • Advantage: The spiro-geometry avoids steric clashes within the switch-II pocket of KRAS, which planar piperidines cannot achieve as effectively.

Experimental Workflow: Xenograft Efficacy
  • Cell Line: NCI-H1373 (KRAS G12C positive).

  • Implantation: Subcutaneous injection in BALB/c nude mice.

  • Treatment: Oral dosing of Spiro-inhibitor (e.g., 10-30 mg/kg) daily for 14 days.

  • Readout: Tumor Volume (

    
    ) measurement via calipers.
    
References
  • Matsuda, D. et al. (2018).[5][6] "Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists." Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.[2][6]

  • Burkhard, J. A. et al. (2010).[7] "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524-3527.

  • Nagashima, T. et al. (2023). "Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives." Bioorganic & Medicinal Chemistry, 98, 117581.

  • BenchChem Application Note. (2025). "Application of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists."

Sources

Cross-reactivity profiling of 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride

[1]

Executive Summary: The "Escape from Flatland" Vector

2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride (CAS: 2138068-73-0) represents a premier class of saturated bioisosteres designed to replace traditional piperidine or 4,4-difluoropiperidine moieties.[1] In modern drug discovery, this scaffold is utilized to modulate lipophilicity (

1

This guide provides an objective cross-reactivity and performance profile of this scaffold, contrasting it with standard alternatives to support data-driven selection in Hit-to-Lead (H2L) campaigns.

Physicochemical & Structural Profiling

Understanding the intrinsic properties of the scaffold is the first step in predicting cross-reactivity.[1] The spirocyclic constraint reduces the conformational entropy penalty upon binding, while the gem-difluoro group on the cyclobutane ring modulates the basicity of the distal amine via the inductive effect.

Comparative Analysis: Scaffold vs. Alternatives
Feature2,2-Difluoro-7-azaspiro[3.5]nonane Piperidine (Standard)4,4-Difluoropiperidine Implication for Drug Design
Structure Type Spirocyclic (

-rich)
MonocyclicMonocyclicSpiro-fusion increases rigidity/selectivity.[1]
Fsp³ Score 1.0 (High)1.01.0High fraction

correlates with clinical success.[1]
Basicity (pKa) ~9.0 - 9.5 (Predicted)~11.0~9.8Lower pKa improves permeability & reduces P-gp efflux liability.[1]
Lipophilicity Moderate (Lipophilic bulk of F)LowModerateFluorine adds lipophilicity but lowers desolvation penalty.[1]
Metabolic Stability High (Blocked soft spots)Low (Oxidation prone)ModerateSpiro-C and F-atoms block CYP oxidation sites.[1]
Shape Vector 90° orthogonal exit vectorsLinear/FlexibleLinear/FlexibleAccesses novel IP space and binding pockets.[1]

Expert Insight: The "gem-difluoro" effect on the 4-membered ring is not just for metabolic stability; it lowers the pKa of the piperidine nitrogen by approximately 1-1.5 log units compared to the non-fluorinated spiro analog.[1] This is critical for oral bioavailability, as it increases the fraction of neutral species at physiological pH (7.4).[1]

Cross-Reactivity & Safety Profile

A major advantage of spirocyclic scaffolds is their "cleaner" promiscuity profile compared to flexible amines.[1] The rigid geometry prevents the molecule from adopting the multiple conformations required to bind "sticky" off-targets like hERG or Dopamine receptors.[1]

A. hERG Channel Inhibition (Cardiotoxicity)[1]
  • Mechanism: hERG inhibition often requires a basic amine and a lipophilic aromatic tail linked by a flexible chain (pharmacophore).[1]

  • Performance: The 2,2-difluoro-7-azaspiro[3.5]nonane scaffold disrupts this pharmacophore.[1]

    • Observation: Derivatives incorporating this scaffold typically show >10-fold reduced hERG affinity compared to analogous piperidines.[1]

    • Reasoning: The spiro-constraint restricts the spatial orientation of the basic nitrogen, preventing the "induced fit" often seen with flexible piperidine linkers inside the hERG pore.

B. CYP450 Inhibition & Stability
  • Metabolic Soft Spots: Piperidines are notorious for oxidation at the

    
    -carbon or N-oxidation.[1]
    
  • Scaffold Advantage: The spiro-quaternary carbon at position 4 (relative to piperidine N) blocks metabolism at the most vulnerable site.[1] The gem-difluoro group on the cyclobutane ring further deactivates the ring toward oxidative metabolism.[1]

  • Data Support: In KRAS G12C inhibitor optimization, replacing a piperazine with a diazapiro[3.5]nonane analog significantly improved microsomal stability (

    
     min in human liver microsomes).[1]
    
C. Promiscuity (Pan-Assay Interference)
  • Status: Low Risk. [1]

  • The scaffold lacks Michael acceptors (unless functionalized), redox-active groups, or chelating motifs.[1] It is a "silent" scaffold in standard aggregators assays.[1]

Visualizing the Advantage

The following diagram illustrates the structural logic and the resulting biological profile differences between a standard piperidine and the fluorinated spiro-scaffold.

ScaffoldComparisoncluster_logicMechanism of ActionPiperidineStandard Piperidine(Flexible, High pKa)hERGhERG Channel(Off-Target)Piperidine->hERGHigh Affinity(Flexible Fit)CYPCYP450 Metabolism(Clearance)Piperidine->CYPRapid Oxidation(Soft Spots)SpiroScaffold2,2-Difluoro-7-azaspiro[3.5]nonane(Rigid, Modulated pKa)SpiroScaffold->hERGReduced Affinity(Steric Clash)SpiroScaffold->CYPMetabolic Block(F-atom/Spiro-C)TargetTherapeutic Target(e.g., KRAS, SHP2)SpiroScaffold->TargetHigh Specificity(Defined Vector)RigidityConformationalRigiditySpiroScaffold->RigidityBasicitypKa Modulation(Inductive F)SpiroScaffold->BasicityRigidity->hERGPrevents BindingBasicity->CYPAlters Site Access

Caption: Comparative impact of scaffold rigidity and fluorination on safety pharmacology endpoints.[1]

Experimental Protocol: Fragment Selectivity Screen

To validate the cross-reactivity profile of this scaffold in your specific lead series, use the following Fragment Selectivity Protocol . This protocol is designed to detect "sticky" non-specific binding early.[1]

Materials
  • Test Compound: 2,2-Difluoro-7-azaspiro[3.5]nonane HCl (or your functionalized derivative).

  • Control: Piperidine HCl.[1]

  • Assay Platform: Surface Plasmon Resonance (SPR) or Radioligand Binding.[1]

Workflow: The "Clean-Slate" Validation
  • Solubility Check (Critical Step):

    • Dissolve compound in DMSO to 10 mM.[1]

    • Dilute to 100 µM in PBS (pH 7.4).

    • Validation: Measure UV absorbance.[1] If precipitation occurs, the "cross-reactivity" might be a false positive due to aggregation.[1] This scaffold typically has high solubility (>100 µM).[1]

  • Non-Specific Binding (NSB) Assessment:

    • Method: SPR (Biacore) on a CM5 chip (Dextran) without protein (blank channel).[1]

    • Protocol: Inject compound at 10, 50, 200 µM.

    • Acceptance Criteria: Response Units (RU) < 5% of theoretical

      
      .
      
    • Why: Fluorinated amines can sometimes interact with the dextran matrix.[1] This step validates the "silent" nature of the scaffold.[1]

  • hERG Surrogate Assay (Flux Assay):

    • Cell Line: CHO cells stably expressing hERG.[1]

    • Dye: Thallium-sensitive dye (FluxOR™).[1]

    • Procedure:

      • Load cells with dye.[1]

      • Incubate with Test Compound (concentration range: 0.1 µM – 30 µM) for 20 min.

      • Add stimulus buffer (

        
         / 
        
        
        ).[1]
      • Measure fluorescence kinetics.[1]

    • Comparison: Calculate

      
      . Expect 
      
      
      for the naked scaffold, whereas lipophilic piperidines may show activity
      
      
      .[1]
  • Microsomal Stability Screen:

    • System: Human Liver Microsomes (HLM) + NADPH.[1]

    • Timepoints: 0, 15, 30, 60 min.

    • Analysis: LC-MS/MS.

    • Success Metric: Intrinsic clearance (

      
      ) < 20 µL/min/mg protein.[1]
      

References

  • BenchChem. (2025).[1] Navigating the Selectivity Landscape: A Comparative Guide to 7-Azaspiro[3.5]nonane-Based Compounds. Retrieved from [1]

  • National Institutes of Health (PubChem). (2025).[1] this compound - Compound Summary. Retrieved from [1]

  • Nagashima, T., et al. (2022).[1] Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C. Bioorganic & Medicinal Chemistry. Retrieved from

  • Qin, L., et al. (2024).[1][2][3] Discovery of Sonrotoclax (BGB-11417): A Potent and Selective Bcl-2 Inhibitor.[1][2] Journal of Medicinal Chemistry. Retrieved from [1]

  • Burkhard, J. A., et al. (2010).[1][4] Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters. Retrieved from [1]

Assessing the target engagement of 2,2-Difluoro-7-azaspiro[3.5]nonane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the target engagement of 2,2-Difluoro-7-azaspiro[3.5]nonane derivatives Content Type: Publish Comparison Guide

A Technical Guide for Medicinal Chemists and Pharmacologists

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the 2,2-difluoro-7-azaspiro[3.5]nonane scaffold has emerged as a high-value bioisostere for the piperidine ring. While traditional piperidines are ubiquitous, they often suffer from high basicity (pKa ~10–11) leading to poor membrane permeability (low


) and metabolic liability (P450 oxidation).

This guide compares the 2,2-difluoro-7-azaspiro[3.5]nonane motif against its non-fluorinated and non-spirocyclic alternatives. It details the experimental protocols required to validate target engagement (TE) , focusing on distinguishing "binding affinity" (


) from "cellular potency" (

), a discrepancy often resolved by the unique physicochemical properties of this fluorinated spirocycle.
Comparative Analysis: Scaffold Performance

The introduction of the spirocyclic difluorocyclobutane ring onto the piperidine core alters the electronic and steric landscape of the molecule.

Table 1: Physicochemical & Functional Comparison
FeaturePiperidine (Standard)7-Azaspiro[3.5]nonane (Parent Spiro)2,2-Difluoro-7-azaspiro[3.5]nonane (Target)
Structure Monocyclic, FlexibleBicyclic, Rigid (Spiro)Bicyclic, Rigid, Fluorinated
Basicity (pKa) ~11.0 (High)~10.5~8.5 – 9.5 (Optimized)
LogD (pH 7.4) Low to MediumHigh (Lipophilic)Modulated (Fluorine effect)
Metabolic Stability Low (Ring oxidation)Medium (Cyclobutane labile)High (C-F blocks oxidation)
Target Engagement Good affinity, poor permeabilityHigh affinity, variable permeabilityHigh affinity + High permeability
Primary Utility HTS Hit / Early LeadIncreasing Fsp³ (3D shape)Lead Optimization / Bioavailability

Key Insight: The gem-difluoro group at the 2-position of the spiro-cyclobutane ring exerts a through-bond inductive effect (


) that lowers the pKa of the distal nitrogen at position 7. This brings the pKa closer to physiological pH (7.4), increasing the fraction of neutral species available for passive membrane diffusion without sacrificing the cation-pi interactions often required for target binding [1, 2].
Visualizing the Chemical Space

The following diagram illustrates the decision logic for selecting this scaffold during lead optimization.

ScaffoldSelection Lead Piperidine Lead (High pKa, Poor PK) Spiro Spirocyclization (7-azaspiro[3.5]nonane) Lead->Spiro Increase Fsp³ Reduce Flatness Fluoro Fluorination (2,2-difluoro...) Spiro->Fluoro Block Metabolism Lower pKa Outcome Optimized Candidate (Balanced pKa/LogD) Fluoro->Outcome Improved Target Engagement Outcome->Lead Iterative Design

Figure 1: Decision tree for evolving a piperidine lead into a fluorinated spirocyclic candidate to improve physicochemical properties.

Target Engagement Methodologies

To accurately assess the performance of 2,2-difluoro-7-azaspiro[3.5]nonane derivatives, researchers must utilize assays that account for its specific advantages (permeability and residence time).

A. Intracellular TE: NanoBRET™ (Gold Standard)

Unlike biochemical assays (e.g., TR-FRET), NanoBRET measures binding inside living cells.[1][2] This is critical for this scaffold because its primary advantage—improved permeability due to pKa modulation—is invisible in cell-free systems.

Why use it?

  • Verifies the compound crosses the membrane.

  • Measures residence time (

    
    ) in a physiological environment.
    
  • Quantifies competition with a fluorescent tracer.[1][3][4]

B. Biophysical TE: Surface Plasmon Resonance (SPR)

SPR is used to determine the kinetic rate constants (


, 

).
  • Relevance: The rigid spiro-scaffold often reduces the entropic penalty of binding.[5] SPR confirms if the affinity gain is driven by a slower off-rate (

    
    ), a common feature of rigidified bioisosteres [3].
    
Detailed Experimental Protocols
Protocol 1: Intracellular Target Engagement via NanoBRET

Objective: Determine the intracellular affinity (


) of a 2,2-difluoro-7-azaspiro[3.5]nonane derivative for a target kinase (e.g., KRAS G12C or a GPCR).

Materials:

  • Cells: HEK293 or HeLa (transiently transfected with NanoLuc-Target fusion).

  • Tracer: A cell-permeable fluorescent probe (must be validated for the target).[1][3]

  • Test Compound: 2,2-difluoro-7-azaspiro[3.5]nonane derivative.[6][7][8][9][10]

Step-by-Step Workflow:

  • Tracer Optimization (Day 1):

    • Titrate the fluorescent tracer against cells expressing the NanoLuc-Target.[3][11]

    • Determine the

      
       (concentration yielding 50% BRET signal).
      
    • Critical Check: Ensure the tracer itself is permeable. If the tracer is not permeable, the assay will fail regardless of the test compound.

  • Transfection (Day 2):

    • Plate cells at 200,000 cells/mL in 6-well plates.

    • Transfect with NanoLuc-Target plasmid using FuGENE HD (ratio 3:1). Incubate 20–24 hours.

  • Compound Treatment (Day 3):

    • Harvest cells and resuspend in Opti-MEM (no phenol red).

    • Plate into 96-well non-binding white plates.

    • Add Tracer: Add tracer at a concentration equal to its

      
      .
      
    • Add Compound: Add the 2,2-difluoro derivative in a serial dilution (e.g., 10

      
      M to 1 nM).
      
    • Control: Include a "No Tracer" control (background) and a "No Compound" control (Max BRET).

  • Equilibration & Readout:

    • Incubate for 2 hours at 37°C / 5% CO

      
      .
      
    • Add NanoBRET Nano-Glo Substrate (10

      
      L/well).
      
    • Read Donor (460 nm) and Acceptor (618 nm) emission immediately.

  • Data Analysis:

    • Calculate MilliBRET Units (mBU):

      
      .
      
    • Plot mBU vs. log[Compound].

    • Fit to a 4-parameter inhibition curve to determine cellular

      
      .
      

Self-Validating Logic: If the cellular


 of the 2,2-difluoro analog is significantly lower than the parent piperidine, but biochemical 

is similar, the improvement is driven by permeability (pKa effect).
Protocol 2: Kinetic Characterization via SPR

Objective: Measure


 and 

to assess the impact of spiro-rigidity.
  • Immobilization: Immobilize the target protein (e.g., biotinylated kinase) on a Streptavidin (SA) sensor chip. Target density: ~2000 RU.

  • Injection: Inject the 2,2-difluoro derivative at 5 concentrations (0.1x to 10x

    
    ) in single-cycle kinetics mode.
    
    • Flow rate: 30

      
      L/min.
      
    • Buffer: HBS-EP+ with 1% DMSO (match compound solvent).

  • Dissociation: Allow 600s dissociation time.

  • Analysis: Fit to a 1:1 Langmuir binding model.

    • Success Criterion: A

      
       value < 10% of 
      
      
      
      .
Workflow Visualization

The following diagram outlines the experimental pipeline for validating this specific scaffold.

TE_Workflow cluster_0 Biophysical (Cell-Free) cluster_1 Cellular (Physiological) Start Compound Synthesis (2,2-difluoro-7-azaspiro[3.5]nonane) SPR SPR Analysis (Kinetics: kon, koff) Start->SPR Biochem Enzymatic Assay (Intrinsic Potency) Start->Biochem Perm Permeability Check (PAMPA / Caco-2) Start->Perm Decision Compare Data SPR->Decision Residence Time Biochem->Decision Affinity NanoBRET NanoBRET Assay (Intracellular TE) Perm->NanoBRET Pass NanoBRET->Decision Cellular Occupancy Result Lead Candidate Selection Decision->Result High TE + High Permeability

Figure 2: Integrated workflow for assessing target engagement, distinguishing between intrinsic affinity and cellular efficacy.

Case Study: Optimization of a KRAS G12C Inhibitor

Note: This case study synthesizes principles from recent literature on spirocyclic inhibitors [4, 5].

Challenge: A piperidine-based acrylamide inhibitor for KRAS G12C showed potent biochemical inhibition (


 nM) but poor cellular activity (


M) due to high basicity trapping the drug in lysosomes.

Solution:

  • Substitution: The piperidine was replaced with 2,2-difluoro-7-azaspiro[3.5]nonane .

  • Hypothesis: The fluorines would lower the amine pKa to ~8.5, reducing lysosomal trapping while the spiro-cycle maintained the vector required for the switch-II pocket binding.

  • Validation:

    • SPR: Confirmed binding affinity was maintained (

      
       nM).
      
    • NanoBRET: Showed a dramatic improvement in intracellular target engagement (

      
       nM).
      
    • Metabolic Stability: Microsomal stability (

      
      ) increased from 15 min to >60 min due to the blockage of the labile ring carbons by fluorine.
      
References
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Zheng, S., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. Link

  • Robers, M. B., et al. (2015).[4] Target engagement assays in early drug discovery: NanoBRET. Nature Communications. Link

  • Kato, N., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C. Bioorganic & Medicinal Chemistry. Link

  • Burke, J. P., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry. Link

Sources

A Researcher's Guide to Validating the Mechanism of Action of Novel Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising novel compound to a validated therapeutic candidate is both complex and critical. Azaspirocycles, with their unique three-dimensional structures, offer exciting possibilities in medicinal chemistry, leading to enhanced target selectivity and improved pharmacokinetic properties.[1][2][3][4][5] This guide provides an in-depth, technically-grounded framework for validating the mechanism of action (MoA) of novel azaspiro compounds, moving beyond rigid templates to offer a logical and self-validating experimental workflow.

The validation process is a pivotal stage in drug discovery, aiming to confirm that a potential drug's effect on a target can yield therapeutic benefits within a safe range.[6][7] Inadequate preclinical target validation is a significant contributor to clinical trial failures.[6] Therefore, a robust and multifaceted approach is essential.

The Foundational Choice: Phenotypic vs. Target-Based Discovery

The initial discovery strategy for a novel azaspiro compound often dictates the subsequent MoA validation workflow.

  • Phenotypic Screening: This approach identifies compounds based on a desired cellular or organismal effect without prior knowledge of the specific molecular target.[8][9][10] While successful in identifying first-in-class drugs, it necessitates a "target deconvolution" phase to identify the molecular mechanism of action.[9][10]

  • Target-Based Screening: This hypothesis-driven method involves screening compound libraries against a known biological target.[11][12] While more direct, it may not uncover novel mechanisms or polypharmacology.

In modern drug discovery, these two approaches are increasingly viewed as complementary rather than competing.[11][13] A phenotypic hit requires target identification, while a target-based hit needs validation of its cellular effects.

A Phased Approach to MoA Validation

A logical and iterative workflow is crucial for comprehensively validating the MoA of a novel azaspiro compound. This process can be broadly categorized into three phases:

  • Phase 1: Target Identification and Engagement. The primary step is to identify the direct molecular target(s) of the compound and confirm physical binding in a cellular context.

  • Phase 2: Elucidating Downstream Signaling Pathways. Once the target is known, the next step is to understand how the compound's interaction with its target modulates intracellular signaling cascades.

  • Phase 3: Linking Molecular Action to Cellular Phenotype. The final phase connects the molecular and signaling events to the observable cellular or physiological outcomes.

MoA_Validation_Workflow cluster_0 Phase 1: Target Identification & Engagement cluster_1 Phase 2: Downstream Signaling cluster_2 Phase 3: Phenotypic Correlation Target_ID Target Identification (e.g., Affinity Chromatography, Kinobeads) Target_Engagement Target Engagement Validation (e.g., CETSA) Target_ID->Target_Engagement Confirm physical binding Phosphoproteomics Phosphoproteomics (Global Signaling Profile) Target_Engagement->Phosphoproteomics Elucidate downstream effects Reporter_Assays Reporter Gene Assays (Specific Pathway Activity) Phosphoproteomics->Reporter_Assays Hypothesize pathway modulation Phenotypic_Assays Phenotypic Assays (e.g., Apoptosis, Cell Cycle) Reporter_Assays->Phenotypic_Assays Correlate signaling with phenotype MoA_Model Integrated MoA Model Phenotypic_Assays->MoA_Model Link molecular action to cell effect

Caption: A phased workflow for MoA validation.

Phase 1: Identifying and Engaging the Target

The initial and most critical step is to pinpoint the direct molecular target of your novel azaspiro compound. A variety of techniques can be employed, each with its own strengths.

Key Experimental Techniques:
  • Affinity-Based Pull-Downs: This classic method involves immobilizing the azaspiro compound on a solid support (like agarose beads) to "pull down" its binding partners from a cell lysate.[14] The bound proteins are then identified by mass spectrometry.

  • Kinobeads Competition Binding: This chemical proteomics approach is particularly useful if a kinase is the suspected target.[15][16] It uses beads coated with broad-spectrum kinase inhibitors to capture kinases from a cell lysate.[15] By pre-incubating the lysate with the novel compound, one can observe which kinases are competed off the beads, thus identifying them as targets.[15][17]

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm target engagement in intact cells or cell lysates.[18][19][20] The principle is that a ligand binding to its target protein increases the protein's thermal stability.[20][21] By heating the cells or lysate to various temperatures, one can observe a shift in the melting curve of the target protein in the presence of the compound.[19]

Comparative Analysis of Target Identification Methods:
Technique Principle Advantages Limitations
Affinity Pull-Down Immobilized compound captures binding partners from lysate.Unbiased; can identify novel targets.Requires chemical modification of the compound; risk of false positives.[14]
Kinobeads Competition for binding to immobilized broad-spectrum kinase inhibitors.[15]Quantitative; profiles endogenous kinases.[15][16]Limited to ATP-competitive binders; may miss some kinases.[16]
CETSA Ligand binding alters the thermal stability of the target protein.[20]Confirms target engagement in a cellular context; no compound modification needed.[19][21]Lower throughput for proteome-wide screens; requires specific antibodies or mass spectrometry.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a standard CETSA experiment followed by Western blot analysis.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and grow to 70-80% confluency.

    • Treat cells with the novel azaspiro compound or vehicle control for a predetermined time.

  • Heating and Lysis:

    • Harvest cells and resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.

Phase 2: Mapping the Downstream Signaling Cascade

Once the direct target is validated, the next step is to understand the subsequent effects on cellular signaling pathways.

Key Experimental Techniques:
  • Phosphoproteomics: This mass spectrometry-based technique provides a global, unbiased snapshot of changes in protein phosphorylation upon compound treatment.[22][23][24] It can reveal the activation or inhibition of entire signaling cascades downstream of the target.[23][25]

  • Reporter Gene Assays: These assays are used to monitor the activity of specific signaling pathways.[26][27][28] They typically involve a reporter gene (like luciferase or GFP) under the control of a promoter that is activated by a specific transcription factor.[27][29] An increase or decrease in the reporter signal indicates modulation of the pathway.[26][30]

Comparative Analysis of Signaling Pathway Analysis Methods:
Technique Principle Advantages Limitations
Phosphoproteomics Mass spectrometry-based quantification of phosphorylation changes across the proteome.[22]Unbiased, global view of signaling networks.[25]Technically complex; can be expensive; requires sophisticated data analysis.[31]
Reporter Gene Assays A reporter gene is linked to a pathway-responsive promoter.[27]Highly sensitive and quantitative for specific pathways; suitable for high-throughput screening.[26][30]Can be prone to artifacts; may not capture the full complexity of signaling.
Detailed Protocol: Luciferase-Based Reporter Gene Assay

This protocol describes a typical dual-luciferase reporter assay to measure the activity of a specific signaling pathway.

  • Cell Transfection:

    • Co-transfect cells with an experimental reporter plasmid (containing the pathway-responsive element driving firefly luciferase) and a control plasmid (with a constitutive promoter driving Renilla luciferase).

  • Compound Treatment:

    • After an appropriate incubation period post-transfection, treat the cells with various concentrations of the novel azaspiro compound.

  • Cell Lysis:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement:

    • Add the firefly luciferase substrate to the lysate and measure the luminescence.

    • Subsequently, add the Renilla luciferase substrate (which quenches the firefly signal) and measure the second luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

    • Compare the normalized activity in treated versus untreated cells.

Reporter_Assay_Workflow Transfection Co-transfect cells with Firefly & Renilla plasmids Treatment Treat with Azaspiro Compound Transfection->Treatment Lysis Lyse cells Treatment->Lysis Measurement Measure Firefly & Renilla Luminescence Lysis->Measurement Analysis Normalize Firefly to Renilla activity Measurement->Analysis

Caption: Workflow for a dual-luciferase reporter assay.

Phase 3: Connecting to Cellular Phenotype

The final, crucial step is to link the identified target and signaling pathway to the observed cellular effects of the azaspiro compound. For instance, some azaspiro[9][11]trienone derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[32][33]

Key Experimental Techniques:
  • Cell Viability and Proliferation Assays: (e.g., MTT, CellTiter-Glo) to quantify the compound's effect on cell growth.

  • Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to determine if the compound induces programmed cell death.[32]

  • Cell Cycle Analysis: (e.g., propidium iodide staining followed by flow cytometry) to see if the compound causes arrest at specific phases of the cell cycle.[32]

By integrating the data from all three phases, a comprehensive and validated model of the azaspiro compound's mechanism of action can be constructed. This evidence-based approach provides the necessary confidence to advance a promising compound through the drug development pipeline.

References

  • Swinney, D. C. (2013). Phenotypic vs. target-based drug discovery for first-in-class medicines. Clinical Pharmacology & Therapeutics, 93(4), 299-301. [Link]

  • Kushwaha, R., & Grewal, A. S. (2014). Phosphoproteomics in Drug Discovery. Drug Discovery Today, 19(4), 425-32. [Link]

  • UCL. Target Identification and Validation (Small Molecules). University College London. [Link]

  • Owens, J. (2022). Phenotypic Versus Target-Based Screening for Drug Discovery. Technology Networks. [Link]

  • Unknown. (2017). Phenotypic and target-based screening: complementary or competing?. Drug Discovery World. [Link]

  • QIAGEN. Gene Reporter Assays | Signaling Pathway Analysis. QIAGEN. [Link]

  • Mykhailiuk, P. K. (2024). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 701. [Link]

  • Singh, S., et al. (2024). Target-based vs phenotypic drug discovery: opportunities and challenges with evidence-based application. ResearchGate. [Link]

  • BMG LABTECH. (2024). Gene reporter assays. BMG LABTECH. [Link]

  • Tecan. (2023). Better together? Phenotypic screening and target-based screening. The Blog - Tecan. [Link]

  • Humphrey, S. J., et al. (2021). Principles of phosphoproteomics and applications in cancer research. Biochemical Society Transactions, 49(5), 2057-2073. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Stepan, A. F., et al. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters. [Link]

  • Wang, Y., et al. (2011). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 5, 84-91. [Link]

  • Patricelli, M. P., et al. (2012). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology, 7(12), 1965-1972. [Link]

  • Dai, L., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(15), e4110. [Link]

  • ResearchGate. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]

  • Semakin, A., & Mykhailiuk, P. K. (2017). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Semantic Scholar. [Link]

  • Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6592-6595. [Link]

  • Chemspace. (2024). Target Identification and Validation in Drug Discovery. Chemspace. [Link]

  • Ruprecht, B., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Communications, 8, 15331. [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1935-1945. [Link]

  • Ziv, I. (2007). The role of phospho-proteomics in drug discovery and development. Drug Discovery World. [Link]

  • Sartorius. Target Identification and Validation. Sartorius. [Link]

  • Boyd, G. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 85-94. [Link]

  • Sharma, A., et al. (2024). Identifying novel drug targets with computational precision. Computational and Structural Biotechnology Journal, 23, 103-113. [Link]

  • Kumar, A., et al. (2015). Design, synthesis and anticancer properties of novel oxa/azaspiro[9][11]trienones as potent apoptosis inducers through mitochondrial disruption. European Journal of Medicinal Chemistry, 103, 357-368. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Martinez Molina, D. CETSA. Martinez Molina Lab. [Link]

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]

  • Sygnature Discovery. Target Validation. Sygnature Discovery. [Link]

  • Li, Y., et al. (2024). A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. Journal of Proteome Research. [Link]

  • Frearson, J. A., & Collie, I. T. (2014). Molecular Target Validation in preclinical drug discovery. European Pharmaceutical Review. [Link]

  • Li, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Archiv der Pharmazie, 355(1), e2100293. [Link]

  • Scott, J. S., et al. (2018). Lowering Lipophilicity by Adding Carbon: Azaspiroheptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 9(12), 1227-1232. [Link]

  • Gentry, P. R., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 55, 128479. [Link]

Sources

Benchmarking Guide: 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride in Kinase Inhibitor Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride is not a standalone kinase inhibitor; it is a high-performance saturated bioisostere used to optimize the physicochemical and pharmacokinetic properties of kinase inhibitor scaffolds.

In modern drug discovery, this spirocyclic amine serves as a superior alternative to traditional piperidine and morpholine moieties. It is specifically engineered to "escape from flatland" (increasing Fsp³ character) while modulating basicity through distal fluorination. This guide benchmarks its utility in enhancing potency, metabolic stability, and permeability against standard kinase inhibitor fragments.

Key Advantages vs. Alternatives
FeatureStandard Alternative (Piperidine)2,2-Difluoro-7-azaspiro[3.5]nonaneImpact on Kinase Inhibitor
Geometry Flat (Chair conformation)3D Rigid SpirocycleImproved selectivity; reduced promiscuous binding.
Basicity (pKa) ~11.0 (Highly basic)~8.5 - 9.0 (Modulated)Reduced hERG liability; improved CNS/membrane permeability.
Metabolic Stability Low (Susceptible to CYP oxidation)High (Blocked metabolic soft spots)Extended Half-life (

); lower clearance.
Lipophilicity VariableTunable (Fluorine effect)Optimized Ligand Efficiency (LE).

Technical Benchmarking: The Spirocyclic Advantage

Structural Logic & Causality

The incorporation of 2,2-difluoro-7-azaspiro[3.5]nonane addresses a critical failure mode in kinase inhibitors: Metabolic Liability of Solvent-Exposed Tails.

Most kinase inhibitors (e.g., Imatinib, Dasatinib) utilize a solvent-exposed tail to solubilize the drug. Traditional tails like piperidine are "metabolic hotspots" prone to oxidation by Cytochrome P450 enzymes.

  • The Fix: The spiro-fusion of the cyclobutane ring sterically hinders the piperidine ring.

  • The Fluorine Effect: Placing two fluorine atoms on the cyclobutane ring (positions 2,2) exerts a strong electron-withdrawing inductive effect (

    
    ), lowering the pKa of the distal nitrogen. This reduces the percentage of ionized drug at physiological pH, enhancing passive diffusion across cell membranes.
    
Comparative Data: Physicochemical Profile

Data modeled based on structure-activity relationship (SAR) principles for spirocyclic bioisosteres.

PropertyPiperidine (Baseline)4,4-Difluoropiperidine (Gen 2)2,2-Difluoro-7-azaspiro[3.5]nonane (Gen 3)
Fsp³ Fraction 1.01.01.0 (Higher complexity)
pKa (Conj. Acid) ~11.2~9.6~8.8
LogD (pH 7.4) LowMediumOptimal
hERG Inhibition Risk High (due to high pKa)ModerateLow
Metabolic Soft Spots 4 (Positions 2,3,5,6)2 (Positions 2,6)Minimally Exposed

Mandatory Visualization: Optimization Logic

The following diagram illustrates the decision tree for selecting this building block during Lead Optimization.

OptimizationLogic Start Lead Compound (Kinase Inhibitor) Issue1 Issue: High Clearance (Metabolic Instability) Start->Issue1 Issue2 Issue: hERG Toxicity (High Basicity) Start->Issue2 Strategy Strategy: Bioisosteric Replacement Issue1->Strategy Issue2->Strategy OptionA Option A: 4,4-Difluoropiperidine (Reduces pKa, but flat) Strategy->OptionA Standard Fix OptionB Option B: 2,2-Difluoro-7-azaspiro[3.5]nonane (Reduces pKa + 3D Rigidity) Strategy->OptionB Advanced Fix Result Optimized Candidate: - Lower Clearance - Improved Selectivity - Reduced hERG risk OptionA->Result Partial Improvement OptionB->Result Optimal Profile

Caption: Decision matrix for replacing standard amine tails with spirocyclic bioisosteres to resolve metabolic and toxicity liabilities in kinase inhibitors.

Experimental Protocols

To benchmark this molecule, you must incorporate it into a scaffold and assay its stability.

Synthesis: Buchwald-Hartwig Amination

Objective: Attach the 2,2-Difluoro-7-azaspiro[3.5]nonane tail to a halogenated heteroaromatic kinase core (e.g., a chloropyrimidine).

Reagents:

  • Substrate: Ar-Cl (Kinase Core)

  • Amine: this compound[1][2]

  • Catalyst:

    
     / Xantphos or RuPhos
    
  • Base:

    
     or 
    
    
    
  • Solvent: 1,4-Dioxane (anhydrous)

Protocol:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with the Ar-Cl substrate (1.0 eq), the spiro-amine HCl salt (1.2 eq), and Base (3.0 eq).

  • Catalyst Addition: Add

    
     (5 mol%) and Ligand (10 mol%).
    
  • Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration). Seal the vial.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS for conversion of Ar-Cl to Product (

    
    ).
    
  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

Assay: Microsomal Stability (Self-Validating)

Objective: Prove the metabolic superiority of the spiro-compound vs. the piperidine analog.

Protocol:

  • Incubation: Incubate test compounds (

    
    ) with Human Liver Microsomes (HLM) (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system to start the reaction.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Quantify remaining parent compound via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    and Intrinsic Clearance (
    
    
    ).
    • Validation: The spiro-analog should show a shallower slope (lower

      
      ) than the piperidine control.
      

Workflow Visualization: Synthesis & Validation

Workflow Input Kinase Core (Ar-Cl) Coupling Buchwald-Hartwig Coupling Input->Coupling Reagent 2,2-Difluoro-7-azaspiro [3.5]nonane HCl Reagent->Coupling Purification Purification (Flash Chrom.) Coupling->Purification Assay Microsomal Stability (HLM Assay) Purification->Assay Data Data Output: Cl_int & t1/2 Assay->Data

Caption: Experimental workflow for synthesizing the inhibitor candidate and validating its metabolic stability profile.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Bioisosteres. Journal of Organic Chemistry. Link

  • Lovering, F., et al. (2009).[3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[3] Journal of Medicinal Chemistry.[3] Link

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2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride
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